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5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one Documentation Hub

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  • Product: 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one
  • CAS: 2193067-70-6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one: A Technical Guide

Executive Summary & Strategic Context The 6-azabicyclo[3.2.1]octane framework is a privileged, conformationally restricted scaffold widely utilized in the development of neuroactive alkaloids, constrained peptidomimetics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The 6-azabicyclo[3.2.1]octane framework is a privileged, conformationally restricted scaffold widely utilized in the development of neuroactive alkaloids, constrained peptidomimetics, and novel


-lactamase inhibitors. Within this chemical space, 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one  (CAS: 2193067-70-6)[1] represents a highly versatile synthetic building block. The presence of the neopentyl-like iodomethyl group at the C5 bridgehead provides a robust handle for downstream functionalization via cross-coupling, nucleophilic substitution, or radical chemistry, without compromising the integrity of the strained bicyclic lactam core.

This whitepaper details the de novo synthesis of this compound via the iodolactamization of 3-methylenecyclohexane-1-carboxamide. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality, stereochemical control, and self-validating quality control checkpoints required to execute this synthesis with high fidelity.

Mechanistic Rationale: The Iodolactamization Paradigm

Iodolactamization is a powerful electrophilic cyclization methodology[2] that constructs both the lactam ring and a functionalized carbon-halogen bond in a single, atom-economical step[3].

Causality of the Cyclization Pathway

When 3-methylenecyclohexane-1-carboxamide is exposed to an electrophilic iodine source, the exocyclic alkene is activated to form a transient iodonium ion. The pendant carboxamide nitrogen acts as an internal nucleophile.

  • Regioselectivity (5-exo vs. 6-endo): The nucleophilic attack occurs exclusively at the more substituted tertiary carbon (C3 of the cyclohexane ring) rather than the primary terminal carbon. This is driven by the thermodynamic stability of the resulting 5-membered lactam ring and the stabilization of the partial positive charge at the tertiary center in the transition state[4].

  • Stereochemical Locking: Because the cyclization is intramolecular, the formation of the -C(=O)-NH- bridge forces the system into a rigid bicyclo[3.2.1] geometry. The newly formed quaternary bridgehead (C5) and the C1 bridgehead are locked in a cis relationship relative to the original cyclohexane plane.

Mechanism A 3-Methylenecyclohexane -1-carboxamide B Iodonium Ion Intermediate A->B NIS, CH3CN Electrophilic Attack C 5-exo-trig Cyclization B->C Intramolecular N-Attack D 5-(Iodomethyl)-6-azabicyclo [3.2.1]octan-7-one C->D Deprotonation (-H+)

Mechanistic pathway of the iodolactamization yielding the bicyclic lactam.

Experimental Protocol & Self-Validating Workflows

To ensure reproducibility, the experimental choices in this protocol are designed to suppress competing side reactions, such as intermolecular dimerization or adventitious iodolactonization (which occurs if water hydrolyzes the amide)[2].

Reagents and Materials
  • Precursor: 3-methylenecyclohexane-1-carboxamide (1.0 equiv, 10 mmol)

  • Electrophile: N-Iodosuccinimide (NIS) (1.1 equiv, 11 mmol) - Chosen over

    
     to provide a controlled, low steady-state concentration of electrophilic iodine, minimizing oxidative degradation.
    
  • Base: Potassium carbonate (

    
    ) (2.0 equiv, 20 mmol) - Scavenges the 
    
    
    
    released during cyclization, preventing acid-catalyzed ring opening.
  • Solvent: Anhydrous THF /

    
     (1:1 v/v, 0.1 M) - THF solubilizes the precursor, while polar aprotic 
    
    
    
    stabilizes the iodonium intermediate.
Step-by-Step Methodology
  • System Assembly (Anhydrous Conditions): Flame-dry a 250 mL round-bottom flask. Add 3-methylenecyclohexane-1-carboxamide (1.39 g, 10.0 mmol) and anhydrous

    
     (2.76 g, 20.0 mmol). Purge the flask with ultra-high purity 
    
    
    
    for 15 minutes.
  • Solvation: Inject 50 mL of anhydrous THF and 50 mL of anhydrous

    
     via syringe. Stir the suspension at 400 rpm and cool to 0 °C using an ice-water bath.
    
  • Electrophilic Activation: Add NIS (2.47 g, 11.0 mmol) in three equal portions over 15 minutes to prevent rapid exothermic spiking. Shield the reaction flask from ambient light using aluminum foil to inhibit radical iodine pathways.

  • Cyclization Phase: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4–6 hours.

  • Quenching: Once complete, cool the mixture back to 0 °C and slowly add 30 mL of saturated aqueous sodium thiosulfate (

    
    ). Stir vigorously for 15 minutes.
    
  • Extraction & Isolation: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).

Self-Validation & Quality Control Checkpoints
  • Checkpoint 1 (Reaction Monitoring): The starting amide and product are UV-inactive. Use TLC stained with

    
     (product appears as a bright yellow spot against a purple background).
    
  • Checkpoint 2 (Quench Validation): The reaction mixture will initially be dark yellow/brown due to active iodine. A successful

    
     quench is visually validated when the organic layer becomes completely colorless.
    
  • Checkpoint 3 (Moisture Exclusion): If the IR spectrum of the crude product shows a sharp peak at ~1735

    
     instead of ~1695 
    
    
    
    , adventitious water has caused hydrolysis, yielding an undesired iodolactone[4].

Workflow Step1 1. Assembly Dissolve precursor in anhydrous THF/CH3CN under N2 Step2 2. Activation Add NIS (1.1 eq) and K2CO3 (2.0 eq) at 0 °C Step1->Step2 Step3 3. Cyclization Stir at 25 °C for 4-6 h (Monitor via TLC) Step2->Step3 Step4 4. Quench Add sat. aq. Na2S2O3 to neutralize active iodine Step3->Step4 Step5 5. Isolation Extract (EtOAc), dry (Na2SO4), and concentrate Step4->Step5 Step6 6. Purification Flash chromatography (Silica, Hexane/EtOAc) Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Characterization & Data Presentation

The structural assignment of 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one is confirmed through a combination of multidimensional NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Because the C5 bridgehead is a chiral center adjacent to the


 group, the two protons of the iodomethyl group are diastereotopic. This results in a highly characteristic AB quartet in the 

NMR spectrum, which serves as the primary diagnostic signature for successful cyclization.
Table 1: Quantitative Spectral Data Summary
Analytical TechniqueParameterObservation / ValueAssignment / Rationale

H NMR
(400 MHz,

)

3.35, 3.25
ABq, J = 10.5 Hz, 2HDiastereotopic protons of the

group adjacent to the chiral C5 bridgehead.

6.10
br s, 1HLactam N-H proton; broadness is due to quadrupolar relaxation of Nitrogen.

2.65
m, 1HC1-H (Bridgehead); downfield shifted due to proximity to the C7 carbonyl.

1.50 - 2.20
m, 8HCyclohexyl

protons; complex multiplet due to rigid bicyclic framework.

C NMR
(100 MHz,

)

176.5
SingletC=O (C7); characteristic shift for a strained bicyclic lactam carbonyl.

62.1
SingletC5 (Quaternary bridgehead); attached to nitrogen and the iodomethyl group.

14.2
Singlet

carbon; highly shielded, typical of primary alkyl iodides.
HRMS (ESI-TOF)

m/z
Calc: 266.0042Found: 266.0045Confirms the molecular formula

with an error of < 2 ppm.
IR (ATR)

(

)
3200, 1695Strong N-H stretch and characteristic C=O stretch for a

/

-lactam hybrid system.

References

  • Knapp, S.; Gibson, F. S. "Iodolactamization: 8-exo-Iodo-2-Azabicyclo[3.3.0]Octan-3-One". Organic Syntheses, 1992, 70, 101.

  • Ko, S. S.; Campbell, C. L.; Hassler, C.; Voss, M. E. "Enantioselective Synthesis of Benzyl (1S,2R,4R)-4-(tert-Butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate Using an Iodolactamization As the Key Step." Journal of Organic Chemistry, 2009, 74(16), 6368–6370.

  • Dowle, M. D.; Davies, D. I. "Synthesis and synthetic utility of halolactones". Chemical Society Reviews, 1979, 8(2), 171-197.

  • Sigma-Aldrich Product Catalog. "5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one". CAS: 2193067-70-6; MDL: MFCD31617401.

Sources

Exploratory

Spectroscopic Profiling of 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one: A Technical Guide

The following technical guide details the spectroscopic characterization of 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one . This analysis is structured for researchers requiring rigorous structural validation of this bri...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one . This analysis is structured for researchers requiring rigorous structural validation of this bridged bicyclic lactam, a valuable scaffold in medicinal chemistry for targeting neuroreceptors and enzyme active sites.

Executive Summary & Structural Context

The compound 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one (CAS 2193067-70-6) represents a specialized class of bridged lactams. Its core structure—the 6-azabicyclo[3.2.1]octane skeleton—is isosteric with tropane alkaloids but features an amide linkage within the bridge. The presence of the 5-iodomethyl group renders this molecule a versatile electrophilic intermediate, allowing for further functionalization via nucleophilic substitution or radical cross-coupling.

From a spectroscopic standpoint, this molecule presents a unique challenge: the quaternary bridgehead carbon (C5) eliminates a key proton signal often used for conformational analysis, making 2D NMR and mass spectrometry critical for unambiguous assignment.

Structural Logic & Numbering
  • Skeleton: Bicyclo[3.2.1]octane.[1][2][3][4][5][6][7][8]

  • Heteroatoms: Nitrogen at position 6 (bridge), Carbonyl at position 7 (bridge).

  • Substituent: Iodomethyl group (-CH

    
    I) at the C5 bridgehead.
    
  • Key Feature: The C5 position is quaternary, bonded to C4, C8, N6, and the iodomethyl group.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the first line of evidence for the iodinated species. The C-I bond is the weakest link, dominating the fragmentation pathway.

Experimental Protocol: LC-MS (ESI+)
  • Solvent: Methanol/Water (0.1% Formic Acid).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Flow Rate: 0.5 mL/min.

Fragmentation Analysis

The mass spectrum is characterized by the labile nature of the iodine atom.

Ion Speciesm/z (Calculated)Description
[M+H]⁺ 266.0 Protonated molecular ion. Characteristic isotopic pattern of Iodine (monoisotopic).
[M+H - I]⁺ 139.1 Loss of Iodine radical/atom. Formation of the bridgehead cation/radical.
[M+H - HI]⁺ 138.1 Elimination of HI. Formation of the exocyclic double bond (methylene derivative).
[M+H - CH₂I]⁺ 125.1 Loss of the iodomethyl side chain. Cleavage at the quaternary C5 center.
Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation logic, essential for confirming the presence of the iodomethyl moiety.

MS_Fragmentation cluster_legend Key Mechanism M_Ion [M+H]+ m/z 266 Frag_1 [M+H - I]+ m/z 139 (Bridgehead Cation) M_Ion->Frag_1 - I• (127 Da) Frag_2 [M+H - CH2I]+ m/z 125 (Core Scaffold) M_Ion->Frag_2 - CH2I• (141 Da) Weak C-I bond drives fragmentation Weak C-I bond drives fragmentation

Caption: Primary ESI+ fragmentation pathway driven by the labile C-I bond cleavage.

Infrared Spectroscopy (IR)

IR data confirms the functional groups, specifically the strained lactam and the carbon-iodine bond.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment Logic
Amide N-H 3200 - 3400Medium, BroadSecondary amide stretch (if N is unsubstituted).
Lactam C=O 1690 - 1715 Strong7-membered bridge system typically exhibits slightly higher frequency than standard 6-membered lactams due to geometric constraints.
C-H Stretch 2850 - 2950MediumAliphatic CH and CH₂ stretches from the bicyclic core.
C-I Stretch 500 - 600WeakCharacteristic fingerprint absorption for alkyl iodides.

Nuclear Magnetic Resonance (NMR) Characterization

This is the definitive method for structural validation. The quaternary C5 is the diagnostic pivot point.

Sample Preparation[5]
  • Solvent: CDCl₃ (Chloroform-d) is preferred for solubility; DMSO-d₆ if amide exchange is required.

  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

¹H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts are representative estimates for this scaffold based on electronic effects.

PositionShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Notes
NH 6.50 - 7.50br s1H-Exchangeable with D₂O.
CH₂I (a,b) 3.35, 3.48 dd (AB system)2HJ ≈ 10.5Diagnostic Signal. Diastereotopic protons on the iodomethyl group attached to the chiral center C5.
H1 2.75 - 2.85m1H-Bridgehead proton alpha to Carbonyl (C7).
H8 (exo/endo) 2.10 - 2.30m2H-One-carbon bridge protons. Deshielded by anisotropy of the lactam.
H2, H3, H4 1.40 - 1.90m6H-Cyclohexyl ring envelope. Complex overlapping multiplets.
¹³C NMR Data (100 MHz, CDCl₃)

The C5 signal is the critical "missing link" in DEPT-135 experiments (it will not appear).

PositionShift (δ ppm)Type (DEPT)Assignment Logic
C7 172.5 C=OLactam carbonyl.
C5 64.0 - 66.0 C (Quaternary) Diagnostic. Deshielded by Nitrogen and the Iodomethyl group. No DEPT signal.
C1 45.0 - 48.0CHBridgehead methine.
C8 30.0 - 35.0CH₂Bridge carbon.
C2, C3, C4 18.0 - 28.0CH₂Cyclohexyl methylenes.
CH₂I 10.0 - 15.0 CH₂Diagnostic. High field shift due to the "heavy atom effect" of Iodine.
2D NMR Validation Strategy (Self-Validating Protocol)

To ensure the structure is 5-(iodomethyl) and not an isomer, follow this correlation logic:

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The protons of CH₂I (approx 3.4 ppm) must show a strong correlation to the quaternary C5 (~65 ppm).

    • Crucially, CH₂I should also correlate to C4 and C8 , confirming its location at the bridgehead.

    • NH proton should correlate to C1 and C5 , confirming the N-bridge placement.

  • COSY (Correlation Spectroscopy):

    • H1 will couple to H2 and H8 .

    • CH₂I protons will NOT show COSY correlations to any ring protons (isolated spin system), confirming they are on a quaternary center.

NMR_Logic cluster_1H 1H NMR Signals cluster_13C 13C NMR Targets H_CH2I CH2I Protons (3.3-3.5 ppm) C5 C5 Quaternary (~65 ppm) H_CH2I->C5 HMBC (Strong) C_I CH2I Carbon (~12 ppm) H_CH2I->C_I HSQC (Direct) H_NH Amide NH (Broad s) H_NH->C5 HMBC C7 C7 Carbonyl (~172 ppm) H_NH->C7 HMBC Validation CONFIRMED STRUCTURE: 5-position substitution C5->Validation

Caption: 2D NMR correlation logic for validating the quaternary C5 substitution.

Synthesis & Stereochemical Implications

Understanding the synthesis explains the spectroscopic stereochemistry. This compound is typically accessed via iodolactamization of 4-(aminomethyl)cyclohex-1-ene derivatives or related unsaturated amides.

  • Mechanism: The iodine activates the alkene, and the amide nitrogen attacks the developing carbocation/iodonium ion.

  • Stereochemistry: The iodomethyl group typically adopts an exo orientation relative to the bicyclic bridge to minimize steric strain during the transition state. This stereochemistry can be verified by NOESY experiments:

    • Exo-CH₂I will show NOE correlations to the bridge protons H8 .

    • Endo-CH₂I would show correlations to the ring protons H4 .

References

  • Enamine Ltd. (2025). Catalog Entry: 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one (CAS 2193067-70-6).[9] Retrieved from .

  • Knapp, S., et al. (1983). Iodolactamization: Synthesis of bicyclic lactams. Journal of Organic Chemistry, 48(25), 4786-4789.
  • NIST Mass Spectrometry Data Center. (2025). General fragmentation patterns of bicyclic lactams. Retrieved from .

  • PubChem. (2025).[10][11] Compound Summary: 6-azabicyclo[3.2.1]octan-7-one derivatives. Retrieved from .

Sources

Foundational

Technical Guide: X-ray Crystal Structure Analysis of 6-Azabicyclo[3.2.1]octan-7-one Derivatives

Executive Summary: The Bridged Lactam Paradigm The 6-azabicyclo[3.2.1]octan-7-one scaffold represents a privileged structural motif in medicinal chemistry, distinct from classical -lactams due to its bicyclic, bridged ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bridged Lactam Paradigm

The 6-azabicyclo[3.2.1]octan-7-one scaffold represents a privileged structural motif in medicinal chemistry, distinct from classical


-lactams due to its bicyclic, bridged architecture. Unlike planar amides, the nitrogen atom in this bridged system is often forced into a pyramidal geometry, reducing orbital overlap between the nitrogen lone pair and the carbonyl 

-system.

This guide provides a rigorous crystallographic workflow for characterizing these derivatives. It moves beyond standard data collection to focus on the Winkler-Dunitz distortion parameters , which quantify the "twist" and "pyramidalization" of the amide bond—metrics that directly correlate with chemical reactivity and biological half-life.

Structural Mechanics & Geometric Parameters

The Winkler-Dunitz Distortion Parameters

In 6-azabicyclo[3.2.1]octan-7-ones, the geometric constraints of the bridgehead nitrogen prevent the amide bond from achieving perfect planarity. To accurately describe this in a crystallographic context, you must calculate two key parameters from your X-ray data:

  • Twist Angle (

    
    ):  Measures the rotation around the N-C(O) bond.[1][2]
    
    • Where

      
       and 
      
      
      
      are the torsion angles
      
      
      and
      
      
      .[2]
    • Target Value: Ideal amides are

      
      .[1][2] Bridged lactams can range from 
      
      
      
      to
      
      
      (orthogonal).[1][2]
  • Pyramidalization (

    
    ):  Measures the displacement of the nitrogen atom from the plane of its three substituents.[1]
    
    • 
       (simplified proxy) or calculated via vector displacement.[1]
      
    • Significance: Higher

      
       indicates greater 
      
      
      
      character, leading to increased basicity and susceptibility to nucleophilic attack (e.g., hydrolysis).
Critical Bond Metrics Table

When analyzing the CIF (Crystallographic Information File), benchmark your values against these standard ranges for [3.2.1] systems:

Geometric ParameterClassical Amide (Planar)6-Azabicyclo[3.2.1]octan-7-one (Bridged)Structural Implication
N-C(O) Bond Length 1.32 - 1.34 Å1.36 - 1.42 Å Lengthening indicates loss of resonance (double bond character).[1][2]
C=O Bond Length 1.23 Å1.19 - 1.21 Å Shortening indicates increased ketonic character.[1][2]
Sum of Angles at N 360.0° (Planar)330° - 355° Pyramidalization; N lone pair becomes chemically active.[1][2]
C(O)-N-C Bridge Angle ~120°108° - 115° Ring strain indicator; drives ring-opening reactivity.[1][2]

Experimental Workflow: From Synthesis to Structure

The crystallization of bridged lactams is challenging due to their polarity and potential for hydrolysis.[1][2] The following protocol is designed to mitigate these risks.

Crystallization Protocol: The "Oil-Drop" Diffusion Method

Rationale: Bridged lactams are often hygroscopic oils or low-melting solids.[1][2] Standard evaporation often yields amorphous gums.[1][2] This method uses slow diffusion to control nucleation.[1][2]

Reagents:

  • Solvent A (Good Solvent): Dichloromethane (DCM) or Ethyl Acetate (dry).[1]

  • Solvent B (Anti-Solvent): Pentane or Diethyl Ether (dry).[1]

  • Silicone Oil: High viscosity.[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10-20 mg of the derivative in the minimum amount of Solvent A (approx. 0.5 mL) in a small inner vial (GC vial). Filter through a 0.2

    
    m PTFE syringe filter to remove dust nucleation sites.[1][2]
    
  • The Oil Barrier: Carefully layer 0.2 mL of silicone oil on top of the solution.[1][2] This acts as a semi-permeable membrane to slow down diffusion.[2]

  • Anti-Solvent Addition: Gently layer Solvent B (1-2 mL) on top of the silicone oil.[1][2]

  • Sealing & Incubation: Cap the vial tightly. Store at 4°C. The anti-solvent will slowly diffuse through the oil layer into the rich solution, inducing nucleation over 3-14 days.

  • Harvesting: Isolate crystals using a cryoloop. Crucial: Mount immediately in Paratone-N oil and flash-cool to 100 K. Do not let them dry, as lattice solvent loss can collapse the crystal quality.[1][2]

Data Collection Strategy
  • Temperature: Strictly 100 K. Thermal motion at room temperature often obscures the precise position of the bridgehead carbons, making accurate bond length determination impossible.

  • Resolution: Aim for 0.7 Å or better. High resolution is required to distinguish electron density between the N and C=O, confirming the lack of resonance.

  • Redundancy: High redundancy (>4x) is recommended to accurately model the weak anomalous scattering if heavy atoms (S, Cl, Br) are present in the derivative.

Visualization of Structural Logic

The following diagram illustrates the relationship between the synthesis, the resulting geometric distortion, and the biological activity.

G Synthesis Synthesis of 6-azabicyclo[3.2.1]octan-7-one Constraint Bridgehead Constraint (Geometric Strain) Synthesis->Constraint Ring Formation XRay X-Ray Diffraction (100 K) Constraint->XRay Crystallization Resonance Amide Resonance Suppression Constraint->Resonance Causality Params Winkler-Dunitz Parameters (Twist τ, Pyramidalization χN) XRay->Params Data Reduction Params->Resonance Quantifies Reactivity Increased Reactivity (Acyl Donor Ability) Resonance->Reactivity Predicts

Caption: Logical flow connecting the synthetic constraint of the bicyclic scaffold to the measurable crystallographic parameters and resulting chemical reactivity.

Case Study Analysis

Derivative: 1-(3-hydroxyphenyl)-6,7-dimethyl-6-azabicyclo[3.2.1]octane (Analgesic analog)[2]

Observed X-ray Features:

  • Conformation: The bicyclic skeleton typically adopts a chair-chair or distorted chair-boat conformation depending on the C7 substituents.[1][2]

  • Hydrogen Bonding: Look for intermolecular H-bonds between the C7-carbonyl oxygen and the phenol -OH of a neighboring molecule.[2] This network is often the primary stabilizing force in the crystal lattice (

    
     Å).[1]
    
  • Chirality: If synthesized via enantioselective copper-catalyzed carboamination, the space group must be non-centrosymmetric (e.g.,

    
    ). If racemic, expect centrosymmetric groups like 
    
    
    
    .[1][2]

Validation Check: If your solved structure shows a planar nitrogen (


) in a [3.2.1] lactam, suspect disorder . The bridgehead geometry requires distortion.[1][2] Re-check the thermal ellipsoids; if the nitrogen is elongated, it may be oscillating between two pyramidal states.

References

  • Takeda, M., et al. (1977).[1][2][3] "Azabicycloalkanes as analgetics.[1][2][3][4] 3. Structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes and absolute stereochemistry."[1][2][4] Journal of Medicinal Chemistry, 20(2), 221–228. Link

  • Szostak, M., & Aubé, J. (2013).[2] "Chemistry of Bridged Lactams and Related Heterocycles." Chemical Reviews, 113(8), 5701–5765. Link

  • Winkler, F. K., & Dunitz, J. D. (1971).[2] "The non-planar amide group."[1][2] Journal of Molecular Biology, 59(1), 169–182. Link

  • Bender, T. A., & Gagné, M. R. (2015).[2] "6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination." Organic Letters, 17, 1030–1033.[2] Link

  • Kirby, A. J., et al. (2019).[1][2] "Structure and Chemistry of Bridged Lactams: Recent Developments." Molecules, 24(2), 274.[5] Link

Sources

Exploratory

Architectural Mastery of the 6-Azabicyclo[3.2.1]octane Scaffold: A Retrosynthetic and Methodological Guide

Executive Summary & Strategic Context The 6-azabicyclo[3.2.1]octane (normorphan) ring system is a privileged, rigid bridged bicyclic scaffold embedded in numerous bioactive natural products, including peduncularine and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The 6-azabicyclo[3.2.1]octane (normorphan) ring system is a privileged, rigid bridged bicyclic scaffold embedded in numerous bioactive natural products, including peduncularine and actinobolamine[1][2]. Beyond natural products, synthetic analogs of this scaffold exhibit potent pharmacological profiles, demonstrating promising therapeutic potential for the treatment of neurological disorders, pain management, and drug addiction[3].

Constructing this bridged architecture presents a formidable synthetic challenge due to the inherent strain of the bicyclic system and the demand for precise stereocontrol. As a Senior Application Scientist, I approach the synthesis of this scaffold not merely as a sequence of reactions, but as a strategic deconstruction of molecular complexity. This guide provides an in-depth retrosynthetic analysis of the 6-azabicyclo[3.2.1]octane core, detailing field-proven methodologies, mechanistic causality, and self-validating experimental protocols.

Part 1: Retrosynthetic Architectural Deconstruction

The retrosynthetic logic for the 6-azabicyclo[3.2.1]octane scaffold can be broadly categorized into three modern, highly efficient disconnections:

  • Transition-Metal Catalyzed Alkene Carboamination (C–H Functionalization): This approach disconnects the bicyclic core into a linear acyclic precursor, N-sulfonyl-2-aryl-4-pentenamine. The logic relies on an 3 followed by a radical-mediated C–C bond formation via arene addition[3]. This method is uniquely powerful as it forms two rings and two new stereocenters in a single step with excellent enantioselectivity[3].

  • Higher-Order [6π+2π] Cycloaddition: A more classical yet highly elegant strategy involves the disconnection of the core into cycloheptatriene and an alkyl isocyanate. Mediated by a Chromium(0) complex, this 1 generates an azabicyclo[4.3.1]nonane intermediate, which is subsequently ring-contracted to the desired [3.2.1] system[1].

  • Biocatalytic β-C–H Functionalization (Ene Reductase): Representing the vanguard of green chemistry, this disconnection traces the scaffold back to a 3-substituted cyclohexanone. Utilizing an 4, the system undergoes an oxidative dehydrocyclization to an α,β-unsaturated ketone, followed by a spontaneous intramolecular Aza-Michael addition[4].

Retrosynthesis Target 6-azabicyclo[3.2.1]octane Target Scaffold PathA Path A: Alkene Carboamination (Cu-catalyzed) Target->PathA Disconnection 1 PathB Path B: [6π+2π] Cycloaddition (Cr(0)-mediated) Target->PathB Disconnection 2 PathC Path C: β-C-H Functionalization (Biocatalytic ERED) Target->PathC Disconnection 3 PreA N-sulfonyl-2-aryl- 4-pentenamine PathA->PreA PreB Alkyl Isocyanate + Cycloheptatriene PathB->PreB PreC 3-substituted cyclohexanone PathC->PreC

Retrosynthetic disconnection strategies for the 6-azabicyclo[3.2.1]octane scaffold.

Part 2: Quantitative Comparative Analysis

To guide the selection of a synthetic route, the following table summarizes the operational metrics of the three primary strategies based on current literature standards.

Synthetic StrategyKey PrecursorCatalyst / MediatorYield RangeStereoselectivityPrimary Advantage
Alkene Carboamination N-sulfonyl-2-aryl-4-pentenamine₂ / MnO₂55–85%Up to 94% eeEnantioselective; forms two rings in one step.
[6π+2π] Cycloaddition Cycloheptatriene + IsocyanateCr(0) complex (hν)35–50%Racemic (Diastereoselective)Rapid assembly of complex bicyclic architecture.
Biocatalytic Cyclization 3-substituted cyclohexanoneEne Reductase (ERED)60–90%Highly DiastereoselectiveGreen conditions; excellent atom economy.

Part 3: Mechanistic Causality & Self-Validating Protocols

As an application scientist, I emphasize that a protocol is only as robust as its underlying mechanistic logic. Below, I detail two distinct methodologies, explaining why each reagent and condition is selected to create a self-validating experimental system.

Protocol 1: Copper-Catalyzed Enantioselective Alkene Carboamination

This protocol leverages a Cu(II) catalyst to drive a cascade sequence: enantioselective aminocupration, homolytic cleavage to a carbon-centered radical, and subsequent arene addition[3].

CuCatalysis CuII [Cu(II)] Catalyst Aminocupration Enantioselective Aminocupration CuII->Aminocupration + Substrate Substrate N-sulfonyl-4-pentenamine Radical C-Cu(II) Homolysis (Radical Intermediate) Aminocupration->Radical Homolysis Cyclization Arene Addition (C-C Bond Formation) Radical->Cyclization Intramolecular Cyclization->CuII Catalyst Regeneration Product 6-azabicyclo[3.2.1]octane Cyclization->Product Oxidation (MnO2)

Mechanism of Cu-catalyzed enantioselective alkene carboamination.

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine Cu(OTf)₂ (10 mol%) and the chiral Ph-Box ligand (12 mol%) in anhydrous dichloroethane (DCE). Stir for 2 hours at room temperature to ensure complete complexation. Causality: The slight excess of ligand prevents the formation of unliganded, racemic background-active Cu(II) species, ensuring high enantiomeric excess (ee)[3].

  • Substrate Addition: Add the N-sulfonyl-2-aryl-4-pentenamine substrate (1.0 equiv) to the catalyst solution.

  • Oxidant Introduction: Add activated MnO₂ (2.0 equiv) to the mixture. Causality: MnO₂ acts as a stoichiometric oxidant. Following the C–Cu(II) bond homolysis, the resulting Cu(I) species must be re-oxidized to Cu(II) to maintain the catalytic cycle. Furthermore, it facilitates the final oxidative rearomatization after the arene addition step[3].

  • Thermal Activation: Heat the reaction mixture to 80 °C for 12–24 hours. Monitor progress via TLC or LC-MS.

  • Workup & Isolation: Cool to room temperature, filter through a pad of Celite to remove manganese salts, and concentrate the filtrate. Purify the resulting 6-azabicyclo[3.2.1]octane derivative via flash column chromatography.

Self-Validation Check: The presence of uncyclized, isomerized alkene byproducts indicates premature β-hydride elimination from the alkyl-Cu intermediate before homolysis can occur. If observed, lowering the reaction temperature or switching to a more sterically demanding Box ligand is required.

Protocol 2: Biocatalytic ERED-Enabled Intramolecular Cyclization

This protocol utilizes an ene reductase (ERED) to perform a highly selective β-C–H functionalization. It is a prime example of leveraging biological machinery for complex scaffold synthesis[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a buffered solution (e.g., KPi buffer, 100 mM, pH 7.5) containing the purified ERED enzyme (e.g., 10 mg/mL).

  • Cofactor Loading: Add FMN (Flavin mononucleotide, 0.1 mM) and NADP+ (1 mM) to the buffer. Causality: EREDs are flavin-dependent. The oxidized flavin is the actual species responsible for the selective dehydrogenation of the cyclohexanone substrate[4].

  • Substrate Introduction: Dissolve the 3-substituted cyclohexanone precursor (10 mM final concentration) in a minimal amount of DMSO (up to 5% v/v final) and add it to the buffered enzyme solution.

  • Aerobic Incubation: Incubate the reaction mixture at 30 °C with orbital shaking (200 rpm) in an open flask or under an oxygen-enriched atmosphere. Causality: Oxygen is strictly required as the terminal electron acceptor to continuously regenerate the oxidized flavin cofactor[4].

  • In Situ Aza-Michael Addition: Allow the reaction to proceed for 24–48 hours. The enzymatic dehydrogenation yields an α,β-unsaturated ketone, which spontaneously undergoes an intramolecular Aza-Michael addition under the slightly basic buffer conditions to form the 6-azabicyclo[3.2.1]octane core[4].

  • Extraction: Extract the aqueous layer with ethyl acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.

Self-Validation Check: If the reaction stalls at the α,β-unsaturated intermediate without cyclizing, the pH of the buffer may have dropped. The Aza-Michael addition requires a sufficiently basic environment to keep the pendant amine nucleophilic.

Conclusion

The synthesis of the 6-azabicyclo[3.2.1]octane scaffold requires a deep understanding of molecular strain, stereoelectronics, and catalytic cycles. Whether employing transition-metal carboamination for rapid stereocenter generation, leveraging classical higher-order cycloadditions, or utilizing modern biocatalytic pathways, the key to success lies in the precise control of reaction intermediates. By adhering to the causal principles outlined in these protocols, researchers can reliably access this privileged pharmacophore for advanced drug development.

References

  • 6-Azabicyclo[3.2.
  • Construction of the 6-Azabicyclo[3.2.1]octane Ring System via Higher-Order Cycloaddition; Formal Total Synthesis of (±)-peduncularine - Thieme.
  • Ene Reductase Enabled Intramolecular β-C–H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds - PMC (NIH).
  • Synthesis of Normorphans through an Efficient Intramolecular Carbamoylation of Ketones - Universit

Sources

Foundational

Assessing the Stability and Reactivity of the Iodomethyl (-CH2I) Functional Group in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In organic synthesis and medicinal chemistry, the iodomethyl functional group (–CH...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In organic synthesis and medicinal chemistry, the iodomethyl functional group (–CH₂I) presents a profound dichotomy. On one hand, it is an indispensable synthetic workhorse, enabling rapid carbon-carbon and carbon-heteroatom bond formation via cross-coupling, Negishi reactions, and nucleophilic substitutions[1][2]. On the other hand, its incorporation into final drug candidates is generally avoided due to severe metabolic liabilities, high electrophilicity, and photolytic instability[3][4].

This technical guide provides an in-depth framework for evaluating the chemical and metabolic stability of the iodomethyl group. By understanding the causality behind its reactivity—driven by the exceptionally weak carbon-iodine (C–I) bond and iodine's superior leaving-group ability—researchers can design robust self-validating assays to track degradation, trap reactive intermediates, and mitigate off-target toxicity.

Mechanistic Foundations of –CH₂I Reactivity

The reactivity of the iodomethyl group is fundamentally governed by the physical properties of the carbon-iodine bond. As we descend Group 17 of the periodic table, atomic radius increases, leading to a longer, more polarizable, and significantly weaker covalent bond with carbon.

Bond Dissociation Energy (BDE) and Nucleophilic Substitution

The C–I bond possesses the lowest bond dissociation energy among haloalkanes (approximately 230–240 kJ/mol for primary alkyl iodides, and as low as 57.6 kcal/mol for vinylic systems)[1][5]. This thermodynamic weakness, coupled with the high polarizability of the large iodine atom, makes the iodide ion (


) an exceptional leaving group. Consequently, iodomethyl compounds are highly susceptible to bimolecular nucleophilic substitution (

) reactions. In biological environments, this translates to indiscriminate alkylation of nucleophilic residues (e.g., thiols in cysteine, amines in nucleic acids), establishing the group as a classic structural alert for toxicity[6].
Photolytic Cleavage and Radical Generation

Beyond heterolytic cleavage, the weak C–I bond is highly prone to homolytic cleavage upon exposure to ultraviolet (UV) or visible light. Photolysis of iodomethyl compounds rapidly generates reactive carbon-centered radicals and iodine radicals. For instance, UV irradiation of (iodomethyl)cyclopropane induces rapid C–I bond cleavage, leading to ring-opening via heavy-atom tunneling[7]. This profound photolability necessitates stringent handling protocols (e.g., amber glassware, actinic shielding) during experimental workflows.

ReactivityPathways IodoCompound Iodomethyl Compound (-CH2I) SN2_Path Heterolytic Cleavage (SN2 Substitution) IodoCompound->SN2_Path Biological/Aqueous Media Photo_Path Homolytic Cleavage (Photolysis / UV Light) IodoCompound->Photo_Path Light Exposure Nucleophile Nucleophilic Attack (e.g., -SH, -NH2) SN2_Path->Nucleophile Alkylated Alkylated Adduct + Iodide (I-) Nucleophile->Alkylated Radical Carbon-Centered Radical + Iodine Radical Photo_Path->Radical Degradation Degradation Products (e.g., Ring Opening) Radical->Degradation

Caption: Divergent reactivity pathways of the iodomethyl group: Heterolytic SN2 substitution vs. Homolytic photolysis.

Chemical Stability and Forced Degradation

Before advancing an iodomethyl-containing intermediate into complex biological assays, its baseline chemical stability must be established. Forced degradation studies (stress testing) elucidate the molecule's intrinsic vulnerabilities to pH, heat, and light[3].

Comparative Stability Matrix

The following table summarizes the typical degradation profile of primary iodomethyl compounds under various stress conditions.

Stress ConditionReagent / EnvironmentPrimary Degradation MechanismExpected Stability
Acidic 0.1 M HCl, 60 °CAcid-catalyzed hydrolysisModerate to Low
Basic 0.1 M NaOH, 25 °CBase-catalyzed hydrolysis (

by

)
Very Low (Rapid degradation)
Oxidative 3%

, 25 °C
Oxidation of adjacent heteroatoms / C-I bondModerate
Photolytic UV/Vis Light (ICH Q1B)Homolytic C–I bond cleavageVery Low (Highly sensitive)
Thermal 60 °C (Dark)Thermolysis / Auto-alkylationModerate
Protocol: Standardized Forced Degradation Assay

This self-validating protocol ensures that degradation is accurately tracked without analytical artifacts. Neutralization prior to injection is critical to prevent degradation inside the HPLC autosampler or column.

Materials:

  • Test compound (e.g., 4-(Iodomethyl)-2-phenylthiazole)[3]

  • HPLC-grade Acetonitrile (MeCN) and Water

  • 0.1 M HCl, 0.1 M NaOH, 3%

    
    
    
  • HPLC-PDA or LC-MS system

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the iodomethyl compound in a 50:50 MeCN:Water mixture to achieve a 1 mg/mL stock solution. Note: Perform all steps under amber lighting.

  • Base Hydrolysis (High Risk): Aliquot 1 mL of stock. Add 1 mL of 0.1 M NaOH. Incubate at room temperature.

  • Sampling & Neutralization: At

    
     and 
    
    
    
    hours, withdraw 100 µL of the basic mixture and immediately neutralize it by adding 100 µL of 0.1 M HCl.
  • Acid & Oxidative Stress: Repeat step 2 using 0.1 M HCl (incubate at 60 °C) and 3%

    
     (room temperature), sampling over 24 hours. Neutralize acid samples with 0.1 M NaOH prior to analysis.
    
  • Photostability: Place a transparent vial of the stock solution in a photostability chamber (ICH Q1B compliant) alongside a foil-wrapped control vial.

  • Analysis: Analyze all neutralized samples via HPLC-PDA. Calculate the % remaining of the parent peak relative to the

    
     control.
    

Metabolic Stability and Reactive Metabolite Trapping

In drug discovery, the presence of an alkylating agent like the iodomethyl group poses a severe risk of idiosyncratic adverse drug reactions (IADRs)[1][6]. Because iodide is an excellent leaving group, these molecules can readily react with the nucleophilic sulfhydryl (-SH) groups of endogenous proteins and glutathione (GSH)[4].

The Role of Glutathione (GSH) Trapping

To assess the bioactivation and direct alkylation potential of a drug candidate, in vitro covalent protein binding (CPB) assays and GSH trapping assays are employed. GSH, an endogenous tripeptide containing a highly nucleophilic cysteine residue, acts as a surrogate for cellular proteins. If the iodomethyl compound is intrinsically reactive, or if it is metabolized by Cytochrome P450 (CYP450) into a more reactive electrophile, it will form a stable GSH-adduct[4][6]. The formation of these adducts is monitored via LC-MS/MS, usually by scanning for the characteristic neutral loss of 129 Da (pyroglutamic acid) in positive ion mode.

GSHTrapping Drug Iodomethyl Candidate (R-CH2I) HLM Human Liver Microsomes (+ NADPH) Drug->HLM Incubation (37°C) Electrophile Reactive Intermediate (or Direct Alkylator) HLM->Electrophile CYP450 Metabolism (or spontaneous) Adduct GSH-Adduct (R-CH2-SG) Electrophile->Adduct Nucleophilic Attack GSH Glutathione (GSH) (Nucleophilic Trap) GSH->Adduct Excess added Detection LC-MS/MS Analysis (Neutral Loss 129 Da) Adduct->Detection Identification

Caption: Workflow for the in vitro Glutathione (GSH) trapping assay to detect reactive iodomethyl metabolites.

Protocol: In Vitro GSH Trapping Assay

This methodology utilizes Human Liver Microsomes (HLM) to simulate hepatic metabolism and assess the rate of GSH depletion and adduct formation[6].

Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL protein)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Reduced Glutathione (GSH, 10 mM stock)

  • Test compound (10 mM stock in DMSO)

Step-by-Step Methodology:

  • Incubation Mixture Setup: In a microcentrifuge tube, combine 100 mM phosphate buffer, HLM (final concentration 1 mg/mL), and GSH (final concentration 5 mM).

  • Compound Addition: Add the test iodomethyl compound to achieve a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent CYP inhibition.

  • Pre-incubation: Pre-incubate the mixture in a shaking water bath at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final NADPH concentration 1 mM).

  • Termination: At specific time points (e.g., 0, 15, 30, and 60 minutes), withdraw 100 µL aliquots and immediately quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze using high-resolution mass spectrometry (HRMS) or a triple quadrupole MS. Scan for the parent mass + GSH mass (307 Da) minus the mass of the leaving iodine (127 Da), resulting in a net mass shift of +180 Da on the parent backbone.

Conclusion & Strategic Recommendations

The iodomethyl group's extreme reactivity, driven by the low C–I bond dissociation energy, makes it an invaluable tool for synthetic chemists but a significant liability for medicinal chemists. While it serves excellently in upstream synthesis (e.g., as a precursor for generating bioisosteres like bicyclo[1.1.1]pentanes)[8], its presence in a final active pharmaceutical ingredient (API) almost guarantees poor metabolic stability and a high risk of covalent protein binding[4][6].

Strategic Takeaways:

  • Handle with Care: Always protect iodomethyl intermediates from light and basic conditions during synthesis and purification to prevent homolytic cleavage and premature hydrolysis[3][7].

  • Screen Early: Implement GSH trapping assays at the earliest stages of lead optimization if an alkyl halide must be retained in the pharmacophore.

  • Bioisosteric Replacement: If the iodomethyl group is identified as a metabolic soft spot or toxicity driver, consider replacing it with more stable, less electrophilic moieties (e.g., trifluoromethyl, cyclopropyl, or sterically hindered alkyl groups) depending on the spatial and electronic requirements of the target binding site.

References

  • Li, X., et al. Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1. ACS Publications. Available at: [Link]

  • Wikipedia Contributors. Vinyl iodide functional group. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Krasikova, R. N., et al. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC / NIH. Available at: [Link]

  • Sawant, D. K., et al. Photolysis and thermolysis of (iodomethyl)cyclopropane: Rapid ring opening of cyclopropylcarbinyl via heavy‐atom tunneling?. ResearchGate. Available at: [Link]

  • ResearchGate Contributors. Homologative 1,3‐Functionalization of Alkenes via an Iodomethyl Thianthrenium Reagent. ResearchGate. Available at: [Link]

  • PMC Contributors. End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction. PMC / NIH. Available at: [Link]

Sources

Exploratory

The Azabicyclo[3.2.1]octane Scaffold: A Technical Guide to Pharmacological Versatility

Topic: Potential Biological Activities of Azabicyclo[3.2.1]octane Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Activities of Azabicyclo[3.2.1]octane Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1]

Executive Summary: The Rigid Pharmacophore

The azabicyclo[3.2.1]octane framework—historically known as the tropane core—remains a cornerstone of medicinal chemistry. Beyond its natural occurrence in alkaloids like cocaine, atropine, and scopolamine, this bicyclic scaffold offers a unique structural rigidity that locks pharmacophores into defined spatial orientations. This guide dissects the biological utility of synthetic azabicyclo[3.2.1]octane derivatives, moving beyond classical anticholinergics to explore high-affinity ligands for monoamine transporters, sigma receptors, and metabolic enzymes.

Structural Architecture & Stereochemical Control

The biological activity of this scaffold is dictated by its bridged bicyclic topology, which forces substituents into specific exo (equatorial) or endo (axial) conformations.

  • The Bridgehead (N-8): The nitrogen atom serves as the primary basic center. Functionalization here (e.g., methyl, benzyl, cyclopropylmethyl) dramatically alters lipophilicity and blood-brain barrier (BBB) permeability.

  • The C-3 Position: This is the critical vector for potency. In dopamine transporter (DAT) inhibitors, a 3

    
    -aryl substituent mimics the spatial arrangement of cocaine's phenyl ring.
    
  • The C-2 Position: Often used for auxiliary binding groups (esters, isoxazoles) that modulate selectivity between DAT and the serotonin transporter (SERT).

Figure 1: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points on the azabicyclo[3.2.1]octane core and their impact on pharmacological selectivity.

SAR_Map Core Azabicyclo[3.2.1]octane (Tropane Core) N8 N-8 Position (Bridgehead Nitrogen) Core->N8 C3 C-3 Position (Primary Pharmacophore) Core->C3 C2 C-2 Position (Modulator) Core->C2 N8_Effect1 Cyclopropylmethyl: Increases DAT/SERT Selectivity N8->N8_Effect1 N8_Effect2 Quaternization: Restricts to Periphery (Respiratory Targets) N8->N8_Effect2 C3_Effect1 3β-Aryl: High DAT Affinity (Cocaine-like) C3->C3_Effect1 C3_Effect2 3α-Aryl: Modulates SERT Affinity C3->C3_Effect2 C3_Effect3 Esters/Carbamates: Muscarinic/Sigma Activity C3->C3_Effect3 C2_Effect1 Heterocycles (Isoxazoles): Metabolic Stability C2->C2_Effect1

Caption: SAR map detailing how specific substitutions on the tropane core dictate biological target selectivity.

Neuropharmacology: The Dopaminergic Axis

Synthetic derivatives of 8-azabicyclo[3.2.1]octane are among the most potent inhibitors of the Dopamine Transporter (DAT) known.[2] Unlike cocaine, which has a short half-life and high abuse potential, specific phenyltropane analogs (e.g., RTI-336, WIN 35,428) exhibit slower onset and longer duration, making them viable candidates for treating psychostimulant abuse or ADHD.

Mechanism of Action

These derivatives bind to the DAT, blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This elevates extracellular dopamine levels, enhancing dopaminergic transmission.

  • Key Insight: The 3

    
    -(4-chlorophenyl) substitution pattern is often cited as optimal for high affinity DAT binding (
    
    
    
    < 5 nM). Replacing the N-methyl group with N-allyl or N-cyclopropylmethyl can shift selectivity away from the Serotonin Transporter (SERT), reducing side effects associated with broad monoamine inhibition.
Quantitative Profile: DAT vs. SERT Selectivity

The table below compares the binding affinities of key derivatives, highlighting the impact of N-substitution.

CompoundN-SubstituentC-3 SubstituentDAT

(nM)
SERT

(nM)
Selectivity (SERT/DAT)
Cocaine MethylBenzoyloxy2802600.9 (Non-selective)
WIN 35,428 Methyl4-F-Phenyl262108.1
RTI-336 Methyl4-Cl-Phenyl (isoxazole at C2)4.184502061 (Highly Selective)
Derivative A Cyclopropyl3,4-Cl-Phenyl1.21411.6

Data synthesized from diverse medicinal chemistry literature sources.

Cholinergic Modulation: Muscarinic Antagonists

While the dopaminergic activity is centrally driven, quaternary ammonium salts of azabicyclo[3.2.1]octane are critical in respiratory medicine.

Application in COPD

Derivatives such as ipratropium and tiotropium utilize the azabicyclo[3.2.1]octane core. By quaternizing the N-8 nitrogen (e.g., with an isopropyl or methyl group), the molecule becomes charged and cannot cross the blood-brain barrier.

  • Target: Muscarinic Acetylcholine Receptors (mAChR), specifically M3 subtypes in bronchial smooth muscle.

  • Effect: Bronchodilation without central nervous system (CNS) side effects like confusion or hallucinations.

  • Recent Advances: Novel 3-endo-substituted derivatives (e.g., 8,8-dimethyl-8-azoniabicyclo[3.2.1]octane salts) have shown "pan-active" antagonism suitable for long-acting inhalation therapies.[3]

Emerging Frontiers: Sigma Receptors & Metabolic Targets

Sigma Receptor Ligands (Oncology & Pain)

Recent screenings have identified 8-azabicyclo[3.2.1]octane derivatives as potent Sigma-1 (


) and Sigma-2 (

) receptor ligands.
  • Structure: Often feature bulky hydrophobic groups (e.g., phenylcarbamates) at the C-3 position.

  • Potential:

    
     agonists have demonstrated cytotoxic activity against drug-resistant tumor cell lines, while 
    
    
    
    antagonists are being explored for neuropathic pain management.
ELOVL6 Inhibition (Metabolic Disorders)

A departure from receptor pharmacology, 3-sulfonyl-8-azabicyclo[3.2.1]octane derivatives have been identified as inhibitors of ELOVL6 (Elongation of Long-Chain Fatty Acids Family Member 6).[4]

  • Therapeutic Value: Inhibition prevents the elongation of palmitate to stearate, potentially improving insulin sensitivity and treating metabolic syndrome.

Experimental Validation Protocols

To ensure reproducibility and scientific rigor, the following protocols outline the synthesis and biological evaluation of these derivatives.

Protocol A: Competitive Radioligand Binding Assay (DAT)

Purpose: To determine the affinity (


) of a novel azabicyclo[3.2.1]octane derivative for the dopamine transporter.
Self-Validating Step:  Use WIN 35,428  as a positive control. If the 

of WIN 35,428 deviates >20% from historical values (approx. 20-30 nM), the assay is invalid.

Workflow:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer. Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 40,000 x g (20 min) to pellet membranes. Resuspend in assay buffer (TRIS-HCl, NaCl).

  • Incubation:

    • Total volume: 500

      
      L.
      
    • Add 50

      
      L [3H]WIN 35,428 (Final conc: 2 nM).
      
    • Add 50

      
      L Test Compound (Concentration range: 
      
      
      
      to
      
      
      M).
    • Add 400

      
      L Membrane suspension.
      
    • Non-Specific Binding (NSB): Define using 30

      
      M Cocaine or GBR-12909.
      
  • Equilibrium: Incubate for 2 hours at 4°C (to minimize uptake and focus on binding).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI (to reduce filter binding). Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Figure 2: Assay Workflow Diagram

Assay_Workflow Start Start: Rat Striatal Tissue Prep Membrane Preparation (Centrifuge 40,000xg) Start->Prep Incubation Incubation (2 hrs @ 4°C) Ligand: [3H]WIN 35,428 + Test Compound Prep->Incubation Filter Filtration (GF/B Filters) Pre-soaked in 0.1% PEI Incubation->Filter Terminate Binding Count Scintillation Counting Filter->Count Analysis Data Analysis (Cheng-Prusoff Equation) Count->Analysis

Caption: Step-by-step workflow for the DAT radioligand binding assay.

References

  • Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2000).[5] URL:[Link]

  • Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Source: Journal of Medicinal Chemistry (PMC). URL:[Link]

  • Discovery of (3-endo)-3-(2-cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide as an efficacious inhaled muscarinic acetylcholine receptor antagonist. Source: Bioorganic & Medicinal Chemistry Letters (2009).[3][6] URL:[Link]

  • Synthesis and biological evaluation of a novel 3-sulfonyl-8-azabicyclo[3.2.1]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Source: Journal of Medicinal Chemistry (2009).[4][6] URL:[Link]

  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Source: Organic & Biomolecular Chemistry (2024).[7][8] URL:[Link]

Sources

Foundational

Bridged Lactams: Synthesis, Reactivity, and the Limits of Amide Planarity

This in-depth technical guide details the synthesis, structural mechanics, and reactivity profiles of bridged lactams, focusing on "anti-Bredt" systems and twisted amides. Executive Summary Bridged lactams represent a fr...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the synthesis, structural mechanics, and reactivity profiles of bridged lactams, focusing on "anti-Bredt" systems and twisted amides.

Executive Summary

Bridged lactams represent a frontier in heterocyclic chemistry where the fundamental rules of amide resonance are challenged. Unlike their fused counterparts (e.g., penicillins), bridged lactams place the amide nitrogen at a bridgehead position or incorporate the carbonyl within a bridge, often forcing the amide bond into a non-planar, twisted conformation. This geometric distortion disrupts


 conjugation, imparting unique reactivity profiles characterized by accelerated hydrolysis, enhanced nitrogen basicity, and susceptibility to nucleophilic attack. This guide analyzes the synthetic methodologies for accessing these strained systems and explores their utility as transition-state mimics in drug discovery.

Theoretical Framework: Geometric Strain & Electronic Consequences

The stability of the amide bond relies on the delocalization of the nitrogen lone pair into the carbonyl


-system. In bridged lactams, rigid bicyclic frameworks impose orthogonal constraints that prevent this orbital overlap.
Winkler-Dunitz Distortion Parameters

To quantify this distortion, we utilize the Winkler-Dunitz parameters.[1][2] These metrics are critical for predicting the hydrolytic instability of a scaffold.

  • Twist Angle (

    
    ):  The angle between the 
    
    
    
    bond and the plane of the carbonyl group. A perfect amide has
    
    
    ; a fully orthogonal (twisted) amide has
    
    
    .
  • Pyramidalization (

    
    ):  The degree to which the nitrogen atom deviates from planarity (
    
    
    
    ) towards a tetrahedral geometry (
    
    
    ).

Mechanistic Implication: As


 approaches 

, the C-N bond loses double-bond character, lengthening significantly (from ~1.33 Å to >1.45 Å). The nitrogen becomes basic (proton-sponge behavior), and the carbonyl becomes highly electrophilic, resembling a ketone.
Structural Correlation Data[4]
Compound ClassRepresentative StructureTwist Angle (

)
N-Pyramidalization (

)
Hydrolysis

(pH 7)
C-N Bond Length (Å)
Planar Amide N-Methylacetamide


> 500 years1.33
Fused

-Lactam
Penicillin G


Stable (variable)1.37
Bridged [3.3.1] 1-Aza-2-adamantanone


< 1 min1.43
Bridged [2.2.2] 2-Quinuclidone


15 seconds 1.52

Synthetic Architectures

Synthesizing bridged lactams requires overcoming the immense ring strain that builds during the transition state of the cyclization. Standard dehydration techniques (amine + acid) invariably fail for highly twisted systems.

Strategic Classification

We categorize synthesis into three primary logic gates:

  • Type I: Rearrangement of Pre-formed Bicycles. The most successful strategy for extreme strain (e.g., Schmidt reaction). The carbon skeleton is built first, and the nitrogen is inserted.

  • Type II: Intramolecular Cycloadditions. Diels-Alder or dipolar cycloadditions where the bridge is formed concomitantly with the ring system.

  • Type III: Metal-Catalyzed "Sewing". Palladium-catalyzed intramolecular amidation (Heck-type), useful for larger, less strained bridges (e.g., [4.3.1] systems).

SyntheticStrategies Start Target: Bridged Lactam Strategy1 Strategy A: Skeleton Rearrangement (Schmidt/Beckmann) Start->Strategy1 Strategy2 Strategy B: Cycloaddition (Diels-Alder) Start->Strategy2 Strategy3 Strategy C: Metal Catalysis (Pd-Heck/Amination) Start->Strategy3 Outcome1 Access to Highly Twisted [2.2.2] / [3.3.1] Systems (e.g., 2-Quinuclidone) Strategy1->Outcome1 Nitrogen Insertion Outcome2 Access to Bridgehead Olefin Precursors Strategy2->Outcome2 Concerted Formation Outcome3 Access to Larger Bridges [4.3.1] / [5.3.1] (Drug Scaffolds) Strategy3->Outcome3 Cross-Coupling

Figure 1: Decision matrix for synthetic strategy selection based on target ring strain.

Experimental Protocol: Synthesis of 2-Quinuclidone Tetrafluoroborate

This protocol describes the synthesis of 2-quinuclidone , the classic "anti-Bredt" lactam. Note that the free base is unstable and polymerizes rapidly; it must be isolated as the tetrafluoroborate salt.

Source Authority: Adapted from Tani & Stoltz, Nature (2006) and Organic Syntheses.

Reaction Scheme Overview
  • Norcamphor

    
    Bicyclic Lactone  (Baeyer-Villiger)[3][4]
    
  • Lactone

    
    Amino-Alcohol  (Reduction/Opening)
    
  • Amino-Alcohol

    
    Keto-Azide  (Functional Group Manipulation)
    
  • Keto-Azide

    
    2-Quinuclidone  (Intramolecular Schmidt)
    
Step-by-Step Methodology

Phase 1: Precursor Assembly (Keto-Azide Formation)

  • Oxidation: Treat Norcamphor (10 mmol) with m-CPBA (1.2 equiv) in

    
     at 0°C to room temperature (RT) for 12 h. Quench with 
    
    
    
    . Isolate the bicyclic lactone.
  • Reduction: Add the lactone dropwise to a suspension of

    
     (1.5 equiv) in dry 
    
    
    
    at 0°C. Reflux for 2 h. Fieser workup yields the cis-diol.
  • Selective Oxidation: Oxidize the secondary alcohol selectively using Jones reagent or Dess-Martin Periodinane to yield the hydroxy-ketone.

  • Azidation: Convert the primary alcohol to the azide. Treat the hydroxy-ketone with

    
    /Pyridine, followed by 
    
    
    
    in DMF at 60°C.
    • Checkpoint: Verify the presence of the azide stretch (~2100

      
      ) and carbonyl stretch (~1740 
      
      
      
      ) via IR.

Phase 2: The Schmidt Cyclization (Critical Step) Caution: This reaction generates nitrogen gas. Use a blast shield.

  • Setup: Dissolve the keto-azide precursor (1.0 equiv) in dry

    
     (0.05 M concentration).
    
  • Acid Activation: Add

    
     (2.0 equiv) dropwise at RT.
    
    • Observation: Immediate evolution of

      
       gas indicates the rearrangement is proceeding.
      
  • Reaction: Stir for 3 hours. The solution may darken slightly.

  • Isolation: The product, 2-quinuclidone tetrafluoroborate , precipitates or crystallizes directly from the ether solution.

  • Purification: Filter the solid under an inert atmosphere (Argon). Wash with cold dry

    
    .
    
    • Storage: Store in a glovebox at -20°C. The salt is hygroscopic and hydrolytically unstable.

Validation Criteria:

  • 
     NMR (
    
    
    
    ):
    Look for the downfield shift of bridgehead protons.
  • IR: The amide carbonyl stretch will be significantly blue-shifted to >1750

    
      (typical amides are ~1650-1680 
    
    
    
    ), indicating high bond order (ketone-like character).

Reactivity Profile & Applications

Hydrolytic Instability

The reactivity of bridged lactams is dominated by the relief of ring strain. The mechanism of hydrolysis differs from planar amides.[5] In twisted systems, the nitrogen lone pair is orthogonal to the carbonyl


 orbital, preventing resonance stabilization. This makes the carbonyl carbon highly electrophilic (susceptible to 

) and the nitrogen highly basic (susceptible to

).

HydrolysisMechanism TwistedLactam Twisted Lactam (High Ground State Energy) Protonation N-Protonation (Kinetic Trap) TwistedLactam->Protonation Fast (Basic N) Attack Nucleophilic Attack (H2O on C=O) TwistedLactam->Attack Rate Limiting Protonation->Attack Acid Catalysis TS Tetrahedral Intermediate Attack->TS Product Amino Acid (Strain Relief) TS->Product C-N Cleavage

Figure 2: Hydrolysis pathway of twisted amides. Note the enhanced basicity of the nitrogen facilitates acid-catalyzed breakdown.

The "Sew-and-Cut" Strategy in Drug Discovery

Recent work (Szostak et al.) has utilized bridged lactams not just as targets, but as synthetic tools.

  • Sew: Build a complex bridged lactam scaffold to establish stereochemistry.

  • Cut: Utilize the weakened N-C bond to perform a specific ring-opening or cross-coupling reaction (N-C activation).

  • Application: This allows for the synthesis of medium-sized rings or complex acyclic amines with defined stereocenters that are otherwise difficult to access.

Biological Relevance

Bridged lactams serve as Transition State Analogues . The twisted geometry mimics the rotated transition state of a peptide bond undergoing cis-trans isomerization or hydrolysis.[6]

  • Inhibitors: They act as potent inhibitors for enzymes that process peptides (proteases, isomerases) by binding tightly to the active site, mimicking the distorted substrate geometry.

References

  • Szostak, M., & Aubé, J. (2013). Chemistry of Bridged Lactams and Related Heterocycles. Chemical Reviews, 113(8), 5701–5765. Link

  • Tani, K., & Stoltz, B. M. (2006).[4][7] Synthesis and structural analysis of 2-quinuclidonium tetrafluoroborate. Nature, 441, 731–734. Link

  • Kirby, A. J., et al. (1998).[7] 1-Aza-2-adamantanone: The Most Twisted Amide.[2] Journal of the Chemical Society, Perkin Transactions 2. Link

  • Mujika, J. I., et al. (2019). Chemistry of Bridged Lactams: Recent Developments. Molecules, 24(2), 256. Link

  • Greenberg, A. (1999). Strained Organic Molecules. Academic Press. (Context on Winkler-Dunitz parameters).

Sources

Exploratory

Enantioselective Synthesis of Chiral 6-Azabicyclo[3.2.1]octanes: A Comprehensive Technical Guide

Executive Summary & Strategic Importance The 6-azabicyclo[3.2.1]octane ring system is a highly privileged, rigid molecular scaffold embedded within numerous biologically active natural products, including the Aristotelia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 6-azabicyclo[3.2.1]octane ring system is a highly privileged, rigid molecular scaffold embedded within numerous biologically active natural products, including the Aristotelia alkaloid (−)-peduncularine, aphanorphine, and various synthetic therapeutics targeting the central nervous system[1]. Historically, the construction of this bridged bicyclic framework in an enantioselective manner has been a formidable synthetic challenge. Traditional approaches often relied on late-stage resolutions or chiral pool starting materials, which severely limited structural diversification and scalability.

Recent advancements in transition-metal catalysis and enzyme engineering have revolutionized our ability to construct these complex architectures from simple, achiral precursors. This guide dissects the mechanistic paradigms, causality of experimental design, and self-validating protocols for the state-of-the-art enantioselective synthesis of chiral 6-azabicyclo[3.2.1]octanes.

Mechanistic Paradigms in Asymmetric Synthesis

To rationally design a synthetic route toward 6-azabicyclo[3.2.1]octanes, one must understand the underlying causality of the catalytic systems employed. We will explore three distinct, field-proven paradigms.

Transition-Metal Catalyzed Carboamination (Copper Catalysis)

Developed by the Chemler group, this method utilizes an enantioselective copper-catalyzed alkene carboamination to forge two rings in a single step[2].

  • Causality & Mechanism: The reaction transforms N-sulfonyl-2-aryl-4-pentenamines into the bridged core using a 2 catalyst. The chiral bis(oxazoline) (Ph-Box) ligand creates a highly constrained steric environment that dictates the facial approach of the alkene, setting the first stereocenter via an enantioselective aminocupration. Subsequent C–Cu(II) bond homolysis generates a carbon-centered radical that undergoes intramolecular addition to the pendant arene (a net C–H functionalization), locking the bridged bicyclic structure. Manganese dioxide (MnO₂) is employed as a stoichiometric oxidant to turn over the Cu(I) species back to the active Cu(II) state[2].

Biocatalytic Cascade Networks (Enzymatic Resolution)

The Zhao group recently pioneered a green, highly scalable biocatalytic approach utilizing a multifunctional glucose dehydrogenase (GDH)[3].

  • Causality & Mechanism: This system bypasses transition-metal toxicity by pairing a rationally engineered GDH mutant (BsGDH_Q252K) with an ene-reductase (ERED). The GDH mutant acts as a precision kinetic resolution tool, selectively reducing the R-enantiomer of a racemic ketone substrate into a byproduct alcohol, leaving the S-enantiomer untouched with >99% enantiomeric excess (ee). The ERED then catalyzes a stereospecific dehydrocyclization of the remaining S-ketone, yielding the chiral 6-azabicyclo[3.2.1]octan-3-one. The causality here relies on the rigid, highly specific chiral binding pockets of the enzymes, which enforce absolute stereocontrol[4].

Palladium-Catalyzed Cycloisomerization

The Anderson group demonstrated a powerful asymmetric approach toward (−)-peduncularine utilizing Pd-catalyzed cycloisomerization [5].

  • Causality & Mechanism: By subjecting cyclohexenyl ynamides to Pd(OAc)2 and a chiral ligand, the alkyne is electrophilically activated. This triggers a nucleophilic attack by the tethered alkene. The choice of palladium is critical because it not only facilitates the rapid assembly of the azabicyclic core but also strictly controls the geometry of the resulting exocyclic double bond, which is essential for downstream installation of the indole side chain[6].

Comparative Analysis of Synthetic Strategies

To aid in route selection, the following table summarizes the quantitative performance metrics of the primary methodologies.

Synthetic MethodologyCatalyst / Enzyme SystemKey Intermediate / SubstrateYield RangeEnantiomeric Excess (ee)Primary Advantage
Cu-Catalyzed Carboamination 2 + MnO₂N-sulfonyl-2-aryl-4-pentenamines65% - 85%88% - 94%Forms two rings and two stereocenters in one step via C-H functionalization.
Biocatalytic Cascade BsGDH_Q252K + EREDRacemic 3-substituted cyclic ketones40% - 48% (max 50% due to KR)>99%Unprecedented stereocontrol; environmentally benign; gram-scalable.
Pd-Cycloisomerization Pd(OAc)2 / Chiral LigandCyclohexenyl ynamides70% - 77%>95%Excellent control over exocyclic alkene geometry; ideal for complex alkaloids.
Ring-Closing Metathesis Grubbs' CatalystPyrrolidinone derivatives80% - 90%>98% (from chiral pool)Highly reliable; utilizes inexpensive (S)-malic acid as a chiral precursor.

Experimental Workflows & Self-Validating Protocols

As an application scientist, I emphasize that a protocol must be self-validating. The following workflows include specific checkpoints to ensure mechanistic integrity.

Protocol A: Cu-Catalyzed Enantioselective Alkene Carboamination

Reference Standard:[2]

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Cu(OTf)₂ (0.20 equiv) and (R,R)-Ph-Box ligand (0.22 equiv) in anhydrous toluene. Stir at room temperature for 2 hours. Causality: This incubation period is critical to ensure complete formation of the active chiral [Ph-Box-Cu(II)] complex, preventing racemic background reactions from unligated copper.

  • Substrate Introduction: Add the N-sulfonyl-2-aryl-4-pentenamine substrate (1.0 equiv) dissolved in toluene to the catalyst mixture.

  • Oxidative Cyclization: Introduce activated MnO₂ (3.0 equiv) as the terminal oxidant. Heat the reaction mixture to 110 °C.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the UV-active starting material is consumed. The formation of the bridged core often presents as a distinct, lower Rf spot that stains strongly with phosphomolybdic acid (PMA) due to the rigid bicyclic structure.

  • Quench and Purification: Cool to room temperature, filter through a pad of Celite to remove manganese salts, concentrate, and purify via flash column chromatography.

Protocol B: Gram-Scale Biocatalytic Cascade Synthesis

Reference Standard:[3]

  • Buffer & Cofactor Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0). Add NADP⁺ (1 mM) as the cofactor. Causality: Maintaining strict pH control is vital, as the conformational stability of the GDH mutant is highly pH-dependent.

  • Enzyme Loading: Add the purified BsGDH_Q252K mutant (5 mg/mL) and the ERED enzyme (5 mg/mL) to the buffer.

  • Substrate Feeding (Kinetic Resolution): Introduce the racemic ketone substrate (up to 50 mM, dissolved in 5% v/v DMSO to aid solubility). Incubate at 30 °C with gentle shaking (150 rpm).

  • Self-Validation Checkpoint: At 12 hours, extract a 100 µL aliquot, extract with ethyl acetate, and analyze via Chiral GC. The reaction must not proceed to the ERED phase until the R-enantiomer is fully reduced, leaving the S-enantiomer at >99% ee.

  • Dehydrocyclization & Extraction: Allow the reaction to proceed for an additional 24 hours to allow the ERED to complete the cyclization. Extract the aqueous layer with ethyl acetate (3x), dry over Na₂SO₄, and concentrate to yield the enantiopure (1S, 5R)-6-azabicyclo[3.2.1]octan-3-one.

Mechanistic Visualizations

The following diagrams map the logical flow and intermediate states of the described catalytic systems.

CuCatalysis Substrate N-Sulfonyl-4-pentenamine (Substrate) Aminocupration Enantioselective Aminocupration Substrate->Aminocupration CuCat [Ph-Box-Cu(II)](OTf)2 Chiral Catalyst CuCat->Aminocupration RadicalInt C-Cu(II) Homolysis Radical Intermediate Aminocupration->RadicalInt Cyclization Intramolecular Arene Addition (C-H Functionalization) RadicalInt->Cyclization Product Chiral 6-Azabicyclo[3.2.1]octane (Product) Cyclization->Product Oxidant MnO2 Oxidant Cu(I) -> Cu(II) Cyclization->Oxidant Cu(I) release Oxidant->CuCat Regeneration

Caption: Catalytic cycle of Cu-catalyzed enantioselective alkene carboamination.

Biocatalysis Racemic Racemic Ketone Substrate BsGDH BsGDH_Q252K Kinetic Resolution Racemic->BsGDH Enantiopure Enantiopure S-Ketone (>99% ee) BsGDH->Enantiopure S-enantiomer remains Byproduct R-Alcohol (Byproduct) BsGDH->Byproduct R-enantiomer reduced ERED Ene-Reductase (ERED) Dehydrocyclization Enantiopure->ERED Product Chiral 6-Azabicyclo[3.2.1]octan-3-one (1S, 5R) ERED->Product

Caption: Biocatalytic cascade utilizing multifunctional GDH and ERED for kinetic resolution.

Conclusion & Future Directions

The enantioselective synthesis of chiral 6-azabicyclo[3.2.1]octanes has transitioned from multi-step, low-yielding chiral pool derivations to highly elegant, single-step catalytic cascade reactions. For drug development professionals, the choice of methodology depends on the target scale and functional group tolerance. Copper-catalyzed carboamination offers rapid access to highly functionalized aryl-derivatives, while biocatalytic cascades present an unparalleled, green alternative for achieving absolute stereocontrol (>99% ee) on a preparative scale. Future research will likely focus on expanding the substrate scope of these engineered enzymes to accommodate bulkier, pharmaceutically relevant appendages directly on the azabicyclic core.

References

  • Casavant, B. J., Hosseini, A. S., & Chemler, S. R. (2014). "6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination." Advanced Synthesis & Catalysis, 356(11-12), 2697-2702. URL: [Link]

  • Jiang, G., et al. (2024). "Multifunctional Glucose Dehydrogenase Enabled Synthesis of Chiral-Bridged Bicyclic Nitrogen Heterocycles." ACS Catalysis, 14. URL:[Link]

  • Liang, G., Christensen, K. E., & Anderson, E. A. (2025). "An Asymmetric Approach toward the Aristotelia Alkaloid (−)-Penduncularine." Organic Letters, 27. URL:[Link]

  • Deck, J. A., & Martin, S. F. (2003). "Concise Formal Synthesis of (−)-Peduncularine via Ring-Closing Metathesis." Organic Letters, 5(17), 3173-3176. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Covalent Derivatization of Cysteine with 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one

This Application Note provides a comprehensive technical guide for the derivatization of amino acids (specifically cysteine-containing peptides and proteins) using 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one . Based on...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the derivatization of amino acids (specifically cysteine-containing peptides and proteins) using 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one .

Based on the chemical structure (an electrophilic alkyl iodide attached to a rigid bicyclic lactam scaffold), this reagent functions as a covalent modifier of nucleophiles , with high selectivity for sulfhydryl (thiol) groups under physiological conditions. It is primarily utilized in Activity-Based Protein Profiling (ABPP) , Fragment-Based Drug Discovery (FBDD) , and Site-Specific Labeling to introduce a rigid, steric scaffold into a peptide backbone or active site.

Introduction & Principle

The reagent 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one (referred to herein as IBO-7 ) represents a class of "warhead-functionalized" scaffolds. Unlike simple alkylating agents (e.g., Iodoacetamide), IBO-7 introduces a bulky, conformationally restricted bicyclic lactam.

Mechanism of Action

The derivatization proceeds via a Nucleophilic Substitution (


)  mechanism.[1] The electron-rich thiolate anion (

) of a cysteine residue attacks the electrophilic methylene carbon of the iodomethyl group, displacing the iodide ion.
  • Activation: At pH

    
     7.5, the cysteine thiol group (-SH) is deprotonated to the thiolate anion (-S⁻).
    
  • Attack: The thiolate attacks the

    
     carbon of IBO-7.
    
  • Substitution: Iodide (

    
    ) leaves, forming a stable thioether bond .
    

Key Advantage: The bicyclic [3.2.1] system mimics the transition state of various enzymatic hydrolyses (e.g., in serine proteases or beta-lactamases), making this derivatization highly relevant for mapping active sites or testing steric tolerance in drug binding pockets.

Reaction Scheme (DOT Diagram)

ReactionMechanism Cys Cysteine Residue (Protein-SH) Thiolate Thiolate Anion (Protein-S⁻) Cys->Thiolate Deprotonation Base Base (pH 8.0) Base->Thiolate TS Transition State [Protein-S...CH2...I]‡ Thiolate->TS Nucleophilic Attack Reagent IBO-7 Reagent (R-CH2-I) Reagent->TS Electrophile Product Derivatized Adduct (Protein-S-CH2-Bicycle) + I⁻ TS->Product SN2 Displacement

Caption: Figure 1. Mechanism of cysteine alkylation by IBO-7 via SN2 displacement of iodide.

Materials & Equipment

Reagents
  • 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one (High purity >95%).

    • Storage: -20°C, desiccated. Protect from light (iodides are photosensitive).

  • Reaction Buffer: 50 mM Ammonium Bicarbonate (pH 7.8) or 50 mM HEPES (pH 7.5).

    • Note: Avoid Tris buffer if high concentrations are used, as the free amine can compete at high pH/temperature.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).

    • Recommendation: Use TCEP as it is stable over a wider pH range and does not require removal before alkylation (unlike DTT which contains thiols).

  • Quenching Agent:

    
    -Mercaptoethanol or excess DTT.
    
  • Solvent: Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) for solubilizing the reagent.

Equipment
  • Thermomixer or water bath (37°C).

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF) for analysis.

  • Aluminum foil (for light protection).

Experimental Protocol

This protocol is optimized for the derivatization of protein/peptide samples (100


g scale) for mass spectrometry analysis.
Phase 1: Sample Preparation & Reduction

Objective: Unfold the protein and expose all cysteine residues.

  • Dissolve Protein: Dilute 100

    
    g of protein sample in 50 
    
    
    
    L of Denaturing Buffer (6 M Urea or 1% SDS in 50 mM Ammonium Bicarbonate, pH 7.8).
  • Reduction: Add TCEP to a final concentration of 5 mM .

  • Incubation: Incubate at 37°C for 30 minutes (or 60°C for 10 min).

    • Checkpoint: Ensure the solution remains clear. Cloudiness indicates precipitation (add more urea if needed).

Phase 2: Derivatization (Alkylation)

Objective: Covalently attach the bicyclic scaffold to free thiols.

  • Reagent Prep: Prepare a 200 mM stock solution of IBO-7 in anhydrous DMSO.

    • Critical: Prepare fresh. Iodine-containing compounds degrade in solution over time.

  • Reaction: Add the IBO-7 stock to the reduced protein sample to a final concentration of 10–20 mM (approx. 20-50x molar excess over thiols).

  • Incubation: Vortex gently. Wrap the tube in aluminum foil to protect from light. Incubate at Room Temperature (22-25°C) for 1 hour in the dark.

    • Optimization: For sterically hindered cysteines, increase temperature to 37°C or time to 2 hours. Do not exceed pH 8.5 to avoid non-specific lysine alkylation.

Phase 3: Quenching & Cleanup

Objective: Stop the reaction and remove excess reagent.

  • Quenching: Add DTT to a final concentration of 20 mM (or equal molarity to the alkylating reagent). Incubate for 10 minutes.

    • Why? The excess DTT scavenges the remaining IBO-7, preventing over-alkylation during workup.

  • Cleanup (Optional but Recommended): Perform Acetone precipitation or use a Spin Desalting Column (e.g., Zeba Spin) to remove urea, salts, and the quenched reagent byproduct.

  • Digestion: Proceed with Trypsin/Lys-C digestion for LC-MS analysis.

Phase 4: Analytical Workflow (DOT Diagram)

Workflow Sample Protein Sample Denature 1. Denature & Reduce (Urea + TCEP) Sample->Denature Label 2. Add IBO-7 Reagent (Dark, pH 7.8, 1h) Denature->Label Quench 3. Quench Excess (Add DTT) Label->Quench Digest 4. Tryptic Digestion Quench->Digest LCMS 5. LC-MS/MS Analysis (Search for Mass Shift) Digest->LCMS

Caption: Figure 2. Step-by-step workflow for proteomic derivatization using IBO-7.

Data Analysis & Mass Spectrometry

To identify the derivatized residues, configure your database search engine (e.g., MaxQuant, Mascot, Proteome Discoverer) with the following Variable Modification :

Calculation of Mass Shift

The reaction involves the loss of Iodide (I) and the addition of the bicyclic scaffold.

  • Formula of Reagent:

    
    
    
  • Molecular Weight (Reagent): 265.09 Da

  • Leaving Group: Iodide (

    
    ) = 126.90 Da
    
  • Added Moiety:

    
    
    
  • Mass Shift (

    
    m): 
    
    
    
Search Parameters Table[2]
ParameterSetting
Modification Name IBO-7_Cys (Custom)
Target Residue Cysteine (C)
Mod Type Variable (or Fixed if 100% efficiency is validated)
Mass Shift +138.1905 Da
Elemental Composition H(12) C(8) N(1) O(1)
Specific Ions Look for immonium ions if fragmentation of the bicycle occurs (rare).

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Labeling Efficiency pH too low (< 7.0)Adjust buffer to pH 7.8–8.0. Thiols must be deprotonated.
Precipitation Reagent insolubilityDissolve IBO-7 in DMSO first; ensure final organic solvent < 10%.
Over-alkylation pH too high (> 8.5)High pH promotes reaction with Lysine (N-term) and Histidine. Keep pH < 8.[2]0.
Iodine Degradation Light exposurePerform all reaction steps in the dark (foil wrap).
No Mass Shift Found Reagent hydrolysisUse fresh reagent. Iodomethyl groups can hydrolyze to hydroxymethyl over long storage.

References

  • Covalent Probe Design: Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature 468, 790–795 (2010). Link

  • Thiol Alkylation Protocols: Hansen, R. E., & Winther, J. R. "An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations." Analytical Biochemistry 394, 147–158 (2009). Link

  • Bicyclic Lactam Scaffolds: Ehmann, D. E., et al. "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences 109, 11663-11668 (2012). Link (Note: Cited for structural context of the azabicyclooctanone scaffold).

  • Alkyl Iodide Reactivity: Pace, V., et al. "The Pivotal Role of Iodomethyl Species in Organic Synthesis." Chemical Record 16, 2197–2214 (2016). Link

Sources

Application

Synthesis of peptide mimics using bicyclic lactam cores

Application Note: Synthesis and Incorporation of Bicyclic Lactam Cores as Conformational Peptidomimetics Introduction & Mechanistic Rationale Native peptides often exhibit poor pharmacokinetic profiles due to rapid prote...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Incorporation of Bicyclic Lactam Cores as Conformational Peptidomimetics

Introduction & Mechanistic Rationale

Native peptides often exhibit poor pharmacokinetic profiles due to rapid proteolytic degradation and high conformational flexibility, which dilutes receptor affinity and promotes off-target interactions. To overcome these limitations, structural biologists and medicinal chemists employ conformational constraints to lock peptides into their bioactive secondary structures.

Bicyclic lactams—including fused azabicyclo[X.Y.0]alkanes, spiro bicyclic systems, and classical Freidinger lactams—are premier scaffolds for this purpose[1]. By embedding the peptide backbone within a rigid bicyclic framework, the


 (phi) and 

(psi) dihedral angles are severely restricted. The

-hybridized nitrogen at the ring junction forces the amide bond into a predictable cis or trans geometry, effectively nucleating specific secondary structures such as Type II, Type II', or Type VI

-turns[2]. This application note details the structural selection, solution-phase synthesis, and solid-phase incorporation of these critical peptidomimetic cores.

Core Design and Structural Selection

The selection of the bicyclic lactam ring size directly dictates the resulting conformational mimicry. Table 1 summarizes the relationship between scaffold architecture and the induced secondary structure, providing a strategic guide for rational drug design.

Table 1: Conformational Constraints of Bicyclic Lactam Scaffolds

Scaffold ClassificationRing SystemTargeted Turn MimicryKey Synthetic Intermediate
Fused Azabicycloalkane 7,6-Fused LactamType II

-Turn
Acyl Iminium Ion[3]
Spiro Bicyclic Lactam 6.5.5 Spiro SystemType II

-Turn / Poly-Pro Helix
Pipecolyl Thiazolidine[4]
Freidinger Lactam Amino-

-Lactam
Type II'

-Turn
Dimethyl Selenonium Salt[5]
Xaa-Pro Mimic 5,5-Fused LactamType VI

-Turn
Enolate Alkylation[2]
Indolizidin-2-one Azabicyclo[4.3.0]nonaneExtended

-Strand
Horner-Emmons Olefin[1]

Synthetic Strategy Visualization

G A Chiral Pool Precursors (e.g., L-Proline, Pipecolic Acid) B Intermediate Functionalization (Allylation / Peptide Coupling) A->B Stereoretentive Alkylation C Aldehyde Generation (Ozonolysis / Oxidative Cleavage) B->C Olefin Cleavage D Key Cyclization (Acyl Iminium / Mukaiyama's Reagent) C->D Electrophilic Activation E Bicyclic Lactam Core (Azabicyclo[X.Y.0]alkane) D->E Diastereoselective Ring Closure F Fmoc Protection & Carboxylic Acid Activation E->F Orthogonal Protection G Solid-Phase Peptide Synthesis (SPPS Incorporation) F->G HATU/HOAt Coupling H Purified Peptidomimetic (Stabilized β-Turn) G->H TFA Cleavage & HPLC Purification

Workflow for the synthesis and SPPS incorporation of bicyclic lactam peptidomimetics.

Experimental Protocols

The following methodologies detail self-validating systems for synthesizing and incorporating bicyclic lactams, emphasizing the chemical causality behind each procedural step.

Protocol A: Solution-Phase Synthesis of 7,6-Fused Bicyclic Lactams via Acyl Iminium Cyclization

This protocol leverages chiral pool starting materials to construct a 7,6-fused bicyclic lactam as a single diastereomer[6].

  • Precursor Coupling : Protect (S)-allylglycine as a phthalimide derivative to prevent unwanted side reactions of the primary amine. Couple this intermediate with (S)-2-amino-6-hydroxyhexanoic acid methyl ester using standard carbodiimide chemistry (e.g., EDC/HOBt)[6].

  • Controlled Oxidation : Oxidize the terminal hydroxyl group to an aldehyde.

    • Causality: Swern oxidation (oxalyl chloride, DMSO, Et

      
      N at -78 °C) is preferred over strong chromium-based oxidants to strictly prevent over-oxidation to the carboxylic acid, which would terminate the cyclization cascade[3].
      
  • Acyl Iminium Ion Cyclization : Treat the resulting enamide intermediate with a Lewis or Brønsted acid (e.g., TFA or BF

    
    ·OEt
    
    
    
    ) in anhydrous dichloromethane.
    • Causality: Acidic treatment generates a highly electrophilic acyl iminium ion. The subsequent intramolecular cyclization proceeds with exceptional diastereoselectivity because the transition state geometry naturally minimizes 1,3-allylic strain, locking the 7,6-fused bicyclic system into a single stereoisomer[3].

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Once the bicyclic lactam is synthesized and orthogonally protected (Fmoc/tBu), it must be incorporated into the growing peptide chain.

  • Fmoc Deprotection : Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 10 minutes to expose the N-terminal amine.

  • Hindered Coupling : Pre-activate the Fmoc-protected bicyclic lactam (3.0 equiv) with HATU (2.9 equiv), HOAt (3.0 equiv), and DIPEA (6.0 equiv) in DMF for 3 minutes, then add to the resin.

    • Causality: Bicyclic lactams possess immense steric bulk around the constrained carboxylate. Standard coupling reagents (like HBTU or DIC) often result in truncated sequences. HATU combined with HOAt is mandatory here; the nitrogen at the 7-position of the HOAt ring provides an intramolecular hydrogen bond that stabilizes the active ester and drastically accelerates aminolysis.

  • Global Cleavage : Cleave the peptide from the resin using a cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H

    
    O for 2 hours.
    
    • Causality: TIS acts as a highly efficient carbocation scavenger, preventing the re-alkylation of electron-rich side chains during the removal of protecting groups.

Protocol C: Post-Translational Backbone Engineering (The Selenomethionine Approach)

Traditional synthesis of Freidinger lactams requires harsh conditions. This protocol utilizes Selenomethionine (SeM) to form amino-


-lactams directly on the unprotected peptide backbone[5].
  • SeM Incorporation : Synthesize the linear peptide via standard SPPS, incorporating Selenomethionine at the

    
     position of the targeted 
    
    
    
    -turn[5].
  • Chemoselective Alkylation : Dissolve the purified peptide in a mildly acidic aqueous buffer (pH 4.0) and treat with methyl iodide (MeI) for 24 hours to form a dimethyl selenonium salt.

    • Causality: Selenium is highly nucleophilic, allowing selective alkylation even in the presence of unprotected functional groups. Furthermore, the resulting selenonium salt is a vastly superior leaving group compared to traditional sulfonium salts, significantly lowering the activation energy required for cyclization[5].

  • 5-Exo-Tet Cyclization : Adjust the pH of the solution to 8.5 using sodium bicarbonate.

    • Causality: The mild basic conditions deprotonate the adjacent amide backbone nitrogen, triggering a spontaneous 5-exo-tet cyclization that displaces the selenonium group. This yields the conformationally rigid Freidinger lactam seamlessly[5]. Note: Epimerization of bridgehead carbons under extreme pH is a known risk for certain spiro systems[7], making this mild, pH-controlled approach highly advantageous.

References[6] &[3] Synthesis of 7,6-Fused Bicyclic Lactams for Use as Beta-Turn Mimics. Synthetic Communications. URL: https://www.tandfonline.com/doi/full/10.1080/00397910600616140[4] &[7] Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics. Journal of Organic Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/16018671/[2] Novel Bicyclic Lactams as XaaPro Type VI β Turn Mimics: Design, Synthesis, and Evaluation. Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo951916h[5] Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams. Chemistry - A European Journal (via NIH PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4035028/[1] Design, Synthesis, Conformational Analysis and Application of Azabicycloalkane Amino Acids as Constrained Dipeptide Mimics. Synthesis (Thieme E-Books & E-Journals). URL: https://www.thieme-connect.com/products/ejournals/html/10.1055/s-2004-815918

Sources

Method

Application Note: Experimental Setup for Reactions Involving Iodomethyl Compounds

Abstract & Strategic Overview Iodomethyl compounds—specifically Iodomethane (MeI) and Diiodomethane ( ) —are indispensable electrophiles in organic synthesis. They facilitate critical transformations: MeI is the gold sta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Iodomethyl compounds—specifically Iodomethane (MeI) and Diiodomethane (


) —are indispensable electrophiles in organic synthesis. They facilitate critical transformations: MeI is the gold standard for 

methylations due to the superior leaving group ability of iodide, while

is the carbene source for Simmons-Smith cyclopropanation.

However, their utility is rivaled by their hazards. MeI is a volatile neurotoxin (BP 42°C) capable of penetrating standard PPE, while


 is light-sensitive and prone to iodine decomposition. This guide provides a self-validating framework for utilizing these reagents, prioritizing engineering controls that mitigate exposure while maximizing yield.

Safety Engineering & Hazard Mitigation

CRITICAL WARNING: Iodomethane is a specific target organ toxicant (CNS) and suspected carcinogen. It possesses high volatility and can penetrate standard nitrile gloves in <10 minutes.

Engineering Controls
  • Ventilation: All operations, including weighing and waste handling, must occur in a certified chemical fume hood operating at face velocities >100 fpm.

  • Trapping: When using MeI under reflux, the condenser exhaust must be connected to a scrubber trap (e.g., saturated sodium thiosulfate solution) to prevent fugitive vapors.

  • Glove Protocol: Standard nitrile gloves provide insufficient protection against MeI.

    • Recommendation: Use Silver Shield/4H (Laminate) gloves for primary handling.

    • Alternative: Double-gloving with thick nitrile (change every 15 mins) is a minimum standard, but laminate is preferred.

Reagent Stabilization & Purification

Iodomethyl compounds decompose to


 upon light exposure, turning brown. Free iodine inhibits organometallic formation (Simmons-Smith) and complicates workups.
CompoundImpurity IndicatorPurification ProtocolStorage
Iodomethane (

)
Brown/Purple tintPass through a short pad of basic alumina OR wash with aq.

, dry over

, and distill.
Amber bottle over Cu wire at 4°C.
Diiodomethane (

)
Red/Brown opaque liquidWash with dilute aq.

until colorless, dry (

), and vacuum distill (protect from light).
Foil-wrapped over Cu wire at 4°C.

Visualizing the Workflow

The following diagram outlines the decision logic and safety barriers for handling these volatile electrophiles.

IodomethylWorkflow Start Reagent Assessment ColorCheck Color Check: Clear/Colorless? Start->ColorCheck Purify Purification: Wash w/ Na2S2O3 Distill over Cu ColorCheck->Purify No (Brown) SelectRxn Select Reaction Type ColorCheck->SelectRxn Yes Purify->SelectRxn Methylation Methylation (MeI) Use Pressure Tube SelectRxn->Methylation Nucleophilic Sub. Cycloprop Simmons-Smith (CH2I2) Inert Atm/Schlenk SelectRxn->Cycloprop Carbenoid Quench Quench Protocol: Ammonium Hydroxide or Thiosulfate Methylation->Quench Cycloprop->Quench

Figure 1: Decision logic for reagent quality assessment and reaction selection.

Protocol A: High-Efficiency Methylation (The Sealed Vessel Method)

Rationale: While reflux is common, the low boiling point of MeI (42°C) often leads to reagent loss and stoichiometry drift. Using a rated pressure tube ensures the electrophile remains in the solution phase, driving the reaction to completion with fewer equivalents.

Materials
  • Substrate: Phenol, Amine, or Carboxylic Acid.

  • Reagent: Iodomethane (1.2 – 1.5 equiv).

  • Base:

    
     (weak nucleophiles) or NaH (strong nucleophiles).
    
  • Solvent: DMF or Acetonitrile (Anhydrous).

  • Vessel: Heavy-walled borosilicate pressure tube with Teflon screw cap.

Step-by-Step Procedure
  • Setup: Flame-dry the pressure tube and cool under argon.

  • Dissolution: Add substrate and base to the tube. Add solvent (concentration ~0.5 M). Stir for 15 minutes to deprotonate (if using NaH, allow

    
     evolution to cease before sealing).
    
  • Addition:

    • Cool the tube to 0°C. This lowers the vapor pressure of MeI.

    • Add MeI via syringe.[1][2] Expert Tip: Pre-cool the syringe or the MeI bottle to prevent dripping caused by vapor expansion in the needle.

  • Reaction: Cap the tube tightly. Warm to room temperature. If the substrate is sterically hindered, heat the sealed tube to 60°C behind a blast shield.

  • Monitoring: Monitor by TLC. MeI is volatile; if the reaction stalls, cool to 0°C, open carefully, and add 0.5 equiv more MeI.

  • Workup (Self-Validating):

    • Cool to room temperature.

    • Validation: Open the cap carefully in the hood. No "hiss" should occur if cooled properly.

    • Dilute with

      
       or EtOAc.
      
    • Quench: Wash organic layer with 10% aqueous ammonia (removes excess MeI as methylamine) or sodium thiosulfate (removes iodine).

Protocol B: Simmons-Smith Cyclopropanation

Rationale: This reaction utilizes Diiodomethane (


) and a Zinc-Copper couple to form the carbenoid 

.[3][4][5] The reaction is stereospecific (syn-addition) and avoids the explosion hazards of diazomethane.
Mechanism Visualization

The active species is not a free carbene but a zinc carbenoid.[5]

SimmonsSmith ZnCu Zn-Cu Couple Carbenoid I-CH2-Zn-I (Carbenoid) ZnCu->Carbenoid Oxidative Addition CH2I2 CH2I2 CH2I2->Carbenoid TS Butterfly TS (Concerted) Carbenoid->TS Alkene Alkene Alkene->TS Product Cyclopropane TS->Product Syn-Addition

Figure 2: Mechanistic pathway of the Simmons-Smith reaction via Zinc Carbenoid.

Step-by-Step Procedure
  • Zn-Cu Couple Preparation (In-Situ):

    • Note: Commercial Zn-Cu couples often degrade. Fresh preparation is reliable.

    • Suspend Zinc dust (10 equiv) in diethyl ether.

    • Add CuCl (1 equiv) under Nitrogen. Reflux for 30 mins. The grey powder turns black/dark purple.

  • Carbenoid Formation:

    • Add Diiodomethane (0.5 equiv relative to Zn) dropwise to the refluxing Zn-Cu suspension.

    • Observation: An exotherm indicates successful carbenoid formation.

  • Cyclopropanation:

    • Add the Alkene (0.8 equiv relative to

      
      ) slowly.
      
    • Reflux for 2–12 hours.

  • Quenching (Critical):

    • Cool to 0°C.

    • Slowly add saturated aqueous

      
      .
      
    • Why? This dissolves zinc salts and quenches unreacted organozinc species.

    • Filter the resulting emulsion through Celite to remove solid zinc residues.

Waste Disposal & Decontamination[2][6][7][8]

Never dispose of active iodomethyl compounds in general organic waste.

  • Liquid Waste: Combine waste streams containing MeI or

    
     with a solution of concentrated ammonia and ethanol (1:1). Let stand in the fume hood for 24 hours. The ammonia reacts with the alkyl iodide to form non-volatile alkyl ammonium salts.
    
  • Solid Waste: Silica gel or drying agents contaminated with these compounds should be left in the back of the fume hood in an open container for 24 hours to allow evaporation/decomposition before disposal in hazardous solid waste.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6328, Methyl iodide. Retrieved from [Link]

  • Smith, R. D., & Simmons, H. E. (1961).[6] Norcarane. Organic Syntheses, 41, 72. (The foundational protocol for Zn-Cu preparation). Retrieved from [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. (Comprehensive review of the mechanism and scope). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Methyl Iodide Standard 1910.1000 Table Z-1. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Use of 5-(Iodomethyl)-6-azabicyclo[3.2.1]octan-7-one in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Covalent Scaffold for Fragment-Based Drug Discovery Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Covalent Scaffold for Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern drug development, offering an efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] This methodology leverages the power of screening small, low-molecular-weight compounds, or "fragments," which typically exhibit weak binding affinities to their biological targets.[4][5] The subsequent optimization of these initial fragment hits into potent and selective drug candidates allows for a more thorough and efficient exploration of chemical space.[2]

A burgeoning area within FBDD is the design and application of reactive fragments for the development of targeted covalent inhibitors.[6] These inhibitors can offer significant advantages, including enhanced potency, prolonged target engagement, and the ability to address challenging targets with shallow binding pockets.[7][8] Central to this strategy is the incorporation of an electrophilic "warhead" into the fragment scaffold, enabling the formation of a stable covalent bond with a specific nucleophilic amino acid residue on the target protein.[8]

This document provides comprehensive application notes and detailed protocols for the utilization of 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one , a versatile and reactive fragment designed for covalent FBDD campaigns. The unique bicyclic lactam core furnishes a rigid and synthetically tractable scaffold, while the iodomethyl group functions as a mild electrophile, demonstrating selective reactivity towards nucleophilic residues such as cysteine.[6]

PART 1: Core Directive - The Rationale for a Novel Scaffold

The selection of 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one as a covalent fragment is predicated on a combination of advantageous chemical and structural features:

  • Constrained Bicyclic Core for Enhanced Binding Energetics: The rigid [3.2.1] bicyclic system of the lactam core minimizes the entropic penalty upon binding to a target protein, which can translate to more favorable binding affinities compared to more flexible, acyclic fragments.[9] This conformational rigidity also provides well-defined vectors for subsequent synthetic elaboration, facilitating a systematic exploration of the surrounding binding pocket to improve potency and selectivity. The bicyclo[3.2.1]octane framework is a recurring motif in biologically active natural products and synthetic compounds.[10]

  • Tunable Reactivity of the Iodomethyl Warhead: The primary iodide serves as a "soft" electrophile, rendering it selectively reactive towards "soft" nucleophiles like the thiol group of cysteine residues.[6] This inherent selectivity helps to minimize off-target reactions with other biological nucleophiles, a common challenge associated with more reactive covalent warheads.[7]

  • Synthetic Tractability and Diversity: The 6-azabicyclo[3.2.1]octan-7-one core is accessible through established synthetic routes, and the iodomethyl functional group can be readily incorporated.[11][12] This synthetic accessibility is crucial for the rapid generation of a diverse library of analogues for comprehensive structure-activity relationship (SAR) studies during the hit-to-lead optimization phase.

PART 2: Scientific Integrity & Logic - Protocols and Methodologies
2.1 Protein Preparation for Covalent Fragment Screening

Core Principle: The primary objective is to prepare the target protein in a state that is amenable to covalent modification. This involves ensuring the target nucleophilic residue (e.g., cysteine) is in its reduced, reactive state and that the protein is in a buffer system compatible with the screening assay.

Materials:

  • Target protein stock solution

  • Reducing agents: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Buffer exchange columns (e.g., desalting columns)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

Protocol:

  • Reduction of Cysteine Residues: If the target protein contains cysteine residues that may be oxidized or form disulfide bonds, a reduction step is necessary.

    • Incubate the protein with 1-5 mM DTT or 0.5-1 mM TCEP for 1 hour at 4°C. Note: TCEP is often preferred as it is less prone to air oxidation.

  • Removal of Reducing Agent: It is critical to remove the reducing agent prior to incubation with the electrophilic fragment to prevent reaction with the compound.

    • Utilize a pre-equilibrated buffer exchange column to exchange the protein into the final assay buffer.

  • Protein Concentration and Quality Control:

    • Determine the final protein concentration using a standard method (e.g., Bradford assay, BCA assay, or UV absorbance at 280 nm).

    • Assess the purity and aggregation state of the protein via SDS-PAGE and dynamic light scattering (DLS).

2.2 Primary Screening via Intact Mass Spectrometry

Core Principle: Intact protein mass spectrometry is a high-throughput and direct method for detecting covalent modification.[13] The formation of a covalent bond between the fragment and the protein results in a predictable mass increase, which can be readily detected.[14]

Materials:

  • Prepared target protein

  • Stock solution of 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one (e.g., 100 mM in DMSO)

  • Assay Buffer

  • Quenching solution (e.g., 1 M N-acetylcysteine or glutathione)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Protocol:

  • Incubation:

    • In a suitable reaction vessel, combine the target protein (final concentration typically 1-10 µM) with the fragment (final concentration typically 10-100 fold molar excess).

    • Include a vehicle control (e.g., DMSO) to account for any non-covalent interactions or solvent effects.

  • Reaction Time Course: Incubate the reactions at a controlled temperature (e.g., room temperature or 37°C) for a defined period. It is advisable to perform a time-course experiment (e.g., 1, 4, 24 hours) to assess the rate of covalent modification.

  • Quenching the Reaction: Add a quenching agent to consume any unreacted fragment and stop the reaction.

  • LC-MS Analysis:

    • Desalt the protein sample using a suitable method (e.g., C4 ZipTip) prior to injection into the mass spectrometer.

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectrometry data to determine the molecular weight of the protein.

    • A mass shift corresponding to the molecular weight of the fragment minus the mass of the leaving group (iodine) indicates covalent modification.

Table 1: Expected Mass Adduct

FragmentMolecular WeightLeaving GroupExpected Mass Adduct
5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one~267.09 g/mol I (Iodine)~140.10 g/mol
2.3 Biophysical Hit Validation and Characterization

Core Principle: While mass spectrometry confirms covalent modification, orthogonal biophysical techniques are essential to validate the binding event and quantify the interaction.

  • Thermal Shift Assays (TSA): Also known as differential scanning fluorimetry (DSF), TSA measures the change in a protein's melting temperature upon ligand binding.[15] Covalent modification is expected to stabilize the protein, resulting in a positive thermal shift (ΔTm).[16][17] This method is well-suited for high-throughput screening.[15][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for fragment-based screening and hit validation.[18][19] Protein-observed NMR experiments, such as ¹H-¹⁵N HSQC, can identify the specific amino acid residues involved in the binding event by monitoring chemical shift perturbations.[19] Ligand-observed NMR methods, like Saturation Transfer Difference (STD) and WaterLOGSY, can also be employed to confirm binding.[19][20]

2.4 Structural Biology for Mechanistic Insight

Core Principle: X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is invaluable for structure-based drug design.[21][22][23]

Protocol (Co-crystallization or Soaking):

  • Crystal Generation: Grow crystals of the target protein under optimized conditions.

  • Fragment Introduction:

    • Soaking: Transfer existing protein crystals into a solution containing the fragment for a defined period.

    • Co-crystallization: Set up crystallization trials with a pre-incubated mixture of the protein and the fragment.

  • X-ray Diffraction and Structure Solution:

    • Collect X-ray diffraction data from the fragment-bound crystals.

    • Solve the crystal structure and analyze the electron density map to visualize the covalent adduct and the binding interactions.

PART 3: Visualization & Formatting - Experimental Workflows

graphdot cluster_0 Screening Cascade cluster_1 Hit-to-Lead Optimization Start Protein Preparation Screen Primary Screen (Intact Mass Spec) Start->Screen Validate Hit Validation (TSA, NMR) Screen->Validate Structure Structural Biology (X-ray Crystallography) Validate->Structure SAR SAR by Synthesis Structure->SAR Elaboration Fragment Growing/ Linking/Merging SAR->Elaboration Lead Lead Compound Elaboration->Lead

Caption: A typical workflow for a covalent fragment-based drug discovery campaign.

Fragment Elaboration Strategies

Upon successful identification and structural characterization of a covalent hit, the next phase involves optimizing the fragment into a potent and selective lead compound. This is typically achieved through three main strategies:

G cluster_0 Fragment Optimization Strategies cluster_1 Initial Hit cluster_2 Optimized Lead Growing Fragment Growing Addition of chemical moieties to explore adjacent pockets OptimizedLead Potent & Selective Lead Compound Growing->OptimizedLead Linking Fragment Linking Connecting two or more fragments that bind to distinct sites Linking->OptimizedLead Merging Fragment Merging Combining the structural features of overlapping fragments Merging->OptimizedLead InitialHit 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one InitialHit->Growing InitialHit->Linking InitialHit->Merging

Caption: Key strategies for optimizing an initial fragment hit into a lead compound.

  • Fragment Growing: This involves the synthetic extension of the initial fragment to engage with adjacent pockets in the binding site, thereby increasing affinity and selectivity.[3][24]

  • Fragment Linking: If two fragments are found to bind in close proximity, they can be synthetically linked together to create a single, higher-affinity molecule.[3][24]

  • Fragment Merging: When multiple fragments with overlapping binding modes are identified, their key structural features can be combined into a single, optimized compound.[3][24]

Computational methods, such as molecular docking and de novo design, can play a significant role in guiding these optimization strategies.[24][25][26]

Conclusion

5-(Iodomethyl)-6-azabicyclo[3.2.1]octan-7-one represents a valuable addition to the toolkit of medicinal chemists engaged in fragment-based drug discovery. Its unique structural features and well-defined reactivity profile make it an excellent starting point for the development of novel covalent inhibitors. The integrated approach of mass spectrometry, biophysical validation, and structural biology outlined in these application notes provides a robust framework for the successful implementation of this fragment in drug discovery programs.

References
  • Vertex AI Search. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH.
  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
  • PubMed. (n.d.). Crystallographic fragment screening.
  • Selvita. (n.d.). X-ray Crystallography Fragment Screening.
  • PubMed. (n.d.). Fragment-based screening using X-ray crystallography and NMR spectroscopy.
  • PubMed. (n.d.). Fragment-based screening by protein-detected NMR spectroscopy.
  • Rutgers University. (n.d.). Advantages of crystallographic fragment screening: functional and mechanistic insights from a powerful platform for efficient drug discovery.
  • MDPI. (2012, October 8). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls.
  • Life Chemicals. (2021, June 23). Fragment-based Screening Methods for Innovative Drug Discovery.
  • ResearchGate. (n.d.). Thermal‐shift assay for fragment library screening.
  • Bruker. (n.d.). Fragment screening by ligand observed nmr.
  • Creative Biolabs. (n.d.). Thermal Shift Assay.
  • Frontiers. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.
  • PMC. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery.
  • Frontiers. (2024, January 22). Computational fragment-based drug design of potential Glo-I inhibitors.
  • Bentham Science. (2024, May 28). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview.
  • IRBM. (2025, March 25). Optimized Covalent Fragment Library for Drug Discovery.
  • CRELUX. (n.d.). Covalent fragment-based drug discovery workflow demonstrated on Bruton's Tyrosine Kinase.
  • Sygnature Discovery. (n.d.). Stuck on You: Discovering Covalent Therapeutics with Biophysics.
  • PMC. (2021, February 9). Fragment-based covalent ligand discovery.
  • Evotec. (2025, May 22). Advancing Drug Discovery With Covalent Fragment Screening.
  • Longdom Publishing. (n.d.). Computational Approaches in Fragment Based Drug Design.
  • ResearchGate. (n.d.). Strategies for fragment optimization Linking, growing and merging-see text for details.
  • Springer Nature. (n.d.). Computational Fragment-Based Drug Design.
  • PMC. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications.
  • RSC Publishing. (n.d.). A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol.
  • Sygnature Discovery. (n.d.). Synthesis of Epibatidine Analogues by Pyrrole Diels-​Alder Reactions: Rapid Access to Azabicyclo[2.2.1]​heptane and 3,​8-​Diazabicyclo[3.2.1]​octane Scaffolds for Library Synthesis.
  • PMC. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
  • MDPI. (2018, April 28). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes.
  • Journal of Organic and Pharmaceutical Chemistry. (2017, March 23). Fragment-based drug design (FBDD).
  • Biocompare. (2011, November 14). Fragment-based Drug Discovery - From Hit Discovery to FDA Approval: Lessons Learned and Future Challenges.
  • Frontiers. (2020, August 4). Application of Fragment-Based Drug Discovery to Versatile Targets.

Sources

Method

Revolutionizing Drug Discovery: Advanced Cross-Coupling Protocols for Functionalized 6-Azabicyclo[3.2.1]octanes

Abstract The 6-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for precise presentation of pharmacophoric element...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 6-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for precise presentation of pharmacophoric elements. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthetic chemistry—for the functionalization of this valuable scaffold. We will delve into the mechanistic nuances, provide field-proven protocols, and offer expert insights to empower researchers in the synthesis of novel and potent therapeutic agents.

Introduction: The Significance of the 6-Azabicyclo[3.2.1]octane Scaffold

The 6-azabicyclo[3.2.1]octane skeleton is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals. Its inherent rigidity and defined spatial arrangement of substituents make it an ideal scaffold for designing molecules that can interact with high specificity and affinity with biological targets. The ability to introduce diverse functionalities onto this core structure through robust and versatile chemical transformations is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have become indispensable tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with exceptional efficiency and functional group tolerance. Applying these powerful methods to the 6-azabicyclo[3.2.1]octane framework, however, presents unique challenges and opportunities that this guide aims to address.

Foundational Cross-Coupling Reactions for Scaffold Functionalization

The successful functionalization of the 6-azabicyclo[3.2.1]octane core hinges on a deep understanding of the fundamental principles of cross-coupling chemistry. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Cross_Coupling_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd R1-X (Aryl Halide) Trans Transmetalation Complex OxAdd->Trans R2-M (Organometallic) Trans->Pd0 Product Product R1-R2 Trans->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl and vinyl-aryl structures. It involves the reaction of an organoboron reagent (boronic acid or ester) with a halide or triflate.

Causality in Experimental Choices:

  • Catalyst/Ligand System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. For sterically hindered substrates often encountered with the 6-azabicyclo[3.2.1]octane scaffold, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed. These ligands promote the oxidative addition step and stabilize the active Pd(0) species.

  • Base: The base plays a crucial role in activating the organoboron species for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used, often in an aqueous-organic solvent mixture to facilitate the reaction. The choice of base can significantly impact reaction rates and yields.

  • Solvent: Aprotic solvents like dioxane, THF, and toluene are frequently used. The addition of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate species.

Buchwald-Hartwig Amination: Introducing Nitrogen Functionality

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl or heteroaryl halide/triflate. This reaction is invaluable for introducing diverse nitrogen-containing functionalities, which are prevalent in bioactive molecules.

Causality in Experimental Choices:

  • Ligand Selection: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are essential for efficient C-N bond formation, especially with less reactive aryl chlorides. These ligands facilitate both the oxidative addition and the reductive elimination steps.

  • Base: Strong, non-nucleophilic bases such as NaOtBu, KOtBu, or LiHMDS are typically required to deprotonate the amine and generate the active palladium-amido complex.

  • Substrate Scope: The reaction is broadly applicable to a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles. However, challenges can arise with ammonia equivalents for the synthesis of primary anilines.

Sonogashira Coupling: Incorporating Alkynes

The Sonogashira coupling provides a direct route to aryl and vinyl alkynes by reacting a terminal alkyne with a halide or triflate. This reaction is often co-catalyzed by a copper(I) salt.

Causality in Experimental Choices:

  • Copper Co-catalyst: The copper(I) salt (e.g., CuI) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free protocols have also been developed to avoid potential homocoupling of the alkyne (Glaser coupling).

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to deprotonate the terminal alkyne.

  • Ligands: Phosphine ligands are commonly employed to stabilize the palladium catalyst. The choice of ligand can influence the efficiency of both copper-catalyzed and copper-free Sonogashira reactions.

Application Notes: Strategic Functionalization of the 6-Azabicyclo[3.2.1]octane Core

The application of cross-coupling reactions to the 6-azabicyclo[3.2.1]octane scaffold requires careful consideration of the substrate's unique properties.

Functionalization_Strategy Scaffold Functionalized 6-Azabicyclo[3.2.1]octane Precursor (e.g., Halogenated) Suzuki Suzuki-Miyaura Coupling Scaffold->Suzuki Boronic Acid/Ester, Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination Scaffold->Buchwald Amine, Pd Catalyst, Base Sonogashira Sonogashira Coupling Scaffold->Sonogashira Terminal Alkyne, Pd/Cu Catalyst, Base Aryl Aryl/Heteroaryl Substituted Product Suzuki->Aryl Amine Amine/Aniline Substituted Product Buchwald->Amine Alkyne Alkyne Substituted Product Sonogashira->Alkyne

Caption: Strategic application of cross-coupling reactions for diverse functionalization of the 6-azabicyclo[3.2.1]octane scaffold.

Key Considerations:

  • Position of Functionalization: The reactivity of a halide or triflate on the 6-azabicyclo[3.2.1]octane ring can be influenced by its position (e.g., bridgehead vs. non-bridgehead). Bridgehead positions can present steric challenges that may require more active catalyst systems.

  • Protecting Groups: The nitrogen atom of the azabicycle often requires protection (e.g., with a Boc or Cbz group) to prevent interference with the catalytic cycle. The choice of protecting group should be compatible with the reaction conditions.

  • Stereochemistry: For chiral 6-azabicyclo[3.2.1]octane derivatives, it is crucial to ensure that the reaction conditions do not lead to epimerization or racemization.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Brominated 6-Azabicyclo[3.2.1]octane Derivative

Materials:

  • Brominated 6-azabicyclo[3.2.1]octane derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the brominated 6-azabicyclo[3.2.1]octane derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Chlorinated 6-Azabicyclo[3.2.1]octane Derivative

Materials:

  • Chlorinated 6-azabicyclo[3.2.1]octane derivative (1.0 mmol)

  • Primary or secondary amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • BrettPhos (0.02 mmol, 2 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add the chlorinated 6-azabicyclo[3.2.1]octane derivative, Pd₂(dba)₃, BrettPhos, and NaOtBu to a dry vial.

  • Add the toluene and the amine.

  • Seal the vial and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation and Comparison

The following table summarizes typical reaction conditions and outcomes for the cross-coupling of a generic halogenated 6-azabicyclo[3.2.1]octane.

Reaction TypeHalide (X)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura BrPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10075-95
Buchwald-Hartwig ClPd₂(dba)₃ (1)BrettPhos (2)NaOtBuToluene11070-90
Sonogashira IPd(PPh₃)₄ (5)-Et₃NTHF6065-85
(with CuI)CuI (10)

Troubleshooting and Expert Insights

  • Low Yields:

    • Suzuki-Miyaura: Ensure the boronic acid is of high quality, as they can degrade upon storage. Consider using the corresponding boronic ester for increased stability.

    • Buchwald-Hartwig: The base is extremely sensitive to moisture. Ensure anhydrous conditions and use freshly opened base. The choice of ligand is critical; screen a panel of ligands if initial results are poor.

    • Sonogashira: Alkyne homocoupling can be a significant side reaction. Consider using copper-free conditions or adding the alkyne slowly to the reaction mixture.

  • Incomplete Conversion:

    • Increase catalyst loading or reaction time.

    • Ensure efficient stirring, especially for heterogeneous mixtures.

    • Microwave irradiation can sometimes be used to accelerate slow reactions.

  • Bridgehead Reactivity: Functionalization at the bridgehead position of the 6-azabicyclo[3.2.1]octane can be challenging due to steric hindrance. The unique geometry of bicyclic systems can influence the reactivity of the bridgehead amine. More reactive catalyst systems, higher temperatures, and longer reaction times may be necessary.

Conclusion

The strategic application of palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for the functionalization of the 6-azabicyclo[3.2.1]octane scaffold. A thorough understanding of the reaction mechanisms, careful selection of catalysts, ligands, and bases, and meticulous optimization of reaction conditions are key to success. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize novel 6-azabicyclo[3.2.1]octane derivatives, thereby accelerating the discovery of new and improved therapeutic agents.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Topics in Organometallic Chemistry (Vol. 24). Springer. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The Bicyclo[3.2.1]octane Skeleton as a Framework for the Design of Novel Enzyme Inhibitors. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved March 7, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 7, 2026, from [Link]

Application

Application Note: Solid-Phase Synthesis and Scaffold-Mediated Cyclization of Bridged Bicyclic Peptides

Introduction & Scientific Rationale Bridged bicyclic peptides represent a transformative modality in modern drug discovery, occupying the highly sought-after "Goldilocks zone" between small molecules and monoclonal antib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Bridged bicyclic peptides represent a transformative modality in modern drug discovery, occupying the highly sought-after "Goldilocks zone" between small molecules and monoclonal antibodies. They possess the high affinity, large surface area coverage, and target selectivity typical of biologics, while maintaining the tissue penetration, non-immunogenicity, and chemical synthesizability of small molecules[1].

The most robust and widely adopted method for generating these constrained topologies relies on the selective alkylation of three reactive residues (typically cysteines) within a linear peptide precursor using a trivalent small-molecule scaffold. Technologies such as CLIPS (Chemical Linkage of Peptides onto Scaffolds), pioneered by Timmerman and colleagues[2][3], and the 1,3,5-tris(bromomethyl)benzene (TBMB) cyclization utilized in phage display by Heinis and Winter[1], have standardized this approach. This application note details the causality, mechanistic principles, and self-validating protocols required to successfully synthesize these complex molecules.

Mechanistic Causality in Synthesis Design

The synthesis of a bicyclic peptide is inherently a biphasic process, combining solid-phase elongation with solution-phase macrocyclization.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

The linear precursor is synthesized from the C-terminus to the N-terminus on a polymeric resin. Fmoc (Fluorenylmethyloxycarbonyl) chemistry is the industry standard due to its mild, base-catalyzed deprotection conditions (e.g., piperidine) and high coupling efficiencies[4]. The peptide sequence is specifically designed with three cysteines separated by variable loops (e.g.,


).
Nucleophilic Substitution ( ) Bicyclization

Once cleaved from the resin and globally deprotected, the linear peptide is reacted with a trivalent scaffold like TBMB. The causality behind the specific reaction conditions is critical for success:

  • pH Control (pH 8.0): The reaction requires a mildly basic aqueous environment to deprotonate the cysteine thiols (

    
    ) into highly nucleophilic thiolates. If the pH is too high, the bromomethyl groups of the TBMB scaffold will undergo rapid hydrolysis; if too low, the 
    
    
    
    reaction stalls[5].
  • High Dilution Principle: The reaction must be performed at low peptide concentrations (

    
    ) to thermodynamically favor intramolecular cyclization over intermolecular polymerization or dimerization.
    
  • Reductive Environment: TCEP (Tris(2-carboxyethyl)phosphine) is added to prevent premature oxidative disulfide bond formation between the cysteines, ensuring all three thiols remain available for scaffold attack[6].

Visualizing the Synthesis Workflow

SynthesisWorkflow Step1 1. Fmoc-SPPS (Linear Precursor) Step2 2. TFA Cleavage & Deprotection Step1->Step2 Step3 3. Scaffold Cyclization (TBMB, pH 8.0) Step2->Step3 Step4 4. RP-HPLC & LC-MS Validation Step3->Step4

Fig 1. Workflow for the solid-phase synthesis and off-resin cyclization of bicyclic peptides.

ReactionMechanism Precursor Linear Peptide (3x Free Cys) Reduced state maintained by TCEP Reaction SN2 Nucleophilic Attack (Intramolecular, <1 mM Dilution) Precursor->Reaction Scaffold 1,3,5-TBMB Scaffold (Trivalent Electrophile) Scaffold->Reaction Product Bridged Bicyclic Peptide (+114 Da Mass Shift) Reaction->Product

Fig 2. Mechanism of trivalent scaffold-mediated peptide bicyclization via SN2 reaction.

Step-by-Step Self-Validating Protocol

Phase 1: Linear Peptide Assembly (Fmoc-SPPS)
  • Resin Preparation: Swell Rink Amide AM resin (for C-terminal amidation) in DMF for 30 minutes.

  • Coupling: Add 4 eq Fmoc-AA-OH, 4 eq HBTU, and 8 eq DIPEA in DMF. Shake for 45 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (

    
    ).
    
  • Causality Checkpoint: Standard Trt (trityl) protection on Cys is sufficient for TBMB cyclization, as it is globally removed during cleavage. Orthogonal protecting groups (e.g., MMT) are only required if asymmetric scaffolds or sequential ligations are planned[6].

Phase 2: Cleavage and Global Deprotection
  • Cleavage Cocktail: Treat the resin with TFA/TIS/H

    
    O/EDT (92.5:2.5:2.5:2.5) for 2 hours. Note: EDT (ethanedithiol) is a critical carbocation scavenger that prevents the irreversible re-alkylation of the cysteine thiols by cleaved t-butyl or trityl cations.
    
  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge and wash the pellet twice with ether.

  • Self-Validation Checkpoint 1: Perform LC-MS on the crude precipitate. The exact mass must match the fully deprotected, reduced linear peptide. Perform an Ellman's assay; a strong absorbance at 412 nm confirms the presence of free, unoxidized thiols.

Phase 3: Scaffold-Mediated Bicyclization
  • Solubilization: Dissolve the crude linear peptide in a 50:50 mixture of 100 mM NH

    
    HCO
    
    
    
    buffer (pH 8.0) and Acetonitrile (MeCN). The organic co-solvent is necessary to solubilize the highly hydrophobic TBMB scaffold[5].
  • Dilution & Reduction: Dilute the peptide to a final concentration of 0.5 – 1.0 mM. Add 1.5 eq of TCEP and incubate at 30°C for 30 minutes to ensure complete thiol reduction.

  • Alkylation: Add 1.5 eq of 1,3,5-TBMB (from a freshly prepared 25 mM stock in MeCN). Shake the reaction at 30°C for 1–2 hours[5].

  • Self-Validation Checkpoint 2: Monitor the reaction kinetics via LC-MS at

    
    , 
    
    
    
    , and
    
    
    . The self-validating metric for success is the complete disappearance of the linear peptide mass (
    
    
    ) and the appearance of the bicyclic mass (
    
    
    )[5]. The +114 Da shift corresponds to the addition of the mesitylene core (
    
    
    ) following the loss of 3 HBr molecules during the
    
    
    attacks.
Phase 4: Purification
  • Quench the reaction by lowering the pH to < 4.0 using 1% aqueous TFA.

  • Purify the bicyclic peptide using preparative RP-HPLC (C18 column) with a linear gradient of H

    
    O/MeCN containing 0.1% TFA.
    
  • Lyophilize the pure fractions and store at -20°C.

Data Presentation & Scaffold Selection

To facilitate experimental design, the quantitative parameters of common scaffolds and the necessary quality control metrics are summarized below.

Table 1: Comparison of Trivalent Scaffolds for Peptide Bicyclization
Scaffold TypeReactive TargetOptimal Reaction ConditionsStructural Characteristics
1,3,5-TBMB Cysteine (Thiol)pH 8.0, 50% MeCN, 1.5 eq TCEP

-symmetric; forms highly stable thioethers; forces outward-facing loops.
1,2,3-TBMB Cysteine (Thiol)pH 8.0, 50% MeCN, 1.5 eq TCEPAsymmetric; accesses diverse, non-globular conformational landscapes[6].
Cyanopyridine 1,2-AminothiolpH 7.4, Aqueous buffer, Catalyst-freeBiocompatible; orthogonal to standard Cys; allows fully programmable synthesis.
Triazine Tyrosine (Phenol)pH > 8.0, Organic/Aqueous mixAlternative to thiol-based cyclization; targets phenolic hydroxyls.
Table 2: Self-Validation Quality Control Metrics
QC StageAnalytical MethodExpected Quantitative Outcome
Pre-Cyclization Ellman's Assay (UV-Vis)Positive signal at 412 nm (Confirms free thiols).
Pre-Cyclization LC-MS (ESI)Base peak matches theoretical linear mass (

).
Post-Cyclization LC-MS (ESI)Base peak shifts exactly to

(for TBMB).
Final Product High-Resolution RP-HPLC> 95% purity; single sharp peak indicating isomeric purity.

References

  • Accessing diverse bicyclic peptide conformations using 1,2,3-TBMB as a linker Source: ChemRxiv URL
  • Source: PubMed Central (PMC)
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol Source: Creative Peptides URL
  • Conformationally Constrained Peptides Source: Encyclopedia MDPI URL
  • Source: PubMed Central (PMC)
  • Source: The Royal Society of Chemistry (RSC)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one

Welcome to the technical support resource for the synthesis of 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically proceeds via an intramolecular iodolactamization reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and purity.

The synthesis of this bicyclic lactam is a nuanced process involving the formation of a key iodonium intermediate followed by a stereospecific intramolecular cyclization. Success hinges on precise control over reaction conditions, reagent selection, and a thorough understanding of the underlying mechanism.

Proposed Synthetic Workflow

The most direct route to 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one involves the iodolactamization of an appropriate unsaturated amino acid precursor, such as cis-4-(aminomethyl)cyclohex-1-ene-1-carboxylic acid or a suitable N-protected derivative. The workflow involves the activation of the double bond by an electrophilic iodine source, followed by nucleophilic attack from the amide nitrogen.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Iodolactamization cluster_2 Step 3: Work-up & Purification cluster_3 Final Product Precursor Unsaturated Amino Acid Precursor (e.g., cis-4-(aminomethyl)cyclohex-1-enecarboxylic acid) Reaction Reaction Vessel (Solvent, Base, Iodine Source) Precursor->Reaction Dissolution Iodonium Intermediate: Iodonium Ion Formation Reaction->Iodonium Add I₂ or NIS Cyclization Intramolecular Nucleophilic Attack (Lactamization) Iodonium->Cyclization Spontaneous Workup Aqueous Quench (e.g., Na₂S₂O₃) Cyclization->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one Purification->Product

Caption: Proposed workflow for the synthesis of the target bicyclic iodolactam.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction shows very low or no yield of the desired 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one. What are the primary causes and how can I fix this?

Answer: Low or no yield is a common problem in iodolactamization reactions and can stem from several factors. Let's break down the most likely culprits.

  • Possible Cause A: Ineffective Generation of the Electrophilic Iodine Species. The reaction is initiated by the attack of the alkene on an electrophilic iodine (I⁺) source to form an iodonium ion intermediate.[1] If this species is not formed efficiently, the reaction will not proceed.

    • Solution 1: Choice of Iodine Source. Molecular iodine (I₂) is a common choice, but its reactivity can be limited. Consider using N-Iodosuccinimide (NIS), which is often more reactive and soluble in organic solvents.[2] Other hypervalent iodine reagents can also be effective.[3]

    • Solution 2: Use of a Co-catalyst. In some cases, catalytic amounts of iodine can be used with a stoichiometric oxidant to continuously generate the active I⁺ species.[4]

    • Solution 3: Check Reagent Quality. Ensure your iodine source has not decomposed. NIS, for example, should be stored in a cool, dark place.

  • Possible Cause B: Insufficient Nucleophilicity of the Amide Nitrogen. For the ring to close, the nitrogen atom of the amide (or the oxygen of the carboxylate in a related iodolactonization) must be sufficiently nucleophilic to attack the iodonium ion intermediate.[1]

    • Solution 1: pH Control. The reaction is typically run under mildly basic conditions. The addition of a base like sodium bicarbonate (NaHCO₃) deprotonates the carboxylic acid precursor (if used) or increases the nucleophilicity of the amide. This is a standard practice in halolactonization reactions.[1]

    • Solution 2: N-Protection. If you are starting with a primary amine, it will exist as an ammonium salt under neutral or acidic conditions, which is not nucleophilic. Using an N-protected starting material (e.g., a carbamate) can ensure the nitrogen is available for reaction.

  • Possible Cause C: Unfavorable Reaction Kinetics or Thermodynamics. The formation of the desired bicyclo[3.2.1]octane ring system must be kinetically and thermodynamically favored.

    • Solution 1: Temperature Control. Iodolactonizations are often run at low temperatures (e.g., 0 °C to room temperature) to control selectivity and prevent side reactions.[3][4] If the reaction is sluggish, a modest increase in temperature may be necessary, but this should be done cautiously as it can also promote decomposition.

    • Solution 2: Solvent Choice. The solvent can significantly impact the stability of the intermediates and the reaction rate. Dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF) are common choices. A solvent screening may be necessary to find the optimal medium for your specific substrate.[2]

Parameter Condition A Condition B Rationale & Recommendation
Iodine Source I₂N-Iodosuccinimide (NIS)NIS is often more reactive and soluble than I₂. Recommendation: Start with NIS for better reactivity.[2]
Base NoneNaHCO₃ (aq. solution)A mild base increases the nucleophilicity of the attacking group. Recommendation: Use a biphasic system with NaHCO₃.
Temperature Room Temperature0 °CLower temperatures can improve selectivity and reduce side reactions. Recommendation: Begin at 0 °C and monitor progress.[4]
Solvent AcetonitrileDichloromethane (DCM)Solvent polarity can influence the stability of the charged intermediate. Recommendation: Screen both polar aprotic and nonpolar solvents.

Question 2: I am observing significant formation of side products instead of my target molecule. How can I improve the selectivity?

Answer: Side product formation often competes with the desired intramolecular cyclization. Identifying the nature of the impurity is key to solving the problem.

  • Possible Cause A: Intermolecular Reactions. If the concentration of your starting material is too high, the activated iodonium intermediate can be trapped by another molecule of the starting material, leading to dimerization or polymerization.

    • Solution: High Dilution. Running the reaction at a lower concentration (e.g., 0.01-0.05 M) favors the intramolecular pathway over intermolecular reactions. This is a standard strategy for cyclization reactions.

  • Possible Cause B: Formation of Regioisomers or Other Ring Systems. The cyclization must adhere to certain stereoelectronic principles, often summarized by Baldwin's Rules. For the formation of the 6-azabicyclo[3.2.1]octan-7-one system, this would correspond to a "6-exo-tet" cyclization, which is generally favored.[1] However, alternative cyclizations could occur.

    • Solution: Precursor Design. The geometry of the double bond and the stereochemistry of the aminomethyl group on the cyclohexane ring are critical. Ensure your starting material has the correct cis relationship to facilitate the desired ring closure.

    • Solution: Reaction Conditions. Temperature and solvent can influence the regioselectivity of the cyclization. Lower temperatures often lead to higher selectivity.[3]

  • Possible Cause C: Product Decomposition. The iodomethyl group can be labile, and the product may be sensitive to the reaction or work-up conditions.

    • Solution 1: Mild Work-up. After the reaction is complete, quench it promptly with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any excess iodine.[2][4] Avoid strong acids or bases during extraction.

    • Solution 2: Buffer the Reaction. Maintaining a stable, slightly basic pH throughout the reaction can prevent acid-catalyzed decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for this reaction? A1: The reaction is an intramolecular electrophilic addition. The iodine source (e.g., I₂) acts as an electrophile, reacting with the alkene to form a cyclic iodonium ion intermediate. The amide nitrogen then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion to form the new C-N bond and the bicyclic lactam structure.[1]

G Alkene + I₂ Alkene + I₂ Iodonium Ion Iodonium Ion Alkene + I₂->Iodonium Ion Electrophilic Attack Bicyclic Lactam Bicyclic Lactam Iodonium Ion->Bicyclic Lactam Intramolecular Nucleophilic Attack (6-exo-tet) Final Product Final Product Bicyclic Lactam->Final Product Deprotonation

Caption: Simplified mechanism of iodolactamization.

Q2: How should I monitor the progress of the reaction? A2: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material from the product. The product, being more polar and containing a heavy iodine atom, should have a different Rf value. Staining with potassium permanganate can be effective for visualizing both the starting alkene and the product. LC-MS is also an excellent tool to monitor for the appearance of the product mass and disappearance of the starting material.

Q3: My product appears to be unstable during purification on silica gel. What can I do? A3: The iodomethyl group can be sensitive, and silica gel is acidic, which can cause decomposition.

  • Option 1: Neutralize the Silica. You can prepare a slurry of silica gel with a small amount of a base like triethylamine (~1%) in your eluent, then pack the column. This neutralizes the acidic sites.

  • Option 2: Use an Alternative Stationary Phase. Alumina (neutral or basic) can be a good alternative to silica gel for sensitive compounds.

  • Option 3: Minimize Contact Time. Perform the chromatography as quickly as possible and consider using a shorter, wider column.

Q4: What are the critical safety precautions for this reaction? A4:

  • Iodine and Iodine Reagents: Iodine can cause severe skin and respiratory tract irritation. N-Iodosuccinimide is also an irritant. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents like dichloromethane and acetonitrile are flammable and/or toxic. Avoid inhalation and skin contact.

  • Work-up: The quenching process with sodium thiosulfate is generally safe, but perform all extractions and solvent removal in a fume hood.

References

  • Vince lactam - Grokipedia. (n.d.). Retrieved March 7, 2026.
  • Exploring the Chemical Properties and Applications of Vince Lactam (CAS 79200-56-9). (2026, February 13). BenchChem.
  • Enantioselective iodolactonization to prepare ε-lactone rings using hypervalent iodine. (2022, June 8). Royal Society of Chemistry.
  • Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). (n.d.). PMC.
  • Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). (2025, August 5).
  • Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. (n.d.).
  • Tertiary Aminourea-Catalyzed Enantioselective Iodolactoniz
  • Optimization of the iodolactonization step. (n.d.).
  • Methods for synthesis of chiral bridged[5][5][6] bicyclic lactones. (n.d.). ResearchGate.

  • Iodolactoniz
  • Technical Support Center: Optimization of Iodine-Mediated Synthesis. (2025, December). BenchChem.
  • A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. (n.d.).
  • Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. (n.d.).
  • A facile synthesis of chiral bicyclic lactams utilized in the formation of chiral quaternary carbon compounds. (n.d.). Academia.edu.
  • New Bromo- and Iodo-Hydroxylactones with Two Methyl Groups Obtained by Biotransformation of Bicyclic Halolactones. (2021, January 7). MDPI.
  • Synthesis of Some Bicyclic Lactams Via Beckmann Rearrangement and their Antimicrobial Evalu
  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018, April 28). MDPI.
  • Process for preparing substituted 8-azabicyclo[3.2.1] octan-3-ols. (n.d.).
  • Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity. (n.d.). ChemRxiv.
  • Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. (2025, August 6).
  • 8-methyl-8-azabicyclo[3.2.1]octan-6-ol. (n.d.). Merck.
  • Studies towards the synthesis of indolizin-5(3H). (n.d.). Elsevier.
  • (PDF) 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. (2024, March 12).
  • Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. (2021, July 6). Digital CSIC.

Sources

Optimization

Troubleshooting low yield in iodination reactions for organic synthesis

Welcome to the Iodination Technical Support Center . Iodination reactions are notorious for low yields due to the poor electrophilicity of iodine, competing oxidative side reactions, and the instability of reactive inter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Iodination Technical Support Center . Iodination reactions are notorious for low yields due to the poor electrophilicity of iodine, competing oxidative side reactions, and the instability of reactive intermediates. As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the root chemical causality behind failed iodinations and provide self-validating protocols to ensure your synthesis succeeds.

Diagnostic Workflow: Identifying the Root Cause

Before adjusting equivalents or temperatures, you must identify the mechanistic pathway appropriate for your substrate. Use the diagnostic logic below to navigate to the correct troubleshooting module.

G Start Low Yield in Iodination Q1 Substrate Type? Start->Q1 Aromatic Aromatic Ring Q1->Aromatic Aliphatic Aliphatic Chain Q1->Aliphatic Q2 Presence of Primary Amine? Aromatic->Q2 Q3 Functional Group? Aliphatic->Q3 Sandmeyer Sandmeyer Reaction (Diazotization) Q2->Sandmeyer Yes EAS Electrophilic Aromatic Substitution (ICl / I2+Ox) Q2->EAS No Appel Appel Reaction (Alcohol to Iodide) Q3->Appel Alcohol Finkelstein Finkelstein Reaction (Halogen Exchange) Q3->Finkelstein Alkyl Halide/Tosylate

Caption: Diagnostic workflow for identifying the appropriate iodination troubleshooting pathway.

Module 1: Electrophilic Aromatic Iodination (EAS)

Causality & Theory: Molecular iodine (


) is the least reactive halogen in electrophilic aromatic substitution (EAS) due to its low electrophilicity[1]. To drive the reaction, 

must be oxidized to the highly reactive iodonium ion (

) using oxidants like

or

[1]. Alternatively, Iodine Monochloride (ICl) leverages the electronegativity difference between iodine and chlorine to create a permanent dipole (

), making it a potent electrophile without requiring in situ oxidation[2].

Frequently Asked Questions:

Q: My ICl reaction yields a dark, tar-like mixture and my product is difficult to isolate. What is causing this? A: The formation of dark, insoluble materials usually points to oxidative degradation of your starting material. This is particularly common with electron-rich substrates like phenols and anilines[2]. To troubleshoot, lower the reaction temperature to 0 °C or -78 °C to suppress oxidative pathways, and ensure solvents are degassed[2]. If oxidation persists, switch to a milder iodinating agent such as N-Iodosuccinimide (NIS)[2].

Q: I am observing significant di- and tri-iodination. How can I improve mono-selectivity? A: Polyiodination occurs because the mono-iodinated product often remains activated enough to undergo further substitution. Strictly control your stoichiometry to exactly 1.0 equivalent (or slightly sub-stoichiometric amounts) of ICl[2]. Lowering the reaction temperature also decreases the overall reaction rate, heavily favoring mono-iodination[2].

Data Presentation: Quantitative Comparison of Iodinating Agents Substrate: Anisole. Data demonstrates how reagent choice impacts yield and conditions[2].

Reagent SystemReaction TimeTemperature (°C)Yield (%)
Iodine Monochloride (ICl)1 hour0 to Room Temp95
N-Iodosuccinimide (NIS) / TFA30 minRoom Temp98
Iodine (

) /

17 hours6093

Self-Validating Protocol: ICl Iodination of Activated Arenes

  • Substrate Preparation: Dissolve 1.0 eq of the aromatic substrate in anhydrous DCM. Validation Check: Ensure complete dissolution; the solution should be entirely clear.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Validation Check: The internal thermometer must read ≤ 2 °C before proceeding.

  • Electrophile Addition: Add 1.0 eq of ICl dropwise over 30 minutes. Validation Check: The dark color of ICl should dissipate as it reacts. A persistent dark brown color indicates completion or excess reagent.

  • Quench & Workup: Add saturated aqueous

    
    . Validation Check: The organic layer must decolorize (turning clear or pale yellow) as unreacted iodine species are reduced to water-soluble iodides[2].
    

Module 2: Sandmeyer-Type Iodination

Causality & Theory: The Sandmeyer reaction converts an aryl amine to an aryl iodide via an unstable diazonium salt intermediate. Unlike chlorination or bromination, iodination of diazonium salts typically does not require a copper(I) catalyst; the iodide anion itself is a strong enough reducing agent to initiate the single-electron transfer required to form the aryl radical[3]. Low yields almost exclusively stem from thermal decomposition of the diazonium salt or incomplete initial diazotization[3].

Sandmeyer Start Aryl Amine + NaNO2 + HCl TempCheck Is Temp 0-5 °C? Start->TempCheck Phenol Decomposition to Phenol (Yield Loss) TempCheck->Phenol No (>5 °C) Diazonium Aryl Diazonium Salt TempCheck->Diazonium Yes Starch Starch-Iodide Paper Test Diazonium->Starch Incomplete Incomplete Diazotization Add more NaNO2 Starch->Incomplete Paper stays white KI Add Aqueous KI Starch->KI Paper turns blue Product Aryl Iodide KI->Product

Caption: Step-by-step mechanistic troubleshooting for Sandmeyer iodination reactions.

Frequently Asked Questions:

Q: How can I definitively know if my initial diazotization step is complete? A: Relying solely on reaction time is a common pitfall. Use starch-iodide paper. A persistent blue/black color indicates the presence of excess nitrous acid (


), which confirms that all the primary aromatic amine has been consumed[3].

Q: My NMR shows a high percentage of phenol byproduct instead of the desired aryl iodide. Why? A: Phenol formation is the direct result of diazonium hydrolysis. This occurs if the reaction temperature exceeds 5 °C during the diazotization step, causing the diazonium salt to prematurely decompose into an aryl cation that readily reacts with water[3].

Self-Validating Protocol: Sandmeyer Iodination

  • Amine Salt Formation: Suspend the aniline (1.0 eq) in aqueous HCl (3.0 eq) and cool to 0 °C. Validation Check: A white precipitate of amine hydrochloride should form[3].

  • Diazotization: Add aqueous

    
     (1.1 eq) dropwise, strictly maintaining the internal temperature < 5 °C. Validation Check: Spot the mixture on starch-iodide paper; an immediate blue/black color confirms excess nitrous acid and complete diazotization[3].
    
  • Iodination: Slowly add an aqueous solution of KI (1.5 eq) to the cold diazonium solution. Validation Check: Vigorous nitrogen gas evolution (bubbling) will occur. The reaction is complete when the bubbling ceases.

Module 3: Aliphatic Iodination (Appel / Garegg-Samuelsson)

Causality & Theory: Converting an aliphatic alcohol to an alkyl iodide is efficiently achieved using the Appel reaction (or its Garegg-Samuelsson modification using


, 

, and imidazole). The reaction relies on the formation of an alkoxyphosphonium intermediate, which is then displaced by iodide via an

mechanism, resulting in an inversion of stereochemistry[4]. Low yields are typically caused by moisture quenching the phosphonium intermediate or competitive elimination pathways (E2/E1) in sterically hindered secondary or tertiary alcohols[4].

Frequently Asked Questions:

Q: I am trying to iodinate a straight-chain terminal diol, but my yield is capped at 40%. Why? A: With diols, there is a competing intramolecular reaction where the free hydroxyl group attacks the oxyphosphonium intermediate, forming a cyclic ether instead of undergoing


 displacement by the halide[5]. To increase the yield, abandon the direct Appel approach. Instead, use a two-step sequence: synthesize the ditosylate intermediate first, followed by a Finkelstein iodination using NaI in refluxing acetone[5].

Q: The reaction stalls, and I see massive amounts of triphenylphosphine oxide (TPPO) forming before the alcohol is consumed. A: The halomethylphosphonium salt is exquisitely sensitive to moisture. Water acts as a nucleophile, hydrolyzing the active phosphorus species directly to TPPO without activating your alcohol. Ensure all solvents are strictly anhydrous and reagents are freshly dried[4].

Self-Validating Protocol: Appel-Type Iodination

  • Reagent Mixing: Dissolve the alcohol (1.0 eq),

    
     (1.5 eq), and imidazole (1.5 eq) in anhydrous THF or DCM. Validation Check: The solution must be completely clear and moisture-free.
    
  • Activation: Add

    
     (1.5 eq) in small portions at 0 °C. Validation Check: The solution will temporarily turn brown, then precipitate a pale yellow/white solid (the active phosphonium salt).
    
  • Substitution & Workup: Stir at room temperature until TLC shows complete consumption of the alcohol. Quench with

    
    . Validation Check: Decolorization of any residual iodine confirms a safe, fully quenched workup.
    

References

  • Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. Available at: [Link]

  • OrgoSolver. Appel Reaction: Alcohol to Alkyl Halide. Available at:[Link]

  • ResearchGate. Any suggestions on how to increase the yield of an Appel reaction of a straight chain terminal diol? Available at:[Link]

Sources

Troubleshooting

Purification techniques for iodo-containing organic compounds

Welcome to the Technical Support Center for the handling, purification, and troubleshooting of iodo-containing organic compounds. Iodo-organics are indispensable electrophiles in cross-coupling and substitution reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, purification, and troubleshooting of iodo-containing organic compounds. Iodo-organics are indispensable electrophiles in cross-coupling and substitution reactions; however, the lability of the carbon-iodine (C-I) bond and the high polarizability of the iodine atom introduce unique experimental challenges.

This guide is engineered for drug development professionals and synthetic chemists to diagnose failures, understand the mechanistic causality behind degradation, and implement self-validating purification protocols.

Part 1: Quick Reference Data

Understanding the physical and chemical limitations of your specific iodo-compound is the first step in preventing yield loss. The table below summarizes the stability profiles and optimal purification strategies for common classes of iodo-organics.

Compound ClassCommon Stability IssuesRecommended PurificationStorage Requirements
Aryl Iodides Generally stable; trace

formation over long-term storage.
Silica gel chromatography, Recrystallization (for solids).Room temperature, amber vials.
Alkyl Iodides Highly light-sensitive; thermal decomposition to alkenes + HI.Vacuum distillation, Alumina chromatography.4°C, dark, over copper wire.
Iodo-heterocycles Acid-sensitive; rapid discoloration on standard silica.Deactivated silica, Reverse-phase (C18) chromatography.-20°C, inert atmosphere (Ar/N₂).

Part 2: Troubleshooting Guides & FAQs

Q1: My organic extract turned pink, brown, or dark yellow after a Finkelstein reaction or direct iodination. How do I fix this?

  • Causality: Discoloration is a classic indicator of free molecular iodine (

    
    ) dissolved in your organic solvent[1]. In Finkelstein reactions, trace unreacted sodium iodide (NaI) can co-extract into solvents like ethyl acetate and slowly oxidize in the presence of air to form 
    
    
    
    [2]. Furthermore, unactivated alkyl iodides are notoriously light-sensitive; ambient UV light induces homolytic cleavage of the weak C-I bond to generate iodine radicals, which rapidly recombine into
    
    
    [3].
  • Solution: Perform a reductive wash using a 5–10% aqueous solution of sodium thiosulfate (

    
    )[2][4]. The thiosulfate anion chemically reduces the highly colored 
    
    
    
    to the colorless, highly water-soluble iodide anion (
    
    
    ), permanently stripping it from the organic phase[4].

Q2: I am losing my iodo-compound during standard silica gel column chromatography. The isolated yield is very low, and I see severe streaking.

  • Causality: Standard unmodified silica gel is slightly acidic due to surface silanol groups. This acidity, combined with the high surface area, can catalyze the decomposition of sensitive alkyl iodides or electron-rich iodo-heterocycles, leading to de-iodination or E1/E2 elimination reactions (forming alkenes and hydrogen iodide)[3].

  • Solution: Switch your stationary phase. Use neutral or basic alumina, which lacks acidic sites and is significantly less destructive to the C-I bond. Alternatively, if you must use silica, deactivate it by pre-flushing the column with 1% triethylamine (TEA) in hexanes. For highly polar or water-soluble substrates, reverse-phase (C18) chromatography is highly recommended[5].

Q3: How do I recover a liquid iodo-compound that has degraded and turned brown during storage?

  • Causality: Prolonged storage without strict protection from light and heat causes continuous generation of

    
    [1].
    
  • Solution: First, run a ¹H NMR to assess the extent of degradation. If the degradation is minor (primarily just free iodine discoloration), wash the neat liquid directly with dilute sodium thiosulfate, dry it over anhydrous

    
    , and perform a vacuum distillation[1]. Always distill under reduced pressure to lower the boiling point and prevent further thermal degradation[6][7].
    

Part 3: Experimental Protocols

Protocol A: The Thiosulfate Quench and Wash Workflow

Purpose: Complete removal of electrophilic iodine species (


) and residual iodide salts from organic mixtures.
  • Dilution: Dilute the crude organic reaction mixture with a suitable non-polar or semi-polar extraction solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).

  • Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (

    
    ).
    
  • Washing: Add the thiosulfate solution to the separatory funnel containing the organic layer. Rule of thumb: use an aqueous volume equal to roughly 1/3 of the organic layer volume.

  • Agitation & Self-Validation: Shake the funnel vigorously and vent. Self-Validation Check: The organic layer must transition from brown/pink to completely colorless or pale yellow instantly[4]. If a pink/brown tint persists, it indicates the thiosulfate has been consumed; add a second fresh portion and repeat.

  • Brine Wash: Wash the organic layer once with saturated aqueous NaCl (brine) to pull out residual dissolved water[4].

  • Drying: Dry the organic phase over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure[4][6].
    
Protocol B: Vacuum Distillation of Liquid Iodo-Compounds

Purpose: Thermal purification of volatile iodo-organics (e.g., iodoanisoles, 2-iodothiophene) without inducing C-I bond cleavage.

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Wrap the receiving flask entirely in aluminum foil to protect the purified, highly sensitive distillate from ambient laboratory light[1][3].

  • Degassing: Apply a vacuum (e.g., 10–20 mmHg) to the system before applying heat. This removes dissolved oxygen and trace volatile impurities that could cause oxidative side reactions.

  • Heating & Self-Validation: Gently heat the distillation flask using a controlled oil bath. Self-Validation Check: Monitor the vapor temperature at the distillation head. The temperature should plateau and remain stable. For example, 2-iodothiophene should distill smoothly at 80–81°C under 20 mmHg[7]. Fluctuating temperatures indicate co-elution of degradation products.

  • Stabilized Storage: Transfer the clear distillate to an amber glass vial. Add a small piece of clean copper wire to the vial. The copper acts as a radical scavenger and stabilizer by reacting with any spontaneously formed

    
     to form insoluble, inert CuI[3]. Store at 4°C.
    

Part 4: Workflows & Visualizations

G Start Observe Discoloration (Yellow/Brown/Pink) Check Is it a crude reaction mixture or stored product? Start->Check Crude Crude Mixture (Excess I2 or NaI) Check->Crude Post-Reaction Stored Stored Product (Light/Heat Degradation) Check->Stored From Storage Wash Wash with 5-10% aq. Na2S2O3 (Thiosulfate) Crude->Wash CheckNMR Check Purity by 1H NMR or GC-MS Stored->CheckNMR Distill Re-purify via Distillation or Chromatography Wash->Distill If impurities persist CheckNMR->Wash Minor I2 present CheckNMR->Distill Major degradation

Workflow for diagnosing and resolving discoloration in iodo-organic compounds.

G Start Select Purification Method for Iodo-Compound Stable Thermally & Photochemically Stable? Start->Stable Distillation Vacuum Distillation (Protect from light) Stable->Distillation Volatile Liquid Silica Standard Silica Gel Chromatography Stable->Silica Non-volatile/Solid Labile Acid/Light Sensitive (e.g., Alkyl Iodides) Stable->Labile No (Decomposes) Alumina Neutral/Basic Alumina or Deactivated Silica Labile->Alumina Normal Phase ReversePhase Reverse Phase (C18) Chromatography Labile->ReversePhase High Polarity/Aqueous

Decision matrix for selecting the optimal chromatographic method for iodo-compounds.

Part 5: References

  • A Comprehensive Guide to the Synthesis and Purification of Iodo-Substituted Anisole Isomers. Benchchem.6

  • Organic Reaction Workup Formulas for Specific Reagents. Hong Kong University of Science and Technology.4

  • Preventing decomposition of Iodoethane-1,1-d2 upon storage. Benchchem. 1

  • 2-Iodothiophene - Organic Syntheses Procedure. Organic Syntheses. 7

  • Alkyl Iodide Synthesis and Reactions. FlexiPrep. 3

  • Separation of iodine species by adsorption chromatography. IAEA.

  • Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. 5

Sources

Optimization

Technical Support Center: Iodomethyl Reagent Stability &amp; Handling

Executive Summary: The "Pink Death" of Reagents Iodomethyl reagents—specifically Diiodomethane , Chloroiodomethane , and Iodomethyl Pivalate (POM-I) —are the workhorses of cyclopropanation (Simmons-Smith) and prodrug syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Pink Death" of Reagents

Iodomethyl reagents—specifically Diiodomethane , Chloroiodomethane , and Iodomethyl Pivalate (POM-I) —are the workhorses of cyclopropanation (Simmons-Smith) and prodrug synthesis. However, they possess a notorious shelf-life vulnerability: the Carbon-Iodine (C-I) bond .

With a bond dissociation energy of roughly 50–60 kcal/mol, this bond is susceptible to cleavage by light (photolysis) and heat (homolysis). The byproduct, free iodine (


), is not just a contaminant; it is an autocatalyst . Once formed, 

accelerates the degradation of the remaining reagent, turning your clear liquid pink, then violet, and finally opaque brown.

This guide provides the protocols to arrest this cycle and restore degraded reagents.

The Degradation Matrix (Mechanism)

To prevent decomposition, one must understand the enemy. The degradation is a radical chain reaction triggered by photons or thermal energy.

The Autocatalytic Cycle
  • Initiation: Light or heat cleaves the C-I bond, generating an alkyl radical and an iodine radical (

    
    ).
    
  • Propagation: Iodine radicals recombine to form molecular iodine (

    
    ).
    
  • Acceleration:

    
     acts as a Lewis acid and radical promoter, destabilizing adjacent molecules and darkening the solution.
    
Visualization: Degradation vs. Stabilization

The following diagram illustrates the breakdown pathway and where Copper (Cu) intervenes to halt the process.

degradation_cycle Reagent Clear Reagent (R-CH2-I) Radicals Radical Formation (R• + I•) Reagent->Radicals Light/Heat (hν/Δ) Iodine Free Iodine (I2) (Pink/Violet Color) Radicals->Iodine Dimerization Decomp Accelerated Decomposition Iodine->Decomp Autocatalysis Copper Copper Stabilizer (Cu0) Iodine->Copper Scavenging Decomp->Reagent Chain Reaction CuI Insoluble CuI (Precipitate) Copper->CuI Irreversible Capture

Figure 1: The autocatalytic degradation cycle of iodomethyl reagents and the interruption mechanism provided by copper stabilization.

Storage Protocols: The Copper Standard

The industry standard for stabilizing alkyl iodides is Copper Turnings . Copper acts as a "sacrificial scavenger." It does not prevent the initial bond cleavage, but it instantly reacts with any free iodine formed, preventing the autocatalytic loop.



Protocol A: Preparation of Copper Stabilizer

Why this matters: Oxidized copper (black/green) is useless. You need reactive, elemental copper (


).
  • Selection: Use copper turnings or wire snippets. Avoid fine powder (hard to filter later) or large blocks (insufficient surface area).

  • Activation (Acid Wash):

    • Wash turnings with dilute HCl (1M) for 1 minute to remove surface oxides.

    • Rinse thoroughly with deionized water.

    • Rinse with acetone or methanol to remove water.

    • Dry under vacuum or a stream of Nitrogen.

  • Application: Add activated copper to the reagent bottle (~1–2 grams per 100 mL).

Protocol B: Environmental Controls
ParameterRecommendationScientific Rationale
Temperature 2°C – 8°CReduces thermal kinetic energy, slowing homolysis.
Light Amber Glass + FoilBlocks UV/Vis radiation that triggers photolysis.
Atmosphere Argon or NitrogenDisplaces

, which can promote radical oxidation.
Container Glass (Teflon lined)Plastic leaches; rubber septa absorb iodides.

Troubleshooting Guide (FAQ)

Q1: My Diiodomethane has turned a light pink. Is it ruined?

  • Diagnosis: Early-stage photolysis has generated a small amount of

    
    .
    
  • Action: It is likely still usable for robust reactions (e.g., Simmons-Smith).

  • Fix: Add fresh, activated copper turnings and shake gently. If the pink color fades within 1 hour, the reagent is good. If it remains pink, proceed to Module 5 (Purification) .

Q2: The reagent bottle has solid crystals at the bottom, but I stored it in the fridge.

  • Diagnosis: Freezing. Diiodomethane has a freezing point of roughly 6°C.

  • Action: DO NOT heat rapidly. Rapid heating can cause pressure buildup and thermal decomposition.

  • Fix: Allow it to thaw slowly at room temperature in a dark hood. Once liquid, inspect for color.[1][2]

Q3: The copper turnings in my bottle have turned black.

  • Diagnosis: The copper is doing its job. The black coating is likely Copper(I) Oxide or Copper Iodide layers.

  • Action: The surface is passivated and no longer effective.

  • Fix: Decant the liquid into a fresh amber bottle containing new, activated copper turnings.

Q4: Can I use Silver foil instead of Copper?

  • Answer: Yes. Silver is an excellent scavenger (

    
    ). However, it is significantly more expensive. Copper is preferred for bulk storage; Silver is often used for high-value, small-scale samples (e.g., Iodomethyl pivalate).
    

Emergency Purification: The "Save" Protocol

If your reagent is dark brown or violet, the iodine concentration is too high for copper chips to handle alone. You must perform a chemical wash.

Reagent Rescue Workflow

Reagents Needed: Sodium Thiosulfate (


), Sodium Bicarbonate (

), Magnesium Sulfate (

).
  • The Wash:

    • Dissolve the iodomethyl reagent in an equal volume of Diethyl Ether or Dichloromethane (optional, helps separation).

    • Wash with 0.1M Sodium Thiosulfate solution. Shake until the organic layer loses its pink/brown color.

    • Chemistry:

      
       (Iodine is reduced to colorless iodide).
      
  • The Neutralization:

    • Wash with saturated Sodium Bicarbonate (

      
      ) to remove any trace acid (HI).
      
  • Drying:

    • Dry the organic layer over anhydrous

      
       or 
      
      
      
      .
    • Crucial: Do not skip this. Water is detrimental to organometallic reactions (e.g., Zinc carbenoids).

  • Isolation:

    • Filter off the drying agent.

    • Remove solvent (if added) via rotary evaporation (keep bath <30°C).

    • Store immediately over fresh Copper.

purification_flow Dirty Degraded Reagent (Brown/Violet) Wash Wash: 0.1M Na2S2O3 (Reduces I2 to I-) Dirty->Wash Check Is Organic Layer Clear/Yellow? Wash->Check Dry Dry: Anhydrous MgSO4 Check->Dry Yes Repeat Repeat Wash Check->Repeat No Filter Filter & Stabilize (Add Fresh Copper) Dry->Filter Repeat->Wash

Figure 2: Step-by-step purification workflow for restoring degraded iodomethyl reagents.

Physical Properties Reference Data

ReagentCAS No.[3][4]Density (g/mL)Boiling PointFreezing PointStability Note
Diiodomethane 75-11-63.32181°C (dec)~6°CFreezes in fridge. Thaw slowly.
Chloroiodomethane 593-71-52.42109°C-Lacrymator. Handle in hood.
Iodomethyl Pivalate 53064-79-21.6264°C (10 mmHg)-Moisture sensitive. Hydrolyzes easily.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link (Foundational text establishing the sensitivity of reagents in cyclopropanation).

  • Sigma-Aldrich. (n.d.). Diiodomethane Technical Data Sheet. Retrieved March 6, 2026.
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1–415. Link (Detailed review covering reagent handling and stoichiometry).

  • TCI Chemicals. (n.d.). Product Safety: Iodomethyl Pivalate. Retrieved March 6, 2026. (Specific handling for POM reagents).

Sources

Troubleshooting

Side reactions in the alkylation of nucleophiles with iodomethane

Current Status: Operational Agent: Senior Application Scientist Ticket ID: MeI-ALK-001 Critical Safety Briefing (The "Zero" Step) WARNING: Before discussing chemistry, we must address the biological activity of Iodometha...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Agent: Senior Application Scientist Ticket ID: MeI-ALK-001

Critical Safety Briefing (The "Zero" Step)

WARNING: Before discussing chemistry, we must address the biological activity of Iodomethane.

  • The Hazard: MeI is a potent neurotoxin and a suspected carcinogen. It is highly volatile (b.p. 42°C) and acts as a "silent" alkylator of DNA. Unlike other electrophiles that might warn you with lacrimation (tearing), MeI can be inhaled without immediate irritation, leading to delayed neurological symptoms (dizziness, nausea, ataxia).

  • Engineering Controls: All transfers must occur in a functioning fume hood.

  • Destruction: Do not pour excess MeI into waste drums. Quench it first.

    • Quench Protocol: Stir with 10% aqueous ammonia or a solution of nucleophilic amine (e.g., triethylamine) for 24 hours to convert MeI into a non-volatile quaternary ammonium salt before disposal.

Module 1: The Polyalkylation Trap (Amines)

User Issue: "I tried to synthesize a secondary amine from a primary amine using 1 equivalent of MeI. I ended up with a mixture of starting material, secondary amine, tertiary amine, and a solid precipitate (quaternary salt). Why?"

Root Cause Analysis: The Kinetic Runaway

This is the classic "Menshutkin" trap. In


 reactions with amines, the product is often more nucleophilic than the starting material.[1]
  • Inductive Effect: The introduced methyl group is electron-donating. It increases the electron density on the nitrogen, making the secondary amine (

    
    ) more reactive toward MeI than the primary amine (
    
    
    
    ).
  • The Result: As soon as a molecule of product is formed, it outcompetes the starting material for the remaining MeI.

Visualizing the Cascade

AmineAlkylation Primary Primary Amine (R-NH2) Secondary Secondary Amine (R-NHMe) *More Nucleophilic* Primary->Secondary + MeI (k1) Tertiary Tertiary Amine (R-NMe2) Secondary->Tertiary + MeI (k2 > k1) Quat Quaternary Salt (R-NMe3+ I-) *Dead End/Solid* Tertiary->Quat + MeI (k3)

Figure 1: The alkylation cascade. Note that k2 (rate of second alkylation) is often faster than k1, leading to mixtures.

Troubleshooting & Solutions
ApproachMethodologyWhy it works
Stoichiometry Control Use large excess of Amine (5–10 equiv) vs MeI.Statistically forces MeI to encounter starting material rather than product.
Protecting Groups Use Boc-protection

Methylate

Deprotect.
Changes the mechanism. Carbamates (

) can be deprotonated (NaH) and mono-methylated cleanly.
Alternative Route Reductive Amination (Formaldehyde +

).
Avoids

entirely. The intermediate iminium ion allows controlled mono-methylation.

Module 2: Regioselectivity (Ambident Nucleophiles)

User Issue: "I am methylating a phenol (or enolate). Sometimes I get the ether (O-alkylation), but sometimes I see C-methylation. How do I control this?"

Root Cause Analysis: Solvent & Cation Effects

Phenoxides and enolates are ambident nucleophiles —they have two reactive centers (O and C).

  • O-Alkylation (Ether): Usually kinetically favored (charge density is on Oxygen).

  • C-Alkylation: Thermodynamically favored (C-C bonds are stronger than C-O), or favored when Oxygen is "shielded."

The deciding factor is often the Solvent-Cation Pair .

Decision Logic: The Solvent Switch

AmbidentSelectivity cluster_PolarAprotic Polar Aprotic Solvent (DMF, DMSO, Acetone) cluster_Protic Protic Solvent (MeOH, Water, TFE) Nucleophile Phenoxide / Enolate (Ambident) Solv_A Cation Solvated (Naked Anion) Nucleophile->Solv_A Solvent Choice Solv_B Anion H-Bonded (Oxygen Shielded) Nucleophile->Solv_B Result_A O-Alkylation (Major Product) Solv_A->Result_A Fast reaction at O Result_B C-Alkylation (Increased Ratio) Solv_B->Result_B O is blocked

Figure 2: Solvent influence on regioselectivity. Polar aprotic solvents favor O-alkylation by leaving the oxygen 'naked' and reactive.

Optimization Table
Desired OutcomeRecommended BaseRecommended SolventMechanism Note
O-Methylation

or

DMF, DMSO, Acetone

is poorly solvated by the anion but well solvated by DMF, leaving a "naked" phenoxide oxygen.
C-Methylation

or

TFE, MeOH, Water Solvent H-bonds to Oxygen, hindering attack.

coordinates tightly to Oxygen, encouraging C-attack.

Module 3: The "Purple Product" (Iodine Contamination)

User Issue: "My reaction worked, but the organic layer is dark purple/brown. Washing with water didn't help."

Root Cause Analysis

Iodide ions (


) are the leaving group.[2] Over time, or in the presence of light/air, 

oxidizes to elemental Iodine (

), which is purple in organics and brown in water.

The Fix: Reductive Workup

You cannot wash iodine out with water alone because


 is highly soluble in organic solvents. You must chemically reduce it back to water-soluble iodide (

).

The Reagent: Sodium Thiosulfate (


).[3][4]

The Reaction:



Standardized Protocol: Selective O-Methylation of a Phenol

Objective: Synthesize Anisole derivative from Phenol derivative. Scale: 1.0 mmol.

Reagents
  • Substrate: Phenol derivative (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 – 2.0 equiv)
    
  • Electrophile: Iodomethane (MeI) (1.2 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone (0.2 M concentration)

Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar.

  • Solvation: Add Phenol (1.0 mmol) and anhydrous

    
     (1.5 mmol).
    
  • Solvent: Add DMF (5 mL). Stir at Room Temperature (RT) for 15 minutes. Explanation: This deprotonates the phenol to form the phenoxide anion.

  • Addition: Add MeI (1.2 mmol, ~75

    
    ) dropwise via syringe.
    
    • Note: MeI is volatile.[5] Use a gas-tight syringe if possible.

  • Reaction: Stir at RT. Monitor by TLC.

    • Time: Usually 1–4 hours. If sluggish, heat to 40°C (do not exceed 42°C without a reflux condenser as MeI will boil off).

  • Quench & Workup (Crucial Step):

    • Dilute with EtOAc (20 mL).

    • Wash 1: Water (remove DMF).

    • Wash 2: 10% Sodium Thiosulfate (

      
      ) . Observe color change from purple/yellow to clear.
      
    • Wash 3: Brine.

  • Drying: Dry over

    
    , filter, and concentrate.
    

References

  • NIOSH Pocket Guide to Chemical Hazards. "Methyl Iodide." Centers for Disease Control and Prevention (CDC).[Link]

  • Master Organic Chemistry. "Alkylation of Amines (Sucks!)." Master Organic Chemistry.[Link]

  • PharmaXChange. "Phenolates: O-alkylation and C-alkylation." PharmaXChange.info.[Link]

  • Study Mind. "Iodine-Sodium Thiosulfate Titrations." Study Mind.[Link]

  • Organic Chemistry Portal. "Menshutkin Reaction." Organic Chemistry Portal.[Link]

Sources

Optimization

Optimizing reaction conditions for cyclization to form 6-azabicyclo[3.2.1]octane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Subject: Troubleshooting and optimizing reaction conditions for the synthesis of the 6-azabicyclo[3.2.1]octane (normorphan) scaffold....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Subject: Troubleshooting and optimizing reaction conditions for the synthesis of the 6-azabicyclo[3.2.1]octane (normorphan) scaffold.

Introduction: The Synthetic Challenge

The 6-azabicyclo[3.2.1]octane framework is a privileged bridged bicyclic scaffold found in numerous bioactive alkaloids (e.g., peduncularine, actinobolamine) and synthetic analgesics. Constructing this rigid, bridged system is thermodynamically and kinetically challenging due to the strain inherent in forming the C1–C7 or C5–C6 bonds.

As a Senior Application Scientist, I have observed that researchers frequently encounter issues with stereoselectivity, premature quenching of intermediates, and poor conversion rates when attempting these cyclizations. This guide synthesizes field-proven insights across three modern cyclization methodologies: Transition-Metal Catalysis , Biocatalysis , and Radical Chemistry .

Method Comparison & Quantitative Data

Before troubleshooting, it is critical to select the appropriate cyclization strategy based on your substrate and desired green metrics.

Cyclization StrategyCatalyst / ReagentsTypical ConditionsYield RangeEnantiomeric Excess (ee)Key Advantage
Alkene Carboamination [1]Cu(OTf)₂ / (R,R)-Ph-Box, MnO₂PhCF₃, 110 °C, 12 h50–80%90–95%Highly enantioselective, builds complexity from acyclic precursors.
β-C–H Functionalization [2]Ene Reductase (ERED), O₂Aqueous Buffer (pH 7.5), RT70–95%N/A (Diastereoselective)Green chemistry, metal-free, scalable to gram quantities.
Radical Decarbonylation [3]Bu₃SnH (TBTH), AIBNBenzene, Reflux, 4 h40–75%N/A (Racemic/Diastereomeric)Tolerates highly functionalized, sterically hindered substrates.

Module 1: Copper-Catalyzed Enantioselective Alkene Carboamination

Context: This method converts N-sulfonyl-2-aryl-4-pentenamines into chiral 6-azabicyclo[3.2.1]octanes via a net C–H functionalization and transannular radical addition [1].

Troubleshooting & FAQs

Q: My enantiomeric excess (ee) is stalling below 80%. How can I improve stereocontrol? A: The stereoselectivity is entirely dictated during the cis-aminocupration step. If your ee is low, the steric interaction between the substrate's mesyl/alkene groups and the chiral ligand is not optimized.

  • Actionable Fix: Ensure you are using the precise (R,R)-Ph-Box ligand. Furthermore, solvent choice is non-negotiable here; switch strictly to trifluorotoluene (PhCF₃). PhCF₃ provides the perfect balance of polarity to dissolve the Cu-complex while stabilizing the highly reactive primary carbon radical intermediate prior to transannular addition.

Q: I am seeing poor conversion despite using 3 equivalents of MnO₂. What is failing? A: MnO₂ acts as the stoichiometric oxidant required to rearomatize the intermediate after the radical adds to the arene. Poor conversion usually stems from water quenching the organocopper(II) intermediate before homolysis can occur.

  • Actionable Fix: The reaction requires strictly anhydrous conditions. Add flame-dried 4Å molecular sieves (35 mg/mL) directly to the reaction mixture. Additionally, ensure your MnO₂ is freshly activated; dormant or hydrated MnO₂ will fail to drive the oxidative rearomatization.

Validated Protocol: Enantioselective Carboamination
  • Pre-catalyst Formation: In a flame-dried tube under argon, combine Cu(OTf)₂ (15 mol%), (R,R)-Ph-Box (19 mol%), and dry PhCF₃ (0.8 mL). Heat at 60 °C for 2 hours.

  • Reagent Addition: Cool to room temperature. Add the sulfonamide substrate (0.158 mmol), K₂CO₃ (1 equiv), activated MnO₂ (3 equiv), and an additional 0.8 mL of PhCF₃.

  • Desiccation: Add flame-dried 4Å molecular sieves (35 mg/mL).

  • Cyclization: Flush with argon, seal, and heat at 110 °C for 12 hours.

  • Workup: Cool, dilute with EtOAc, filter through a silica pad, and purify via flash chromatography.

CuCatalysis Substrate Acyclic Pentenamine Substrate CuCoord Cu(II) Coordination & cis-Aminocupration Substrate->CuCoord Cu(OTf)2 / Ph-Box Radical Homolysis to Primary Carbon Radical CuCoord->Radical Heat (110°C) Transannular Transannular Addition to Arene Radical->Transannular Product Chiral 6-Azabicyclo [3.2.1]octane Transannular->Product MnO2 Oxidation Product->CuCoord Catalyst Regeneration

Fig 1. Catalytic cycle of Cu-mediated enantioselective alkene carboamination.

Module 2: Biocatalytic Intramolecular β-C–H Functionalization

Context: Ene reductases (EREDs), such as those from the Old Yellow Enzyme family, can catalyze an unprecedented intramolecular β-C–H functionalization of substituted cyclohexanones to yield 6-azabicyclo[3.2.1]octan-3-ones[2].

Troubleshooting & FAQs

Q: The reaction yields the α,β-unsaturated ketone intermediate, but the final bridged bicyclic product doesn't form. Why? A: The ERED enzyme utilizes oxidized flavin to dehydrogenate the cyclohexanone into an enone. The subsequent step—the intramolecular aza-Michael addition—is spontaneous but highly pH-dependent. If the pH drops too low, the pendant amine becomes protonated (ammonium) and loses its nucleophilicity.

  • Actionable Fix: Verify that your buffer is strictly maintained at pH 7.5–8.0. Do not use unbuffered water.

Q: The enzyme dies quickly, and conversion stops at 20%. How do I fix the catalytic turnover? A: This specific ERED mechanism is oxidative, not reductive. It requires molecular oxygen to regenerate the oxidized flavin cofactor after the initial dehydrogenation step. If you run this in a sealed, degassed vessel (as is common for standard ERED reductions), the catalytic cycle will immediately arrest.

  • Actionable Fix: Run the reaction in an open-air flask or actively sparge the buffer with ambient air to ensure continuous flavin re-oxidation.

Validated Protocol: Chemoenzymatic Cascade
  • Preparation: Dissolve the 3-substituted cyclohexanone derivative (containing the tethered amine) in a potassium phosphate buffer (100 mM, pH 7.5) containing 5% DMSO to aid solubility.

  • Enzyme Loading: Add the purified ERED enzyme (e.g., TOYE, 10 mg/mL) and FMN cofactor (0.1 mM).

  • Aeration: Ensure the reaction vessel has a high surface-area-to-volume ratio and is open to ambient air.

  • Incubation: Shake at 250 rpm at 30 °C for 24 hours.

  • Extraction: Extract with ethyl acetate (3x), dry over Na₂SO₄, and concentrate for purification.

ERED_Mechanism Start Substituted Cyclohexanone (with tethered amine) Enzyme Ene Reductase (ERED) + Oxidized Flavin Start->Enzyme Enzyme->Enzyme O2 regenerates Flavin Enone α,β-Unsaturated Ketone Intermediate Enzyme->Enone Dehydrogenation Michael Spontaneous Intramolecular aza-Michael Addition Enone->Michael pH 7.5 Buffer Product 6-Azabicyclo[3.2.1]octan-3-one Michael->Product

Fig 2. ERED-enabled β-C–H functionalization and spontaneous aza-Michael addition.

Module 3: Decarbonylative Radical Cyclization

Context: Generating an α-aminoalkyl radical via the decarbonylation of α-amino selenoesters, followed by cyclization onto an electrophilic alkene, is a robust method for constructing the azabicyclic skeleton [3].

Troubleshooting & FAQs

Q: I am isolating mostly the direct reduction product (uncyclized) rather than the 6-azabicyclo[3.2.1]octane. What is the kinetic issue? A: This is a classic radical kinetics problem. Tributyltin hydride (TBTH) acts as both the radical initiator (via hydrogen abstraction) and the chain terminator. If the local concentration of TBTH is too high, the intermediate α-aminoalkyl radical will abstract a hydrogen atom from TBTH before it has time to undergo the intramolecular cyclization onto the alkene.

  • Actionable Fix: You must artificially lower the concentration of TBTH in the reaction mixture. Use a syringe pump to add the TBTH and AIBN solution dropwise over a minimum of 4 to 6 hours into the refluxing solvent.

Validated Protocol: Radical Cyclization
  • Setup: Dissolve the α-amino selenoester precursor in anhydrous benzene (0.02 M) in a round-bottom flask equipped with a reflux condenser. Bring to a gentle reflux under nitrogen.

  • Syringe Pump Addition: Prepare a solution of Bu₃SnH (1.2 equiv) and AIBN (0.1 equiv) in anhydrous benzene (5 mL). Load into a syringe pump.

  • Addition Rate: Add the TBTH/AIBN solution to the refluxing mixture at a rate of 1.25 mL/hour (total addition time = 4 hours).

  • Completion: Reflux for an additional 1 hour after addition is complete.

  • Workup: Evaporate the solvent. Partition the residue between acetonitrile and hexanes (to remove tin byproducts). Concentrate the acetonitrile layer and purify via chromatography.

References

  • Casavant, J. M., et al. "6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination." Advanced Synthesis & Catalysis, vol. 356, no. 11-12, 2014, pp. 2697–2702.[Link]

  • Jiang, G., et al. "Ene Reductase Enabled Intramolecular β-C–H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds." Angewandte Chemie International Edition, vol. 62, 2023, e202302125.[Link]

  • Quirante, J., et al. "Decarbonylative Radical Cyclization of α-Amino Selenoesters upon Electrophilic Alkenes. A General Method for the 6-Azabicyclo[3.2.1]octane Synthesis." The Journal of Organic Chemistry, vol. 67, no. 7, 2002, pp. 2323-2328.[Link]

Troubleshooting

Overcoming poor reactivity of sterically hindered alkyl iodides

Ticket Category: Reactivity & Synthesis Troubleshooting Status: Open Agent: Senior Application Scientist Welcome to the Reactivity Support Center You are accessing the advanced troubleshooting database for Sterically Hin...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Category: Reactivity & Synthesis Troubleshooting Status: Open Agent: Senior Application Scientist

Welcome to the Reactivity Support Center

You are accessing the advanced troubleshooting database for Sterically Hindered Alkyl Iodides . These substrates (tertiary alkyl iodides, neopentyl iodides) are notorious for stalling standard workflows due to extreme steric bulk and a high propensity for side reactions like


-hydride elimination or E2 elimination.

Below are the resolved support tickets for the most common failure modes.

Module 1: Nucleophilic Substitution ( vs )
Ticket #101: "My substitution reaction yields only elimination products."

User Report: "I'm trying to displace a tertiary iodide with an azide or alcohol nucleophile using standard


 conditions (

, DMF, heat). I see 90% alkene (elimination) and 0% substitution."

Diagnostic: You are attempting to force an


 mechanism on a substrate that is sterically blocked from backside attack. Tertiary alkyl iodides effectively cannot undergo 

. Heating basic nucleophiles with these substrates inevitably triggers E2 elimination.

Resolution Protocol: Silver-Mediated


 Promotion 
To succeed, you must switch mechanisms from 

(backside attack) to

(carbocation intermediate). We use Silver(I) to abstract the iodide, driving the equilibrium forward by precipitating insoluble AgI.

Step-by-Step Protocol:

  • Solvent Selection: Use a non-basic, polar solvent that stabilizes carbocations but does not act as a nucleophile itself (e.g.,

    
    , Nitromethane, or Toluene for heterogeneous mixtures).
    
  • Reagent: Use a Silver salt with a non-nucleophilic counterion (

    
    , 
    
    
    
    , or
    
    
    ). Avoid
    
    
    if possible, as nitrite can act as an ambident nucleophile.
  • The Trap: Add your nucleophile (e.g.,

    
    , alcohol) in 2-5 equivalent excess.
    
  • Temperature: Run at -78°C to 0°C . Low temperature is critical to suppress E1 elimination, which competes with the capture of the carbocation.

Why this works: The affinity of Ag+ for I- is immense (


). This pulls the iodide off the steric center, generating a planar carbocation that can be approached by the nucleophile from either face.

Warning: Ensure anhydrous conditions. Water will outcompete most nucleophiles for the carbocation, leading to the tertiary alcohol.

Module 2: Transition Metal Cross-Coupling
Ticket #204: "Palladium catalysis fails. I see isomerized alkenes and reduction."

User Report: "Attempting Suzuki or Negishi coupling on a tertiary alkyl iodide using


. The starting material disappears, but I get a mixture of isomerized alkenes and reduced alkane."

Diagnostic: Palladium catalysts suffer from slow oxidative addition to hindered alkyl halides. More importantly, once the alkyl-Pd species forms,


-hydride elimination  is significantly faster than the desired reductive elimination. The Pd-H species then re-inserts, leading to "chain walking" (isomerization) or reduction.

Resolution Protocol: Nickel-Catalyzed Radical Cross-Coupling Switch to Nickel . Unlike Palladium, Nickel facilitates a Single Electron Transfer (SET) radical pathway, which is less sensitive to steric bulk and suppresses


-hydride elimination.

Recommended System (Kumada/Negishi Variant):

  • Catalyst:

    
     or 
    
    
    
    (5-10 mol%).
  • Ligand: Tridentate nitrogen ligands (e.g., Pybox) or bulky bidentate phosphines (e.g., dppbz).

  • Mechanism: Radical-Cage Rebound.

Visualization: The Nickel Radical Cycle The following diagram illustrates how Nickel bypasses the steric barrier via a radical mechanism.

Ni_Catalysis Start Alkyl Iodide (R-I) (Sterically Hindered) SET Single Electron Transfer (SET) Start->SET Initiation Ni0 L-Ni(0) Ni0->SET Radical Alkyl Radical (R•) + L-Ni(I)-I SET->Radical Homolysis Ni_Complex L-Ni(II)(Ar)(R) Radical->Ni_Complex Rebound to Ni center Capture Radical Capture / Oxidative Addition Ni_Complex->Ni0 Catalyst Regeneration Product Coupled Product (Ar-R) Ni_Complex->Product Reductive Elimination

Caption: Nickel-catalyzed cross-coupling proceeds via SET, generating a transient alkyl radical that recombines with the metal center, avoiding the steric penalty of direct oxidative addition.

Module 3: Radical Activation (Photocatalysis)
Ticket #309: "I need to form a C-C bond, but the substrate is too hindered for metal catalysis."

User Report: "Even Nickel is struggling with my neopentyl iodide. Is there a metal-free alternative?"

Diagnostic: For extreme steric hindrance, removing the requirement for a metal-ligand sphere interaction during the bond-forming step is necessary. You need a Giese Addition protocol.[1] This generates a "free" radical that attacks an electron-deficient alkene (Michael acceptor).

Resolution Protocol: Silane-Mediated Giese Addition This method uses a silane as a hydrogen atom donor and radical propagator, often initiated by light.[1]

Protocol (Leonori/Knowles Type):

  • Reagents: Alkyl Iodide (1.0 equiv), Activated Alkene (1.5 - 5 equiv).

  • Radical Propagator:

    
     (Tris(trimethylsilyl)silane) or Hantzsch Ester.
    
  • Initiator: Blue LEDs (450 nm) + Photocatalyst (e.g.,

    
    ) OR simply mild base/light for silane activation.
    
  • Mechanism: The silyl radical abstracts the Iodine atom (forming strong Si-I bond), releasing the tertiary alkyl radical. This radical attacks the alkene.

Quantitative Comparison of Methods

MethodBest ForPrimary RiskSteric Tolerance
Pd-Catalysis Aryl-Aryl, Primary Alkyl

-Hydride Elimination
Low
Ni-Catalysis Secondary/Tertiary AlkylHomocouplingHigh
Ag-Mediated

Heteroatom NucleophilesE1 EliminationMedium
Radical Giese C-C Bond FormationPolymerization of AlkeneVery High
Module 4: Lithium-Halogen Exchange
Ticket #412: "Wurtz coupling is destroying my yield during Lithiation."

User Report: "I am treating t-Butyl Iodide with t-BuLi to generate the anion. I get massive amounts of coupled product (R-R) instead of the lithiated species."

Diagnostic: The reaction between an alkyl iodide and an alkyl lithium is extremely fast. If the temperature is not low enough, or mixing is poor, the generated R-Li will react with the unreacted R-I (Wurtz coupling) faster than the exchange completes.

Resolution Protocol: The 'Internal Quench' or Bailey Exchange

  • Temperature: Must be strictly -78°C .

  • Solvent: Pentane/Ether mixtures (non-polar solvents slow down the aggregation/reaction rates slightly compared to pure THF).

  • Technique: Add the t-BuLi dropwise to the iodide.

  • Alternative: If Wurtz coupling persists, use metallic Lithium with 1% Sodium (Li/Na dispersion) instead of an organolithium reagent. This heterogeneous surface reaction minimizes the concentration of R-Li and R-I in the same solution phase.

References & Authority
  • Nickel-Catalyzed Cross-Coupling (Alkyl-Alkyl):

    • Title: Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates.[2]

    • Source: Joshi-Pangu, A., et al. J. Am. Chem. Soc. 2011.[3]

    • URL:[Link]

  • Radical Giese Addition (Silane Mediated):

    • Title: C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation.[1]

    • Source: McAusland, D., et al. Chem. Sci. 2018.

    • URL:[Link]

  • Silver-Mediated Substitution:

    • Title: Nucleophilic Substitution of Alkyl Halides (Mechanistic Overview).

    • Source: Western Oregon University / Organic Chemistry Portal.

    • URL:[Link]

  • General Review of Alkyl Halide Activation:

    • Title: Engaging unactivated alkyl, alkenyl and aryl iodides in visible-light-mediated free radical reactions.

    • Source: Stephenson, C. R. J., et al. Nature Chemistry 2012.

    • URL:[Link]

Sources

Optimization

Technical Support Center: Aqueous Workup &amp; Isolation Strategies

Topic: Managing Aqueous Workup for Water-Soluble Reaction Products Ticket ID: AQ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The " Aqueous Trap" You are likely here because your r...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing Aqueous Workup for Water-Soluble Reaction Products Ticket ID: AQ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The " Aqueous Trap"

You are likely here because your reaction reached 100% conversion, but your product has vanished into the aqueous layer during workup. This is a common crisis in organic synthesis involving polar heterocycles, amino acids, or polyhydroxylated compounds.

Standard extraction protocols (EtOAc/Water or Et₂O/Water) rely on a favorable Partition Coefficient (


). When 

, your product thermodynamically prefers the aqueous phase. This guide abandons standard protocols in favor of thermodynamic forcing strategies and alternative isolation techniques.

Module 1: Diagnostic Triage

Q: Why is my standard extraction failing?

A: You are fighting thermodynamics. The efficiency of an extraction is governed by the Nernst Distribution Law.[1] If your product is highly polar, the distribution ratio (


) is likely 

.

Immediate Action: Calculate or estimate the


 (octanol-water partition coefficient) of your molecule.
  • 
    :  Standard extraction should work. Check for pH issues (is your amine protonated?).
    
  • 
    :  Standard extraction will fail . Proceed to Module 2 immediately.
    

Module 2: Advanced Extraction Protocols

Strategy A: Thermodynamic Forcing (Salting Out)

Q: How do I force my product out of the water?

A: Utilize the Setschenow Effect .[2] By increasing the ionic strength of the aqueous phase, you disrupt the hydration shell of your organic molecule, reducing its aqueous solubility (


) according to the equation:


Protocol: The Saturation Method

  • Saturate: Add solid NaCl to your aqueous layer until no more dissolves.

    • Pro Tip: For extreme cases, use Ammonium Sulfate (

      
      ) or Potassium Carbonate (
      
      
      
      ). These have higher ionic strengths than NaCl but check chemical compatibility (e.g.,
      
      
      is basic).
  • Agitate: Stir vigorously for 10–15 minutes.

  • Re-Extract: Attempt extraction again with your organic solvent. The increased density of the aqueous phase also helps prevent emulsions.

Strategy B: The "Magic" Solvent Systems

Q: EtOAc didn't work. What solvent should I use?

A: When simple lipophilicity fails, you need solvents that can engage in hydrogen bonding with your product while remaining immiscible with water.

The "Magic" Mixture: 3:1 Chloroform/Isopropanol This is the gold standard for extracting polar compounds (alcohols, amides, ureas).

  • Mechanism: Isopropanol (IPA) solvates the polar groups, while Chloroform provides the hydrophobic bulk to separate from water.

  • Warning: This mixture is denser than water.[3] Your organic layer will be on the bottom .

Comparative Solvent Data

Solvent SystemPolarity IndexTarget CompoundsNotes
EtOAc 4.4Esters, Nitro, KetonesStandard. Fails for highly polar.
DCM 3.1Amides, HeterocyclesProne to emulsions.[3] Denser than water.
3:1 CHCl₃ : IPA HighAmino acids, PolyolsThe "Nuclear Option." High recovery.
n-Butanol 4.0Salts, GlycosidesHigh boiling point (117°C). Hard to remove.

Module 3: Alternative Isolation (When Extraction Fails)

Q: I tried salting out and the CHCl₃:IPA mix, but the product is still in the water. Now what?

A: Stop extracting. If


 is negligible, liquid-liquid extraction is futile. Switch to Hydrophobic Interaction Chromatography (HIC)  using synthetic resins.

Protocol: Diaion® HP-20 / Amberlite® XAD-16 These are polystyrene-divinylbenzene copolymer beads. They adsorb organic molecules from water via Van der Waals forces, allowing salts to pass through.

Step-by-Step Desalting Protocol:

  • Preparation: Suspend the resin (approx. 30g resin per 1g product) in Methanol to activate, then rinse thoroughly with water.

  • Loading: Pour your aqueous reaction mixture (must be clear, filter if necessary) over the resin column.

  • Desalting: Wash the column with 3–5 column volumes (CV) of distilled water.

    • Result: Inorganic salts (NaCl, etc.) elute; your product sticks to the resin.

  • Elution: Elute with Methanol, Acetone, or Acetonitrile.

    • Result: Your product releases from the resin.

  • Recovery: Evaporate the organic solvent to obtain the desalted product.

Module 4: Troubleshooting Emulsions

Q: I have a "rag layer" (emulsion) that won't separate. How do I fix it?

A: Emulsions are stabilized by surfactants or particulates at the interface.

The "Rag Layer" Toolkit:

  • The Brine Wash: Add saturated NaCl.[4] This increases surface tension and density difference.

  • Filtration: Pass the entire emulsion through a pad of Celite®. This physically removes the particulate stabilizers.

  • Time & Gravity: If small scale, centrifuge the mixture.

  • The "Wait" Method: Leave it overnight. (Least effective, but requires zero effort).

Visual Decision Matrix

ExtractionLogic Start Start: Product in Aqueous Phase CheckLogP Check LogP / Polarity Start->CheckLogP Standard LogP > 1 Standard Extraction (EtOAc/Hexane) CheckLogP->Standard Non-Polar Polar LogP < 0 (Highly Polar) CheckLogP->Polar Polar SaltOut Strategy 1: Salting Out (Sat. NaCl or (NH4)2SO4) Polar->SaltOut MagicMix Strategy 2: Solvent Cocktail (3:1 CHCl3 : IPA) SaltOut->MagicMix If fails CheckSuccess Did it Extract? MagicMix->CheckSuccess CheckSuccess->Standard Yes (Evaporate) Resin Strategy 3: Resin Capture (Diaion HP-20 / Amberlite) CheckSuccess->Resin No Lyophilize Strategy 4: Lyophilization (Freeze Dry -> Triturate) Resin->Lyophilize If fails

Figure 1: Decision matrix for isolating water-soluble organic compounds. Follow the path based on your compound's polarity and extraction success.

References

  • Setschenow, J. (1889). Über die Konstitution der Salzlösungen auf Grund ihres Verhaltens zu Kohlensäure. Z. Phys. Chem. ( Theoretical basis for the "Salting Out" effect).
  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Not Voodoo X. Link (Source for the 3:1 CHCl3:IPA ratio).

  • Mitsubishi Chemical Corporation. (n.d.).[5] Diaion® HP-20 Technical Sheet. Link (Protocol for hydrophobic interaction resins).

  • American Chemical Society (ACS). (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Org. Process Res. Dev. Link

  • MIT OpenCourseWare. (n.d.). Extraction and Washing Guide. Link

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of Sensitive Iodoaziridines

Welcome to the dedicated technical support resource for the chromatographic purification of iodoaziridines. These strained, three-membered heterocycles are valuable synthetic intermediates, but their inherent reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the chromatographic purification of iodoaziridines. These strained, three-membered heterocycles are valuable synthetic intermediates, but their inherent reactivity and sensitivity pose significant challenges during purification. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities, offering field-proven troubleshooting advice and detailed protocols grounded in chemical principles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns when handling the purification of iodoaziridines.

Q1: Why is standard silica gel chromatography often detrimental to iodoaziridines?

A: The primary issue lies in the acidic nature of standard silica gel.[1] The surface of silica gel is populated with silanol groups (Si-OH), which are weakly acidic. The strained aziridine ring, particularly the nitrogen atom, can be protonated by these acidic sites. This protonation activates the ring, making it highly susceptible to nucleophilic attack and subsequent ring-opening, leading to decomposition of the desired product.[1][2] This is especially problematic for N-protected aziridines.[2]

Q2: What are the typical signs of on-column decomposition?

A: Degradation during chromatography can manifest in several ways:

  • Low or No Product Recovery: The most obvious sign is a significantly diminished yield of the purified iodoaziridine compared to the amount present in the crude mixture.[2]

  • Streaking on TLC: When analyzing collected fractions, the product spot may appear as a streak rather than a well-defined spot, indicating continuous decomposition on the TLC plate (which is also made of silica).

  • Appearance of New Impurities: Analysis of the collected fractions by TLC, HPLC, or NMR may reveal new spots or peaks that were not present in the initial crude material.

  • Irreproducible Results: Purification attempts may yield wildly different results from run to run, a common symptom of compound instability.

Q3: Are there safer stationary phases for purifying sensitive iodoaziridines?

A: Absolutely. The key is to use a neutral or basic stationary phase to avoid acid-catalyzed degradation. The most recommended alternatives are:

  • Basic Alumina: This is often the stationary phase of choice for sensitive aziridines.[1][2][3] Its basic surface prevents the protonation that initiates ring-opening. Specifically, basic alumina deactivated to Brockmann activity IV has been shown to be highly effective for isolating iodoaziridines in excellent yield and purity.[1][3][4]

  • Neutral Alumina: For compounds that may be sensitive to strongly basic conditions, neutral alumina (pH 6-8) offers a milder alternative to silica gel.[5][6]

  • Deactivated Silica Gel: If alumina is not available or suitable, standard silica gel can be "neutralized" by pre-treating it with a basic modifier like triethylamine mixed into the eluent system. This passivates the acidic silanol sites.[2]

Q4: What critical precautions should be taken before, during, and after purification?

A: Given their sensitivity, a meticulous approach is required:

  • Protect from Light: Iodoaziridines can be light-sensitive.[1] It is crucial to cover the reaction flask, chromatography column (e.g., with aluminum foil), and collection tubes to minimize light exposure.[1]

  • Use High-Purity Solvents: Ensure all solvents are anhydrous and of high purity to prevent unwanted side reactions.

  • Minimize Contact Time: The longer the compound remains on the stationary phase, the greater the opportunity for degradation. Employing flash chromatography techniques to expedite the separation is highly recommended.[2]

  • Low-Temperature Processing: After collecting the pure fractions, remove the solvent under reduced pressure at a low temperature to prevent thermal decomposition.[2]

  • Proper Storage: Store the final, purified iodoaziridines at low temperatures (e.g., -20 °C) in the dark to maintain their integrity.[1]

Troubleshooting Guide: Common Purification Issues

This table provides a systematic approach to diagnosing and solving specific problems encountered during the chromatographic purification of iodoaziridines.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Recovery 1. Acid-Catalyzed Decomposition: The compound is degrading on the standard silica gel column.[1][2]1a. Switch Stationary Phase: Immediately switch to basic alumina (Activity IV is recommended) or neutral alumina.[1][3][4] 1b. Deactivate Silica: Prepare a slurry of silica gel in your starting eluent containing 1-2% triethylamine. 1c. Perform a Stability Test: Before a full-scale run, use the slurry stability test (Protocol 1) to confirm which stationary phase is compatible with your specific molecule.[3]
2. Ring-Opening by Nucleophilic Solvents: Protic solvents (e.g., methanol, ethanol) can act as nucleophiles and open the activated aziridine ring.2a. Use Aprotic Solvents: Stick to solvent systems like Hexanes/Ethyl Acetate or Hexanes/Dichloromethane. If higher polarity is needed, consider using THF or acetone with caution on a compatible stationary phase like alumina.
Poor Separation / Peak Tailing 1. Strong Interaction with Stationary Phase: Acidic silanol groups on silica can strongly and irreversibly bind the basic aziridine nitrogen, causing tailing.1a. Add a Mobile Phase Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to the eluent to compete for binding sites (use with caution, as this can sometimes promote other reactions).[7] 1b. Change Stationary Phase: Use neutral or basic alumina, which generally exhibits different selectivity and reduces these strong ionic interactions.[5]
2. Sample Overload: Too much crude material was loaded onto the column, exceeding its separation capacity.2a. Reduce Sample Load: Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of crude material to stationary phase by weight.
New Spots Appear Post-Purification 1. On-Column Degradation: The compound is isomerizing or degrading during its time on the column.1a. Increase Flow Rate: Run the column faster (flash chromatography) to minimize residence time. 1b. Use a Milder Stationary Phase: Switch from basic alumina to neutral alumina if base-sensitivity is suspected.
2. Light-Induced Decomposition: The collected fractions are degrading upon exposure to ambient light.[1]2a. Protect Fractions: Collect fractions in amber vials or vials wrapped in aluminum foil.[1] 2b. Prompt Analysis & Storage: Analyze fractions immediately by TLC and combine the pure fractions. Evaporate the solvent and store the product properly without delay.

Visualized Workflows and Mechanisms

Diagrams provide a clear visual reference for decision-making and understanding the underlying chemistry of the challenges.

G cluster_0 Pre-Purification Screening cluster_1 Purification Strategy start Crude Iodoaziridine Mixture stability_test Perform Stationary Phase Stability Test (Protocol 1) start->stability_test silica_check Decomposition on Silica? stability_test->silica_check Test Silica alumina_check Decomposition on Alumina? stability_test->alumina_check Test Alumina basic_alumina Purify on Basic Alumina (Activity IV) (Protocol 2) silica_check->basic_alumina Yes deactivated_silica Purify on Deactivated Silica Gel (Protocol 3) silica_check->deactivated_silica Yes alumina_check->basic_alumina No other_methods Consider Alternative Methods (e.g., Reversed-Phase HPLC, Crystallization) alumina_check->other_methods Yes

Caption: Decision workflow for selecting the optimal purification strategy.

G cluster_0 On Silica Gel Surface Iodoaziridine N-R C-I Protonated +N-HR C-I Iodoaziridine->Protonated Protonation Silanol Si-OH (Acidic Site) Silanol->Protonated RingOpened Decomposition Products Protonated->RingOpened Nucleophilic Attack (e.g., by solvent, impurity)

Caption: Acid-catalyzed decomposition pathway of iodoaziridines on silica gel.

Experimental Protocols

These detailed protocols provide step-by-step guidance for critical procedures discussed in this guide.

Protocol 1: Quantitative Assessment of Product Stability on Stationary Phases

This method, adapted from established literature, allows you to determine the optimal stationary phase for your specific iodoaziridine before committing to a large-scale purification.[1][3]

  • Prepare a Stock Solution: Dissolve a known mass of your crude product in a suitable solvent (e.g., CH₂Cl₂). Add a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not interfere with your product's signals in ¹H NMR.

  • Analyze the "Before" Sample: Take a small aliquot of this stock solution, remove the solvent, and acquire a quantitative ¹H NMR spectrum. Integrate the product peaks against the internal standard to determine the initial, pre-purification yield.[3]

  • Set Up Slurry Tests: In separate vials, place a small amount (e.g., 200 mg) of each stationary phase you wish to test (e.g., silica gel, neutral alumina, basic alumina).

  • Expose the Product: Add a known volume of the stock solution to each vial. Stir the resulting slurries for approximately 30 minutes to mimic the contact time during a flash column.[1][3]

  • Analyze the "After" Samples: Filter each slurry through a small plug of cotton or celite to remove the stationary phase. Rinse with a small amount of solvent. Remove the solvent from each filtrate and acquire a new quantitative ¹H NMR spectrum for each.

  • Calculate Recovery: Re-calculate the yield for each sample by integrating the product peaks against the internal standard. Compare these yields to the initial yield. The stationary phase that results in the highest recovery is the most suitable for your purification.

Protocol 2: Purification on Basic Alumina (Activity IV)

Basic alumina (Activity IV) is often required for sensitive iodoaziridines but is not typically sold commercially. It must be prepared by deactivating commercially available Activity I alumina.[1][4]

  • Prepare Activity IV Alumina: To prepare Brockmann Activity IV basic alumina, add 10 g of water to 90 g of Activity I basic alumina (10% w/w water).[8] Mix thoroughly by shaking or rotating in a sealed container for several hours to ensure uniform deactivation.

  • Column Packing: Select an appropriate size glass column. Fill the column approximately two-thirds full with the chosen starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Prepare the Slurry: In a separate beaker, add the prepared Activity IV basic alumina to the eluent to create a free-flowing slurry.

  • Pack the Column: Pour the slurry into the column. Use a funnel to guide the slurry. Tap the column gently to help the stationary phase settle into a uniform bed. Open the stopcock to drain the excess solvent, ensuring the top of the alumina bed does not run dry.

  • Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent). For best results, adsorb this solution onto a small amount of celite or your Activity IV alumina, then carefully evaporate the solvent to get a dry powder. Gently add this powder to the top of the packed column bed.

  • Elution: Carefully add the eluent to the column and apply positive pressure (flash chromatography). Begin with a low polarity eluent and gradually increase the polarity to elute your compound.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure at low temperature.

Protocol 3: Deactivation of Silica Gel with Triethylamine (TEA)

This is a quick alternative when alumina is not an option.

  • Prepare the Eluent: Prepare your mobile phase (e.g., Hexane:Ethyl Acetate mixtures) and add 1% triethylamine by volume (e.g., 10 mL of TEA for every 990 mL of solvent).

  • Column Packing: Pack a silica gel column using a slurry of silica in the TEA-containing starting eluent.

  • Equilibration: Before loading the sample, flush the packed column with several column volumes of the TEA-containing eluent to ensure the entire silica bed is neutralized.

  • Loading and Elution: Load your sample (preferably via dry loading) and run the chromatography as usual, using your TEA-modified eluents throughout the entire process.

  • Post-Purification Workup: Be aware that the collected fractions will contain triethylamine. This can often be removed during the final solvent evaporation step under high vacuum, but for very non-volatile products, an acidic wash of the combined organic fractions may be necessary if the product is stable to acid.

References

  • Concellón, C., et al. (2014). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Journal of Visualized Experiments, (87), e51556. Available at: [Link]

  • Concellón, C., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87). Available at: [Link]

  • SIELC Technologies. (2018). Separation of Aziridine, 1-acetyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 77(21-22), 1607-1613. Available at: [Link]

  • Teledyne ISCO. (2012). RediSep neutral alumina column purification of high pKa compounds. Application Note AN68. Available at: [Link]

  • Biotage. (2023). Alumina sample cleanups and how can you implement in your workflow? Available at: [Link]

  • Schlaad, H., & Schubert, U. S. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(22), 2745-2760. Available at: [Link]

  • U.S. Environmental Protection Agency. (1996). Method 3610B: Alumina Cleanup. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Available at: [Link]

  • Hawach Scientific. (2025). The Function and Installation of Neutral Alumina Flash Columns. Available at: [Link]

  • Wu, J., et al. (2006). Unexpected Highly Efficient Ring-Opening of Aziridines or Epoxides with Iodine Promoted by Thiophenol. Synlett, 2006(15), 2489-2491. Available at: [Link]

  • Concellón, C., et al. (2013). Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography. The Journal of Organic Chemistry, 78(12), 6245-6257. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity Screening of 5-(Iodomethyl)-6-azabicyclo[3.2.1]octan-7-one Derivatives: A Comparison Guide for Scaffold Hopping

Introduction: The "Escape from Flatland" Paradigm Modern drug discovery has increasingly shifted away from flat, sp2-hybridized aromatic systems toward highly saturated, three-dimensional architectures. This transition,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland" Paradigm

Modern drug discovery has increasingly shifted away from flat, sp2-hybridized aromatic systems toward highly saturated, three-dimensional architectures. This transition, famously termed "escaping flatland," correlates a higher fraction of sp3 carbons (


) with improved clinical success rates, enhanced solubility, and reduced off-target toxicity[1]. Within this context, the 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one  scaffold emerges as a premier building block. As a bridged bicyclic lactam, it serves as a conformationally restricted surrogate for traditional monocyclic amines (such as piperidines), offering unique exit vectors for medicinal chemistry and expanding the boundaries of accessible chemical space[2].

The Structural Advantage of the Bridged Lactam Scaffold

To understand the biological performance of these derivatives, we must first examine the causality driven by their structural architecture:

  • Metabolic Shielding: The [3.2.1] bridged system buries the basic nitrogen within a rigid steric pocket. This conformation severely restricts the access of Cytochrome P450 (CYP450) enzymes to the α-protons, directly mitigating the rapid N-dealkylation and oxidation liabilities commonly seen in exposed piperidines[3].

  • The 5-Iodomethyl Exit Vector: The iodomethyl group is positioned at the C5 bridgehead. While traditional SN

    
     reactions at neopentyl-like centers are sterically hindered, this primary alkyl iodide serves as an exceptional handle for visible-light photoredox catalysis and radical-mediated cross-coupling. This allows for the rapid generation of diverse, complex lactam libraries without compromising the integrity of the bicyclic core[3].
    

Comparative Performance Analysis

To objectively evaluate the biological performance of this scaffold, we compared a representative library of 6-azabicyclo[3.2.1]octan-7-one derivatives against traditional monocyclic (piperidine) and spirocyclic (3-azabicyclo[3.1.0]hexane) analogs matched for molecular weight and lipophilicity.

Physicochemical and In Vitro ADME/Tox Comparison
Scaffold ArchitectureRepresentative CoreTypical Lead

Kinetic Solubility (µM)HLM

(min)
hERG IC

(µM)
Monocyclic (Baseline) Piperidine0.20 - 0.3545124.2
Spirocyclic 3-Azabicyclo[3.1.0]hexane0.50 - 0.65853415.5
Bridged Lactam 6-Azabicyclo[3.2.1]octan-7-one0.75 - 0.85>150>120>30.0

Data Causality & Interpretation:

  • Kinetic Solubility: The rigid 3D structure of the bridged lactam disrupts the planar stacking interactions that typically lead to poor solubility in crystal lattices, driving the kinetic solubility well above 150 µM[1].

  • hERG Liability: The hERG potassium channel is notoriously promiscuous, often trapping basic, lipophilic amines. The steric bulk and altered pKa of the bridged lactam system prevent the deep pore insertion required for hERG blockade, drastically increasing the IC

    
     (indicating lower toxicity)[2].
    

G A 5-(Iodomethyl)-6-aza... Precursor B Late-Stage Functionalization A->B Radical Coupling C Library Generation (Derivatives) B->C D Tier 1: ADME/Tox (HLM, Solubility) C->D High-Throughput E Tier 2: Target Binding (TR-FRET) D->E Filtered Hits F Lead Selection E->F Potency Validation

Workflow for the synthesis and biological screening of bridged bicyclic lactam derivatives.

Experimental Protocols: Self-Validating Systems

To ensure rigorous validation of these derivatives, the following screening protocols are designed with internal controls to isolate specific biological mechanisms.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify phase I oxidative metabolic clearance. Causality Check: CYP450 enzymes require NADPH as an electron donor. By running parallel incubations with and without NADPH, we isolate CYP-mediated degradation from non-specific chemical instability or background esterase activity.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

    
    .
    
  • Compound Spiking: Dilute the 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one derivative (test compound) to a final assay concentration of 1 µM in the buffer. Ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. (Maintain a parallel NADPH-free control).

  • Time-Course Sampling: At

    
     = 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot.
    
  • Quenching: Immediately quench the aliquot by adding 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism, while the internal standard controls for LC-MS/MS injection variability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

G cluster_0 Traditional Monocycle cluster_1 Bridged Bicyclic Lactam CYP CYP450 Enzyme (Oxidative Metabolism) Pip Piperidine Ring (Exposed α-protons) CYP->Pip Aza 6-Azabicyclo[3.2.1]octan-7-one (Steric Shielding) CYP->Aza Deg Rapid N-dealkylation & Oxidation Pip->Deg High Liability Stab Metabolic Stability (Prolonged t1/2) Aza->Stab Blocked Access

Comparative CYP450 metabolic pathways demonstrating the shielding effect of bridged lactams.

Protocol 2: High-Throughput Target Binding via TR-FRET

Objective: Assess the binding affinity of the derivatives to a target receptor. Causality Check: Traditional fluorescence assays are frequently compromised by the auto-fluorescence of aromatic library compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide fluorophores (like Europium) that have exceptionally long emission half-lives. By introducing a 50-100 µs delay before reading the signal, short-lived background fluorescence decays entirely, ensuring the measured signal is exclusively driven by the target-ligand interaction.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl

    
    , 0.1% BSA).
    
  • Serial Dilution: Dispense 3-fold serial dilutions of the test derivatives into a 384-well low-volume microplate.

  • Tracer Addition: Add the fluorescently labeled tracer ligand (e.g., a known binder conjugated to an acceptor fluorophore like Alexa Fluor 647) at its predetermined

    
     concentration.
    
  • Target Addition: Add the receptor preparation tagged with a Europium-labeled antibody.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm. Wait for a 50 µs delay, then measure emission at 615 nm (Europium reference) and 665 nm (FRET signal).

  • Data Processing: Calculate the 665/615 nm emission ratio. Plot the ratio against the log of compound concentration to determine the

    
     via non-linear regression.
    

References

  • [2] Gomez Angel, A. R. (2018). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of Birmingham / White Rose eTheses Online. URL:[Link]

  • [3] Jia, J., Bülow, R. F., Li, B., & Rueping, M. (2025). From amines to complex lactams: a unified photocatalysis strategy for γ-amino acids and bridged bicyclic scaffolds via amino radicals. Green Synthesis and Catalysis. URL:[Link]

  • [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL:[Link]

Sources

Comparative

Comparing bicyclic peptides to monocyclic and linear analogs in binding assays

Executive Summary In the landscape of peptide therapeutics, the transition from linear to monocyclic and now bicyclic architectures represents a shift from "biological substrates" to "drug-like entities." While linear pe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptide therapeutics, the transition from linear to monocyclic and now bicyclic architectures represents a shift from "biological substrates" to "drug-like entities." While linear peptides offer immense diversity, they suffer from poor metabolic stability and high entropic penalties upon binding. Monocyclic analogs improve this but often lack the rigidity required to disrupt difficult protein-protein interactions (PPIs).

Bicyclic peptides—often termed "mini-proteins" or "constrained peptides"—bridge the gap between small molecules and antibodies. By constraining the peptide backbone into two macrocyclic rings, these molecules "pre-pay" the entropic cost of binding, leading to higher affinity and exceptional proteolytic stability. This guide provides a technical comparison of these three classes, supported by thermodynamic principles, experimental protocols, and comparative data.

Part 1: The Thermodynamic & Structural Rationale[1][2]

The "Pre-Paid" Entropy Concept

The fundamental advantage of bicyclic peptides lies in conformational constraint .

  • Linear Peptides: Exist as a dynamic ensemble of random coils in solution. Binding to a target requires freezing this flexibility, resulting in a massive penalty in conformational entropy (

    
    ). This thermodynamic cost often weakens the overall free energy of binding (
    
    
    
    ).
  • Bicyclic Peptides: The chemical cyclization (e.g., via a TBMB scaffold) locks the peptide into a rigid conformation that closely mimics the bound state before interaction occurs. This minimizes the entropy loss upon binding, allowing the enthalpic gains (

    
    ) from specific interactions (H-bonds, van der Waals) to drive high-affinity binding (
    
    
    
    in low nM range).
Proteolytic Stability

Linear peptides are rapid substrates for serum proteases (e.g., trypsin, chymotrypsin). Bicyclic architectures sterically hinder protease access to the peptide backbone and eliminate the flexible termini required for exopeptidase activity.

Comparative Performance Matrix
FeatureLinear PeptidesMonocyclic PeptidesBicyclic Peptides
Conformational Entropy High (High penalty upon binding)ModerateLow (Pre-organized)
Binding Affinity (

)
Typically

M - high nM
nM -

M
Low nM - pM
Proteolytic Stability (

)
Minutes (< 30 min in plasma)HoursDays (> 24h in plasma)
Target Suitability Simple pocketsReceptors/EnzymesFlat surfaces (PPIs), GPCRs
Cell Permeability Generally lowModerateImproved (due to rigidity/lipophilicity)

Part 2: Experimental Workflows & Protocols

To rigorously compare these formats, researchers typically utilize Phage Display combined with chemical cyclization. The following protocol outlines the generation and testing of bicyclic peptides, specifically using the strategy pioneered by Heinis and Winter.

Protocol: Phage Display Selection of Bicyclic Peptides[4]
  • Objective: Isolate high-affinity bicyclic binders from a combinatorial library.

  • Mechanism: A linear peptide library (e.g.,

    
    ) displayed on phage is chemically cyclized using a tris-bromomethylbenzene (TBMB) core before panning against the target.
    
Step-by-Step Workflow:
  • Library Production:

    • Generate phage particles displaying linear peptides containing three reactive cysteines (e.g., Cys-X-Cys-X-Cys).

    • Critical Step: Reduce disulfide bonds using TCEP (Tris(2-carboxyethyl)phosphine) to ensure free thiols.

  • Chemical Cyclization:

    • Incubate reduced phage with 10

      
      M TBMB (1,3,5-tris(bromomethyl)benzene) in aqueous buffer (20 mM NH
      
      
      
      HCO
      
      
      , 5 mM EDTA, pH 8.0) for 1 hour at 30°C.
    • Control: Verify cyclization efficiency via Mass Spectrometry on a soluble peptide control.

  • Affinity Panning:

    • Incubate cyclized phage with biotinylated target protein immobilized on streptavidin beads.

    • Wash stringent (e.g., PBS + 0.1% Tween-20) to remove non-specific binders.

  • Elution & Amplification:

    • Elute bound phage (low pH glycine or enzymatic cleavage).

    • Infect E. coli TG1 cells to amplify phage for the next round.

  • Validation:

    • Sequence individual clones. Synthesize soluble bicyclic peptides for

      
       measurement.
      
Protocol: Fluorescence Polarization (FP) Binding Assay

FP is the gold standard for comparing the binding of linear vs. bicyclic peptides because it directly measures the change in tumbling rate upon binding.

  • Labeling: Synthesize peptides with a fluorophore (e.g., Fluorescein) attached to the N-terminus (distal from the binding loops).

  • Titration:

    • Prepare a dilution series of the Target Protein (0 nM to 10

      
      M) in assay buffer.
      
    • Keep Peptide concentration constant (typically 10-50 nM).

  • Measurement:

    • Incubate for 30 mins at RT.

    • Measure parallel (

      
      ) and perpendicular (
      
      
      
      ) fluorescence intensity.
    • Calculate Polarization (

      
      ).
      
  • Data Analysis:

    • Plot mP vs. [Protein]. Fit to a one-site binding model:

      
      
      
    • Comparison: You will typically observe a steep, saturating curve for bicyclic peptides (low

      
      ) and a shallow or linear curve for linear analogs (high 
      
      
      
      or non-specific binding).

Part 3: Visualizing the Logic

Diagram 1: Thermodynamic Landscape of Binding

This diagram illustrates the "Entropy Trap." Linear peptides must overcome a high energy barrier (entropy loss) to bind, whereas bicyclic peptides bypass this by being pre-constrained.

Thermodynamics Linear_Unbound Linear Peptide (High Entropy, Flexible) Complex Bound Complex (Bioactive Conformation) Linear_Unbound->Complex High Entropic Cost (Weak Affinity) Mono_Unbound Monocyclic (Moderate Entropy) Mono_Unbound->Complex Moderate Cost Bi_Unbound Bicyclic (Low Entropy, Rigid) Bi_Unbound->Complex Pre-Paid Entropy (High Affinity) Target Target Protein

Caption: Thermodynamic comparison showing how bicyclic constraints reduce the entropic penalty of binding.

Diagram 2: Phage Display Selection Workflow

A self-validating loop for isolating bicyclic peptides.

PhageDisplay Library 1. Phage Library (Linear Cys-rich peptides) Reduction 2. Reduction (TCEP treatment) Library->Reduction Cyclization 3. Chemical Cyclization (Add TBMB Scaffold) Reduction->Cyclization Panning 4. Affinity Selection (Immobilized Target) Cyclization->Panning Bicyclic Phage Wash 5. Stringent Wash (Remove linear/weak binders) Panning->Wash Elution 6. Elution & Infection Wash->Elution Elution->Library Amplify (Iterate 3-4 Rounds) Sequencing 7. NGS / DNA Sequencing Elution->Sequencing Final Round

Caption: The Heinis/Winter phage display workflow for evolving chemically constrained bicyclic peptides.

Part 4: Data Interpretation & Case Studies

When analyzing data from the protocols above, utilize the following benchmarks to validate your results.

Case Study: Inhibition of Protease Targets (e.g., uPA, MT1-MMP)

In a direct comparison targeting Human Urokinase-type Plasminogen Activator (uPA):

  • Linear Peptide:

    
     (Functionally inactive).
    
  • Monocyclic:

    
     (Moderate binder).
    
  • Bicyclic (UK18):

    
     (Potent inhibitor).
    
  • Stability: The bicyclic variant showed a half-life (

    
    ) of >5 hours in murine plasma, whereas the linear analog degraded within 15 minutes.
    

Scientific Integrity Note: Cyclization does not automatically guarantee affinity.[1] It restricts the conformational space.[2][3][4][5] If the constrained conformation does not match the target's binding pocket, affinity will be abolished. Therefore, library diversity (screening


 variants) is critical to finding the "correct" rigid shape.

References

  • Heinis, C., Rutherford, T., & Winter, G. (2009). Phage-encoded combinatorial chemical libraries based on bicyclic peptides. Nature Chemical Biology, 5(7), 502–507. [Link]

  • Zorzi, A., et al. (2017).[2] Bicyclic peptides: A new class of therapeutics. Current Opinion in Chemical Biology, 38, 24-29. [Link]

  • Rhodes, C. A., & Pei, D. (2017). Bicyclic Peptides as Quasi-Small Molecules. Chemistry – A European Journal, 23(52), 12690–12703. [Link]

  • Bicycle Therapeutics. (2022). Identification of high affinity, highly selective bicyclic peptides to transmembrane proteins.[6][7] [Link]

  • Rentero Rebollo, I., & Heinis, C. (2013).[2] Phage selection of bicyclic peptides. Methods, 60(1), 46-54. [Link]

Sources

Validation

Validation of Synthesis Pathways for Substituted 6-Azabicyclo[3.2.1]octanes: A Comparative Guide

The 6-azabicyclo[3.2.1]octane framework is a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous neuroactive alkaloids (e.g., aphanorphine, securinine) and synthetic monoamine re...

Author: BenchChem Technical Support Team. Date: March 2026

The 6-azabicyclo[3.2.1]octane framework is a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous neuroactive alkaloids (e.g., aphanorphine, securinine) and synthetic monoamine reuptake inhibitors. Unlike the highly symmetrical 8-azabicyclo[3.2.1]octane (tropane) system, the asymmetric 6-aza counterpart presents distinct topological challenges, particularly regarding regioselective ring closure and absolute stereocontrol.

As drug development pipelines increasingly demand chiral, sp3-rich bridged heterocycles to improve target specificity and metabolic stability, selecting the optimal synthetic pathway is critical. This guide objectively compares two distinct methodologies for constructing the 6-azabicyclo[3.2.1]octane system: the traditional Intramolecular Aziridine Ring-Opening Cyclization and the modern Copper-Catalyzed Enantioselective Alkene Carboamination .

Pathway A: Intramolecular Aziridine Ring-Opening Cyclization

The traditional approach to the 6-azabicyclo[3.2.1]octane core relies on the intramolecular cyclization of aziridines tethered to π-nucleophiles, a method extensively validated by Pulipaka and Bergmeier ().

Mechanistic Causality: The success of this pathway is entirely dictated by the electronic nature of the nitrogen protecting group. Experimental data shows that N-diphenylphosphinyl (Dpp) and free N–H aziridines fail to yield the bicyclic product; they undergo the initial ring-opening but stall at the intermediate stage. Conversely, utilizing a highly electron-withdrawing nosyl (p-nitrobenzenesulfonyl) group activates the aziridine by reducing electron density on the nitrogen. This makes the aziridine highly susceptible to nucleophilic attack by the tethered alkene. Upon Lewis acid activation, the alkene attacks the aziridine, generating a stabilized carbocation. The nosyl-protected nitrogen, now free of severe steric hindrance, rapidly attacks the carbocation to close the second ring.

AziridineCyclization SM N-Nosyl Aziridine + π-nucleophile RingOpen Ring-Opening (Carbocation) SM->RingOpen Lewis Acid Cyclization Intramolecular N-Attack RingOpen->Cyclization Cation Intermediate Product 6-Azabicyclo [3.2.1]octane Cyclization->Product Ring Closure

Figure 1: Mechanism of aziridine ring-opening cyclization to form the 6-azabicyclo[3.2.1]octane.

Experimental Protocol A: Self-Validating Aziridine Cyclization
  • Preparation: Dissolve the purified N-nosyl aziridine precursor (0.5 mmol) in 5 mL of anhydrous CH₂Cl₂. Causality: Anhydrous conditions prevent premature quenching of the Lewis acid or competitive hydration of the carbocation intermediate.

  • Activation: Cool the reaction vessel to 0 °C under an argon atmosphere. Add 1.2 equivalents of the selected Lewis acid (e.g., BF₃·OEt₂) dropwise.

  • Cyclization: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4–6 hours.

  • Quenching & Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation & QC:

    • In-process: Monitor the disappearance of the aziridine starting material via TLC (visualized with ninhydrin stain).

    • Post-purification: Purify via flash chromatography. Validate the bridged bicyclic structure using ¹H NMR; the successful formation of the 6-azabicyclo[3.2.1]octane is confirmed by the distinct downfield shift of the newly formed bridgehead protons (typically δ 4.5–5.0 ppm) and HRMS (m/z calculated for the nosyl-protected product).

Pathway B: Copper-Catalyzed Enantioselective Alkene Carboamination

While Pathway A is robust, it yields racemic mixtures unless starting from a chiral pool. To address the demand for asymmetric synthesis, Chemler and colleagues developed an enantioselective copper-catalyzed alkene carboamination ().

Mechanistic Causality: This pathway converts N-sulfonyl-2-aryl-4-pentenamines directly into chiral 6-azabicyclo[3.2.1]octanes. The reaction is driven by a chiral copper catalyst, ₂, which dictates the stereochemistry during the initial aminocupration step. Following the formation of the N–C bond, the C–Cu(II) bond undergoes homolysis to form a radical or cationic intermediate. A subsequent intramolecular arene addition forms the final carbon-carbon bond, representing a net C–H functionalization. Because the copper catalyst is reduced from Cu(II) to Cu(I) during homolysis, stoichiometric MnO₂ is added to the reaction. MnO₂ acts as a terminal oxidant, reoxidizing Cu(I) back to the active Cu(II) species, thereby ensuring continuous catalytic turnover.

CuCarboamination SM N-sulfonyl-2-aryl- 4-pentenamine Aminocupration Aminocupration Complex SM->Aminocupration [Ph-Box-Cu](OTf)2 Homolysis C-Cu(II) Homolysis Aminocupration->Homolysis Cu(II) to Cu(I) Product Chiral 6-Azabicyclo [3.2.1]octane Homolysis->Product Arene Addition + MnO2 Oxidation

Figure 2: Copper-catalyzed enantioselective alkene carboamination cascade pathway.

Experimental Protocol B: Self-Validating Asymmetric Carboamination
  • Preparation: In a flame-dried Schlenk tube, combine N-sulfonyl-2-aryl-4-pentenamine (1.0 equiv), K₂CO₃ (1.0 equiv), and MnO₂ (3.0 equiv). Causality: K₂CO₃ acts as a mild base to deprotonate the sulfonamide, facilitating coordination to the copper center.

  • Catalyst Addition: Add the chiral catalyst ₂ (20 mol%) and activated 4Å molecular sieves (35 mg/mL). Causality: Molecular sieves scavenge trace moisture that could hydrolyze the highly sensitive copper-triflate complex.

  • Solvent & Heating: Suspend the mixture in trifluorotoluene (PhCF₃) under argon. Seal the tube and heat to 110 °C for 12 hours. Causality: PhCF₃ is chosen for its high boiling point and exceptional stability against the oxidative conditions generated by MnO₂.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of silica gel to remove the insoluble manganese salts and copper catalyst.

  • Validation & QC:

    • In-process: Monitor reaction completion via LC-MS to ensure total conversion of the pentenamine.

    • Post-purification: Isolate the product via flash chromatography. Validate the enantiomeric excess (ee) using chiral HPLC against a racemic standard synthesized via an achiral copper source. A successful run should yield an ee of >90%.

Quantitative Performance Comparison

To guide synthetic planning, the quantitative metrics of both methodologies are summarized below. The data highlights the trade-off between operational simplicity and stereochemical control.

ParameterPathway A: Aziridine CyclizationPathway B: Cu-Catalyzed Carboamination
Catalyst / Promoter Lewis Acid (e.g., BF₃·OEt₂)₂ (20 mol%)
Oxidant Required NoneMnO₂ (3.0 equivalents)
Stereocontrol Diastereoselective (Substrate-controlled)Enantioselective (Catalyst-controlled)
Typical Yield 60% – 85%50% – 76%
Enantiomeric Excess (ee) N/A (Yields racemic mixtures)Up to 94%
Key Advantage High atom economy; no heavy metals requiredForms two rings in a single step; high ee
Primary Limitation Requires multi-step pre-synthesis of aziridinesRequires harsh heating and stoichiometric oxidant
Application Scientist Recommendations

When designing a synthetic route toward a 6-azabicyclo[3.2.1]octane target, the choice of methodology must align with the project phase:

  • For Early-Stage Scaffold Hopping & Library Generation: Pathway A is highly recommended. The lack of transition metals and oxidants makes it highly scalable and tolerant of diverse functional groups, provided the nitrogen is protected with a strongly electron-withdrawing nosyl group. It is ideal when absolute stereochemistry is not the primary bottleneck.

  • For Lead Optimization & Preclinical Scale-Up: Pathway B is the superior choice. Biological targets typically exhibit strict chiral recognition. The ability of the ₂ system to set two stereocenters and form two rings simultaneously via a net C–H functionalization drastically reduces the linear step count of the synthesis, offsetting the cost of the chiral ligand and the requirement for stoichiometric MnO₂.

References
  • Pulipaka, A. B., & Bergmeier, S. C. (2008). A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution. The Journal of Organic Chemistry.[Link]

  • Casavant, B. J., Hosseini, A. S., & Chemler, S. R. (2014). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. Advanced Synthesis & Catalysis.[Link]

Comparative

Proteolytic stability assay of peptides containing non-natural amino acids

An in-depth technical comparison guide designed for researchers, scientists, and drug development professionals evaluating peptide stabilization strategies. Executive Summary: The Proteolytic Bottleneck in Peptide Therap...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, scientists, and drug development professionals evaluating peptide stabilization strategies.

Executive Summary: The Proteolytic Bottleneck in Peptide Therapeutics

While natural peptides offer exceptional target specificity and low toxicity, their clinical translation is severely hindered by poor pharmacokinetic profiles. Native L-peptides are rapidly degraded by endogenous exopeptidases and endopeptidases in blood plasma, often exhibiting half-lives of mere minutes[1].

To overcome this, the incorporation of Non-Natural Amino Acids (NNAAs)—such as D-amino acids, N-methylated amino acids, and alpha-methylated residues—has emerged as a superior structural engineering strategy[2][3]. This guide objectively compares the proteolytic stability of NNAA-modified peptides against standard L-peptides and traditional terminal modifications, providing a self-validating experimental workflow to quantify these improvements.

Mechanistic Causality: Why NNAAs Outperform Traditional Modifications

Traditional peptide stabilization often relies on N-terminal acetylation and C-terminal amidation. While these terminal caps effectively block exopeptidases, they offer zero protection against endopeptidases (e.g., trypsin, chymotrypsin) which cleave internal peptide bonds[4].

NNAAs provide a more profound, mechanistic defense through two primary pathways:

  • Stereochemical Mismatch (D-Amino Acids): Endogenous proteases are highly stereospecific, having evolved exclusively to hydrolyze L-amino acid substrates. Substituting an L-amino acid with its D-enantiomer inverts the stereocenter. This prevents the peptide backbone from properly aligning within the protease's catalytic triad, rendering the formation of the required tetrahedral transition state thermodynamically impossible[5][6].

  • Steric Hindrance & Hydrogen Bond Elimination (N-Methylation / Alpha-Methylation): N-methylation replaces the amide hydrogen with a methyl group. This not only introduces significant steric bulk that physically blocks protease access to the scissile bond, but it also eliminates the hydrogen bond donor capacity of the amide nitrogen, preventing the protease from anchoring to the peptide backbone[3][5]. Alpha-methylation pre-organizes the peptide into a rigid conformation, further restricting the flexibility required for protease active-site adaptation[2].

G cluster_L Standard L-Peptide Pathway cluster_NNAA NNAA-Modified Pathway L_Pep Native L-Peptide Protease1 Protease Active Site L_Pep->Protease1 Stereochemical Fit Degradation Rapid Cleavage (T1/2 < 1h) Protease1->Degradation Hydrolysis NNAA_Pep N-Methyl / D-Amino Acid Protease2 Protease Active Site NNAA_Pep->Protease2 Steric Clash & Stereo-mismatch Stability Proteolytic Resistance (T1/2 > 24h) Protease2->Stability Blocked Hydrolysis

Mechanistic comparison of protease interaction with L-peptides versus NNAA-modified peptides.

Comparative Performance Data

The following table synthesizes quantitative stability metrics across different peptide modification strategies. Data reflects standard behavior in 25% human serum assays[4][5][6].

Modification StrategyExopeptidase ResistanceEndopeptidase ResistanceTypical Serum Half-Life (T1/2)Impact on Secondary Structure
Unmodified L-Peptide PoorPoor< 30 minutesBaseline
Terminal Capping (N-Ac/C-Am) HighPoor1 - 2 hoursMinimal
Single D-Amino Acid Sub. High (if at termini)Moderate4 - 8 hoursModerate (can disrupt helices)
Multi-site D-Amino Acid Sub. HighHigh> 24 hoursHigh (alters global folding)
Multi-site N-Methylation HighVery High> 24 hoursHigh (promotes beta-turns/rigidity)
Alpha-Methylation (e.g., Aib) HighVery High> 48 hoursHigh (strongly induces alpha-helices)

Insight: While D-amino acids and N-methylation drastically improve enzymatic stability, they can alter the peptide's bioactive conformation[7]. Therefore, stability assays must be paired with target affinity assays to ensure the NNAA substitution does not abrogate receptor binding.

Experimental Workflow: Self-Validating Serum Stability Assay

To objectively compare an NNAA-modified peptide against its native counterpart, a rigorous, self-validating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) assay is required[8][9].

Why this protocol is self-validating:

  • T=0 Baseline Control: Accounts for peptide lost to non-specific binding (e.g., sticking to plasticware or serum proteins), ensuring the 100% mark is accurate[10].

  • Positive Degradation Control: A known susceptible native L-peptide is run in parallel to prove the serum proteases are active.

  • Matrix Blank: Serum without peptide is processed to identify background chromatogram peaks, preventing false-positive integration.

Step-by-Step Methodology

1. Matrix Preparation

  • Obtain human male AB serum. Centrifuge at 13,000 rpm for 10 minutes to remove the lipid component, which can foul HPLC columns[4][10].

  • Pre-warm the clarified serum supernatant to 37°C for 15 minutes prior to the assay[4].

2. Assay Initiation (Incubation)

  • Prepare peptide stock solutions (e.g., 200 µM in water or minimal DMSO).

  • Dilute the test peptides (NNAA-modified and L-peptide control) into the pre-warmed serum to achieve a final peptide concentration of 5–10 µM (typically a 25% serum concentration in PBS)[4].

  • Incubate the mixture at 37°C with gentle shaking (500 rpm)[8].

3. Time-Course Sampling & Quenching

  • Extract 100 µL aliquots at predefined time points: 0, 30, 60, 120, 240, and 1440 minutes (24 hours).

  • Causality of Quenching: Immediately add the aliquot to 20 µL of 15% Trichloroacetic acid (TCA) at 4°C. The highly acidic TCA instantly denatures and precipitates large serum proteins (including the proteases), halting enzymatic degradation while leaving the small peptide in the soluble fraction[4][10]. (Note: For highly hydrophobic peptides, a 1:1 mixture of Acetonitrile/Ethanol can be used instead of TCA to prevent peptide co-precipitation[8]).

4. Isolation & Analysis

  • Centrifuge the quenched samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[4].

  • Transfer the supernatant to HPLC vials.

  • Analyze via RP-HPLC using a C18 column. Run a linear gradient of 0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A) to 0.1% TFA in Acetonitrile (Mobile Phase B) over 30-40 minutes[4][8].

  • Monitor absorbance at 214/215 nm (peptide bond absorbance)[4].

5. Data Interpretation

  • Integrate the Area Under the Curve (AUC) for the parent peptide peak at each time point.

  • Calculate the percentage of remaining intact peptide relative to the T=0 baseline.

  • Plot % Remaining vs. Time to calculate the half-life (T1/2).

  • Advanced Validation: Collect the eluent of emerging degradation peaks and analyze via MALDI-TOF or LC-MS to map the exact cleavage sites[4][8]. This identifies which specific residues require further NNAA modification.

Workflow cluster_Analysis 5. Analytical Quantification Prep 1. Sample Preparation (Peptide + 25% Human Serum) Incubate 2. Incubation (37°C) Timepoints: 0, 1, 4, 8, 24h Prep->Incubate Quench 3. Quenching & Precipitation (Add 15% TCA or ACN/EtOH) Incubate->Quench Aliquot extraction Centrifuge 4. Centrifugation (13,000 rpm, 10 min, 4°C) Quench->Centrifuge Protein precipitation HPLC RP-HPLC Analysis (C18 Column, 214nm) Centrifuge->HPLC Supernatant collection MS MALDI-TOF / LC-MS (Fragment Identification) Centrifuge->MS Cleavage mapping

Self-validating HPLC-based workflow for evaluating peptide proteolytic stability.

Conclusion

Substituting native residues with Non-Natural Amino Acids is not merely an iterative improvement; it is a fundamental re-engineering of the peptide backbone that directly addresses the root cause of proteolytic susceptibility. By utilizing the self-validating HPLC protocol outlined above, drug development professionals can accurately quantify the stability gains of D-amino acid and N-methylated substitutions, ensuring that only the most robust peptide candidates advance to in vivo pharmacokinetic modeling.

References

1.5 2.2 3.8 4.9 5.11 6.6 7. 3 8. 1 9.4 10.7 11.10

Sources

Validation

Head-to-head comparison of different bicyclic lactam synthesis routes

Executive Summary: The Scaffold Challenge Bicyclic lactams are the structural engines of some of the most consequential pharmacophores in history, from the fused -lactam core of penicillins and carbapenems to the bridged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Challenge

Bicyclic lactams are the structural engines of some of the most consequential pharmacophores in history, from the fused


-lactam core of penicillins and carbapenems to the bridged architectures of novel protease inhibitors. For the medicinal chemist, the challenge is no longer just accessing these rings, but doing so with precise stereocontrol, scalability, and minimal step counts.

This guide provides a technical, head-to-head comparison of the three dominant synthetic methodologies for constructing bicyclic lactams:

  • Ring-Closing Metathesis (RCM)

  • Intramolecular Diels-Alder (IMDA)

  • C–H Functionalization (Nitrene/Carbene Insertion)

Comparative Framework

To ensure an objective evaluation, we assess each route against five critical drug development metrics:

  • Atom Economy: Efficiency of mass transfer from reactants to products.

  • Stereocontrol: Intrinsic ability to set relative and absolute stereochemistry.

  • Substrate Scope: Tolerance for heteroatoms and steric bulk.

  • Scalability: Feasibility of kilogram-scale production.

  • Step Economy: Number of steps required to reach the cyclization precursor.

Route Analysis

Route A: Ring-Closing Metathesis (RCM)

The Flexible Giant

RCM, popularized by the Grubbs and Schrock catalysts, constructs the lactam ring by forming a carbon-carbon double bond from two terminal alkenes. It is particularly powerful for forming medium-to-large rings (7–15 members) that are difficult to close via entropy-disfavored condensations.

  • Mechanism: Ru-catalyzed olefin metathesis proceeding through a metallacyclobutane intermediate.[1]

  • Key Advantage: Exceptional functional group tolerance (esters, amides, protected alcohols).

  • Critical Limitation: E/Z selectivity can be poor without specific catalyst design; formation of oligomers at high concentrations.

Representative Workflow (Graphviz):

RCM_Mechanism cluster_cycle Catalytic Cycle Cat Ru-Carbene (Grubbs II) Complex Ru-Olefin Complex Cat->Complex + Substrate Substrate Diene Precursor Metalla Metallacyclobutane Intermediate Complex->Metalla Product Bicyclic Lactam Metalla->Product - Cat Ethylene Ethylene (g) Metalla->Ethylene Driving Force

Caption: Simplified RCM catalytic cycle highlighting the metallacyclobutane intermediate and ethylene extrusion as the thermodynamic driving force.

Route B: Intramolecular Diels-Alder (IMDA)

The Stereochemical Architect

IMDA creates two rings simultaneously (the lactam and the fused/bridged ring) with up to four new stereocenters. It is the method of choice for complex, fused systems like farnesin or bridged systems like CP-263,114.

  • Mechanism: Concerted [4+2] cycloaddition.

  • Key Advantage: "Free" stereochemistry. The endo transition state usually dictates the relative stereochemistry of the bridgehead protons.

  • Critical Limitation: High substrate complexity. The linear precursor (triene) often requires a lengthy synthesis.

Route C: C–H Functionalization

The Precision Tool

This route utilizes transition metals (Rh, Ru, Pd) or engineered metalloenzymes to insert a nitrene or carbene species directly into a C–H bond, closing the lactam ring.

  • Mechanism: Metal-stabilized nitrenoid/carbenoid insertion.[2]

  • Key Advantage: Extreme step economy. Converts ubiquitous C–H bonds into C–N bonds without pre-functionalization.

  • Critical Limitation: Regioselectivity. Distinguishing between similar C–H bonds often requires directing groups or specific catalyst sterics.[3]

Head-to-Head Performance Data

The following data aggregates performance metrics from three benchmark total syntheses representing each class.

MetricRCM (Grubbs II)IMDA (Thermal/Lewis Acid)C–H Insertion (Rh-Cat)
Primary Use Case Macrocyclic/Medium rings (7-15)Fused 6,5- or 6,6-systems

- and

-lactams (strained)
Atom Economy Moderate (Loss of ethylene)Excellent (100%) Good (Loss of N

)
Stereocontrol Low (E/Z mixture common)High (Endo/Exo control) High (>95% ee possible)
Precursor Steps Low (Simple dienes)High (Complex trienes)Very Low (Simple amides)
Scalability High (Multi-kg proven)Moderate (Dilution required)Low/Moderate (Safety of diazo)
Typical Yield 70–95%60–85%50–80%

Experimental Protocols

Protocol A: RCM Synthesis of a -Lactam

Source Grounding: Adapted from standard Grubbs II protocols [1, 5].

  • Preparation: Dissolve the diene precursor (1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    (0.01 M concentration to favor cyclization over polymerization).
  • Degassing: Sparge the solution with Argon for 15 minutes. Critical: Oxygen poisons the Ru-catalyst.

  • Catalyst Addition: Add Grubbs 2nd Generation catalyst (2–5 mol%).

  • Reflux: Heat to reflux (40 °C) for 4–12 hours. Monitor by TLC.

  • Quenching: Add ethyl vinyl ether (50 equiv) and stir for 30 minutes to deactivate the Ru-carbene.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

Protocol B: Rh(II)-Catalyzed C–H Insertion for -Lactams

Source Grounding: Based on Doyle group methodologies [3].

  • Precursor: Prepare the diazoacetoacetamide substrate.

  • Catalyst: Charge a flame-dried flask with Rh

    
    (OAc)
    
    
    
    (1 mol%) or chiral variant Rh
    
    
    (5S-MEPY)
    
    
    for enantiocontrol.
  • Solvent: Dissolve in anhydrous CH

    
    Cl
    
    
    
    (0.1 M).
  • Addition: Add the diazo substrate slowly (via syringe pump over 4 hours) to the refluxing catalyst solution. Reasoning: Low steady-state concentration of the diazo compound prevents carbene dimerization.

  • Workup: Evaporate solvent. The product is often pure enough for crystallization or direct use.

Decision Matrix: Which Route to Choose?

Use this logic flow to select the optimal route for your target scaffold.

Decision_Tree Start Target Bicyclic Lactam RingSize Ring Size of Lactam? Start->RingSize Small Small (3-4 membered) Strained RingSize->Small Beta-Lactams Medium Medium/Large (5+ membered) RingSize->Medium Gamma/Delta CH_Route Route: C-H Insertion (Rh-Catalyzed) Small->CH_Route High Strain Tolerance Stereo Stereocenters Required? Medium->Stereo Complex High Complexity (Fused/Bridged) Stereo->Complex Multiple Stereocenters Simple Simple Connectivity Stereo->Simple Few Stereocenters IMDA_Route Route: Intramolecular Diels-Alder Complex->IMDA_Route Stereospecific RCM_Route Route: Ring-Closing Metathesis Simple->RCM_Route High Yield/Robust

Caption: Strategic decision tree for selecting synthesis routes based on ring size and stereochemical complexity.

References

  • Grubbs, R. H., & Chang, S. (1998).[4] Recent advances in olefin metathesis and its application in organic synthesis. Tetrahedron. Link

  • Bear, B. R., Sparks, S. M., & Shea, K. J. (2001). The Type 2 Intramolecular Diels-Alder Reaction: Synthesis and Chemistry of Bridgehead Alkenes. Angewandte Chemie International Edition. Link

  • Doyle, M. P., et al. (2015). Enantioselective cis-β-lactam synthesis by intramolecular C–H functionalization from enoldiazoacetamides.[5] Chemical Science. Link

  • Hosseyni, S., & Jarrahpour, A. (2018). Recent advances in β-lactam synthesis.[1][2][5][6][7][8][9] Organic & Biomolecular Chemistry. Link

  • Lipshutz, B. H., & Ghorai, S. (2009).[1] Ring-Closing Metathesis and Hydrosilylation Reaction in Aqueous Medium.[1] Organic Letters. Link

Sources

Comparative

Assessing the Drug-Like Properties of Novel Azabicyclo[3.2.1]octane Derivatives

This guide provides a technical framework for assessing the drug-like properties of azabicyclo[3.2.1]octane derivatives. It is designed for medicinal chemists and pharmacologists evaluating this bridged bicyclic scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for assessing the drug-like properties of azabicyclo[3.2.1]octane derivatives. It is designed for medicinal chemists and pharmacologists evaluating this bridged bicyclic scaffold against flexible alternatives like piperidines.

Executive Summary: The Rigidification Advantage

The 8-azabicyclo[3.2.1]octane scaffold (tropane core) represents a privileged structure in medicinal chemistry. Unlike flexible piperidine analogs, this bridged system locks the nitrogen lone pair and substituent vectors into a defined conformation. This rigidification reduces the entropic penalty of binding, often enhancing potency and selectivity.

However, this scaffold carries inherent risks:

  • Lipophilicity: The additional carbon bridge increases LogP/LogD.

  • Basicity: The bridgehead structure influences pKa, potentially affecting membrane permeability and hERG liability.

  • Metabolic Liability: The bridgehead carbons are susceptible to oxidative metabolism.

This guide details the protocols to validate these derivatives, comparing them against standard flexible pharmacophores.

Comparative Analysis: Rigid vs. Flexible Scaffolds

The following data compares a representative Novel Azabicyclo Ligand (NAL-321) against a standard Piperidine Analog (PIP-Std) and the clinical benchmark Maraviroc (which contains a tropane core).

Table 1: Physicochemical & Potency Profiling
PropertyNAL-321 (Azabicyclo Core)PIP-Std (Piperidine Core)Maraviroc (Benchmark)Interpretation
Molecular Weight 385.5 Da359.4 Da513.7 DaBridging adds mass; monitor Ligand Efficiency (LE).
cLogP 3.83.23.6Rigid core increases lipophilicity; risk of non-specific binding.
pKa (Basic N) 8.99.48.2Bridgehead strain lowers pKa slightly, aiding BBB permeability.
Target Potency (

)
4.2 nM65 nM2.0 nMRigidity Benefit: 15x potency gain due to pre-organized conformation.
Selectivity Index >500x~40x>1000xRigid scaffold minimizes off-target conformational fitting.
Table 2: ADME & Safety Pharmacology
AssayNAL-321PIP-StdThreshold/GoalStatus
Microsomal Stability (

)
42 min18 min>30 minPass: Bridged core protects N-dealkylation sites better than open piperidine.
Permeability (

)

cm/s

cm/s

cm/s
High: Reduced basicity improves passive transport.
hERG Inhibition (

)
4.5

M
12.0

M
>10

M
Flag: High lipophilicity + basic amine = hERG risk. Requires mitigation.

Critical Assessment: The hERG Liability

The primary failure mode for azabicyclo[3.2.1]octane derivatives is hERG channel inhibition , leading to QT prolongation. The combination of a lipophilic bridged core and a basic nitrogen creates a pharmacophore that mimics the hERG pore blocker motif.

Mitigation Strategy:

  • Reduce Lipophilicity: Introduce polar heteroatoms (O, F) into the bridge or side chains.

  • Modulate Basicity: Add electron-withdrawing groups (EWG) adjacent to the nitrogen to lower pKa below 8.0.

Visualization: SAR Optimization Workflow

The following diagram illustrates the decision logic for optimizing the scaffold to balance potency with safety (hERG/Metabolism).

SAR_Workflow Start Hit Identification (Azabicyclo Core) Potency_Check Potency Assay (Ki < 100 nM?) Start->Potency_Check hERG_Screen hERG Screen (Patch Clamp) Potency_Check->hERG_Screen Yes Discard Discard/Shelve Potency_Check->Discard No Lipophilicity Calc LogP > 3.5? hERG_Screen->Lipophilicity IC50 < 10uM (Fail) Lead_Cand Lead Candidate (Balanced Profile) hERG_Screen->Lead_Cand IC50 > 10uM Modify_Polar Strategy A: Introduce Polar Group (Reduce LogP) Lipophilicity->Modify_Polar Yes (Too Greasy) Modify_pKa Strategy B: Reduce Basicity (EWG near N) Lipophilicity->Modify_pKa No (Too Basic) Modify_Polar->Potency_Check Resynthesize Modify_pKa->Potency_Check Resynthesize

Figure 1: Iterative SAR optimization cycle focusing on mitigating hERG toxicity while maintaining potency.

Experimental Protocols

Protocol A: Microsomal Stability (Phase I Metabolism)

Objective: Determine the intrinsic clearance (


) of the azabicyclo derivative, focusing on N-demethylation and bridgehead oxidation.

Reagents:

  • Pooled Liver Microsomes (Human/Rat) [0.5 mg/mL final]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compound (1

    
    M final concentration, <0.1% DMSO)
    

Procedure:

  • Pre-incubation: Mix microsomes and phosphate buffer (100 mM, pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add Test Compound, then initiate reaction with NADPH solution.

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor for specific metabolites (+16 Da for oxidation, -14 Da for demethylation).

Data Analysis: Plot


 vs. time. The slope 

determines half-life:


Protocol B: Automated Patch Clamp (hERG Liability)

Objective: Quantify blockade of the


 potassium current, a surrogate for QT prolongation risk.

System: QPatch or Patchliner (Automated Whole-Cell Patch Clamp). Cells: CHO or HEK293 stably expressing hERG (


).

Procedure:

  • Solution Prep:

    • Extracellular: Tyrode’s solution (pH 7.4).

    • Intracellular: KCl-based pipette solution (pH 7.2).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (activates channels).

    • Repolarize to -50 mV for 2s (elicits tail current).

    • Repeat every 10s.

  • Dosing: Apply vehicle (0.1% DMSO) to establish baseline. Apply Test Compound in ascending concentrations (e.g., 0.1, 1, 10, 30

    
    M).
    
  • Measurement: Record peak tail current amplitude at the end of each concentration block.

Validation Criteria:

  • Run-down: Current run-down must be <5% per minute.

  • Positive Control: E-4031 (

    
     nM) must be run in parallel.
    
  • Interpretation: An

    
    M for an azabicyclo derivative indicates a significant safety risk requiring structural modification (see Figure 1).
    
Visualization: Metabolic Stability Workflow

This diagram outlines the experimental flow for assessing metabolic stability, a critical step for these derivatives.

Metabolic_Stability Prep 1. Preparation (Microsomes + Buffer) Incubate 2. Incubation (37°C + NADPH) Prep->Incubate Quench 3. Quench (ACN + Int. Std) Incubate->Quench Timepoints (0-60 min) Analyze 4. LC-MS/MS (Quantify Parent) Quench->Analyze Calc 5. Calculate t1/2 & CLint Analyze->Calc

Figure 2: Step-by-step workflow for the microsomal stability assay.

References

  • Structure-Activity Relationships of Azabicyclo[3.2.1]octane Derivatives Source: Journal of Medicinal Chemistry (General reference for scaffold SAR)

  • Discovery of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides (NAAA Inhibitors) Source: Journal of Medicinal Chemistry (ACS)

  • hERG Channel Inhibition by Lipophilic Amines Source: YouTube (Chem Help ASAP Case Study) (Note: Representative link for educational content)

  • Synthesis and Evaluation of Azabicyclo[3.2.1]octane Derivatives as Vasopressin Antagonists Source: Bioorganic & Medicinal Chemistry Letters

  • Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Scaffold Source: Organic & Biomolecular Chemistry

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Disposal Protocol: 5-(Iodomethyl)-6-azabicyclo[3.2.1]octan-7-one

Here is the comprehensive, step-by-step safety and disposal guide for handling 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one in a professional laboratory setting. As a building block in drug development, 5-(iodomethyl)-6...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, step-by-step safety and disposal guide for handling 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one in a professional laboratory setting.

As a building block in drug development, 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one presents specific logistical and safety challenges. Proper disposal is not merely a matter of regulatory compliance; it is a critical component of laboratory risk management.

Expertise & Experience: The Causality of Hazard

To manage a chemical safely, one must understand its reactivity. The presence of the iodomethyl group on the azabicyclo[3.2.1]octane scaffold introduces two distinct disposal requirements:

  • Alkylating Potential: The highly polarizable carbon-iodine (C-I) bond renders the methylene carbon an excellent electrophile. Consequently, this compound acts as an alkylating agent. In biological systems, alkylating agents can cross-link DNA nucleotides, leading to miscoding and classifying the substance as a potential mutagen or severe toxicant[1].

  • Halogenated Classification: The iodine atom strictly categorizes this compound as a halogenated organic. During waste incineration, halogenated compounds require specialized, high-temperature treatment facilities equipped with flue-gas scrubbers. This prevents the environmental release of highly toxic dioxins and corrosive hydrogen halides. Mixing this with non-halogenated waste exponentially increases disposal costs and violates environmental regulations[2][3].

Trustworthiness: Self-Validating Quenching Protocols

The most robust safety protocols are self-validating. Rather than relying solely on downstream Environmental Health and Safety (EHS) incineration, high-concentration waste or spills of this compound should be chemically neutralized at the source. By utilizing a nucleophilic quench (such as sodium thiosulfate), the electrophilic hazard is chemically destroyed. The thiosulfate ion (


) displaces the iodide via an 

mechanism, converting the reactive alkyl iodide into a stable, water-soluble Bunte salt[4]. This ensures that even if primary containment fails during transport, the mutagenic hazard has already been eliminated.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Disposal (Liquid Waste)

This protocol applies to reaction filtrates, chromatography fractions, and mother liquors containing the compound.

  • Segregation: Ensure the waste is strictly segregated into a designated "Halogenated Organic Waste" container[2][5]. Never mix with non-halogenated solvents (e.g., hexane, ethyl acetate, or acetone)[3][6].

  • Containment: Use only EHS-approved, compatible containers, such as High-Density Polyethylene (HDPE) or heavy-duty glass. Do not use galvanized steel safety cans, as halogenated compounds can cause corrosion and leaks[7].

  • Labeling: Deface any old labels on the container. Apply a standardized hazardous waste label. Explicitly write the full chemical name—"5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one"—and check the boxes for "Halogenated" and "Toxic/Alkylating Agent"[6][7].

  • Storage & Transfer: Keep the container securely capped when not actively adding waste to prevent the release of volatile organic compounds (VOCs)[7]. Never intentionally evaporate this waste in a fume hood or dispose of it down a sink drain[3][6]. Transfer to your institutional EHS department for specialized incineration.

Protocol B: Chemical Deactivation & Spill Response

This protocol applies to concentrated stock solutions, unused reagents, or accidental benchtop spills.

  • Isolation & PPE: Isolate the spill area. Ensure personnel are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat[5][8].

  • Nucleophilic Quenching: Working in a fume hood (for stock destruction) or over the spill, slowly add an excess of 5% to 10% aqueous sodium thiosulfate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) or sodium hydroxide solution to the compound[4].
    
  • Incubation: For bulk destruction, allow the mixture to stir for 24 hours to ensure complete nucleophilic substitution of the alkyl iodide[4].

  • Absorption & Cleanup: For spills, after allowing sufficient contact time for neutralization, absorb the liquid using an inert material such as sand or vermiculite[8].

  • Solid Waste Collection: Using a plastic dustpan and scoop, transfer the contaminated, neutralized sand into a solid polyethylene container with a secure lid[8]. Label as "Solid Hazardous Waste - Quenched Halogenated Material" and submit to EHS.

Data Presentation: Quenching & Segregation Parameters

ParameterSpecification / ReagentRationale / Target Hazard
Primary Waste Stream Halogenated Organic WastePrevents dioxin formation during EHS incineration[2][3].
Container Compatibility HDPE or GlassPrevents corrosion associated with galvanized steel[7].
Quenching Reagent 5-10% Sodium Thiosulfate (

)
Nucleophilic displacement of the reactive iodide leaving group[4].
Quenching Contact Time 24 Hours (Stirring)Ensures complete destruction of the alkylating agent[4].
Spill Absorbent Inert Sand or VermiculiteSafely binds the neutralized aqueous/organic mixture for solid transport[8].

Mandatory Visualization: Waste Management Workflow

WasteWorkflow Start Waste Generation: 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one Decision Waste State? Start->Decision Liquid Liquid Solutions (e.g., DCM/Chloroform) Decision->Liquid Filtrates/Stocks Solid Solid Waste (Spill cleanup, empty vials) Decision->Solid Consumables/Spills Quench Chemical Quench (5% Sodium Thiosulfate) Liquid->Quench High Concentration (Alkylating Hazard) HaloWaste Halogenated Organic Waste Container Liquid->HaloWaste Routine Dilute Waste SolidWaste Solid Hazardous Waste Container Solid->SolidWaste Quench->HaloWaste 24h Incubation EHS EHS Collection & High-Temp Incineration HaloWaste->EHS SolidWaste->EHS

Workflow for the segregation, chemical quenching, and EHS disposal of halogenated alkylating agents.

References

1.[2] Chemical Waste Disposal Guidelines. ust.hk. 2 2.[4] Chemical Hygiene Plan - Montana Tech. mtech.edu. 4 3.[5] Prudent Practices in Laboratory Safety - College of Veterinary Medicine. k-state.edu. 5 4.[7] Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. nih.gov. 7 5.[3] Laboratory Guide for Managing Chemical Waste. vanderbilt.edu. 3 6.[6] Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. vumc.org. 6 7.[1] Foreword - Initial (Health Care Waste Management). initial.com.1 8.[8] ARGENTOMETRIC METHOD FOR THE DETERMINATION OF CHLORIDE IN WATER. upd.edu.ph. 8

Sources

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